N4-Desmethyl wyosine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15N5O5 |
|---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C13H15N5O5/c1-5-2-17-11(22)7-10(16-13(17)15-5)18(4-14-7)12-9(21)8(20)6(3-19)23-12/h2,4,6,8-9,12,19-21H,3H2,1H3,(H,15,16)/t6-,8?,9+,12-/m1/s1 |
InChI Key |
QUZQVVNSDQCAOL-WURNFRPNSA-N |
Isomeric SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Canonical SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Significance of N4-Desmethyl-wyosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-desmethyl-wyosine, also known as imG-14, is a crucial intermediate in the biosynthetic pathway of wyosine and its hypermodified derivatives. These complex modifications are found at position 37, immediately 3' to the anticodon of phenylalanine transfer RNA (tRNAPhe), in Archaea and Eukarya. The presence of a wyosine derivative is essential for maintaining the translational reading frame, preventing ribosomal frameshifting, and ensuring the fidelity of protein synthesis. This technical guide provides a comprehensive overview of the biological significance of N4-desmethyl-wyosine, detailing its biosynthesis, the enzymes involved, and its role in cellular processes. The guide also includes detailed experimental protocols for the analysis of N4-desmethyl-wyosine and quantitative data to support further research and potential therapeutic development.
Introduction
Post-transcriptional modifications of transfer RNA (tRNA) are critical for its structure, stability, and function in protein synthesis. Among the more than 100 known modifications, the hypermodified nucleosides of the wyosine family, found at position 37 of tRNAPhe, are some of the most complex. These tricyclic guanosine derivatives play a vital role in stabilizing codon-anticodon interactions and preventing frameshift errors during translation.[1][2]
N4-desmethyl-wyosine (imG-14) is the central precursor for the diverse array of wyosine derivatives observed in nature.[3][4] Its formation represents a key branching point in the wyosine biosynthetic pathway, leading to different modifications in Archaea and Eukarya.[1] Understanding the biological significance of N4-desmethyl-wyosine is therefore fundamental to elucidating the mechanisms of translational fidelity and exploring the potential of targeting this pathway for therapeutic intervention, particularly in the context of diseases like cancer where aberrant tRNA modification has been observed.
Biosynthesis of N4-Desmethyl-wyosine and its Derivatives
The biosynthesis of N4-desmethyl-wyosine and its subsequent conversion to mature wyosine derivatives is a multi-step enzymatic process. The pathway initiates with the methylation of guanosine at position 37 (G37) of the tRNAPhe precursor.
Formation of N4-Desmethyl-wyosine (imG-14)
The formation of the tricyclic core structure of N4-desmethyl-wyosine from N1-methylguanosine (m¹G) is catalyzed by the enzyme Taw1 in Archaea and its ortholog TYW1 in Eukarya. These enzymes belong to the radical S-adenosyl-L-methionine (SAM) superfamily. The reaction involves the addition of a two-carbon unit derived from pyruvate to the m¹G base.
Downstream Modification Pathways
N4-desmethyl-wyosine serves as a substrate for a variety of enzymes that catalyze further modifications, leading to a diverse range of wyosine derivatives.
-
In Eukarya: The pathway proceeds with the addition of an α-amino-α-carboxypropyl (acp) group to the C7 position of N4-desmethyl-wyosine by the enzyme TYW2 . This is followed by methylation at the N4 position by TYW3 and further modifications by TYW4 to yield the final wybutosine (yW) or hydroxywybutosine (OHyW).
-
In Archaea: The modification of N4-desmethyl-wyosine is more varied.
-
In many Euryarchaeota, the enzyme Taw2 (a homolog of TYW2) adds an acp group.
-
In some Archaea, Taw3 (a homolog of TYW3) can directly methylate the N4 position of N4-desmethyl-wyosine to form wyosine (imG).
-
Another archaeal-specific modification involves the methylation of the C7 position of N4-desmethyl-wyosine by a bifunctional enzyme, aTrm5a , to produce isowyosine (imG2).
-
The following diagram illustrates the central role of N4-desmethyl-wyosine in the biosynthesis of wyosine derivatives in Archaea and Eukarya.
References
- 1. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative tRNA sequencing and RNA mass spectrometry for surveying tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing [ouci.dntb.gov.ua]
N4-Desmethylwyosine in Archaea: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-desmethylwyosine, a tricyclic hypermodified nucleoside, stands as a crucial intermediate in the intricate biosynthetic pathway of wyosine derivatives within the domain of Archaea. Located at position 37 of tRNAPhe, adjacent to the anticodon, these modifications are essential for maintaining the correct reading frame during protein synthesis. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methodologies for the isolation and characterization of N4-desmethylwyosine, offering valuable insights for researchers in molecular biology, biochemistry, and drug development.
The Biosynthetic Pathway of N4-Desmethylwyosine
The formation of N4-desmethylwyosine (also denoted as imG-14) is a key step in the elaborate pathway of wyosine derivative biosynthesis in Archaea.[1][2] This pathway diverges from that in eukaryotes after the initial methylation of guanosine at position 37 (G37) to 1-methylguanosine (m1G).
The biosynthesis of N4-desmethylwyosine from m1G is catalyzed by the enzyme TYW1, a member of the radical S-adenosyl-L-methionine (SAM) enzyme superfamily.[3][4][5] This intricate enzymatic reaction involves the condensation of the m1G in the tRNA with pyruvate. Specifically, carbons C2 and C3 of pyruvate are incorporated to form the third ring of the wyosine core structure. The reaction is initiated by the abstraction of a hydrogen atom from the methyl group of m1G by a 5'-deoxyadenosyl radical generated from the reductive cleavage of SAM.
The overall reaction catalyzed by TYW1 is: m1G37 in tRNAPhe + pyruvate + S-adenosyl-L-methionine → N4-desmethylwyosine37 in tRNAPhe + L-methionine + 5'-deoxyadenosine + CO2 + H2O
N4-desmethylwyosine then serves as a branching point for the synthesis of various other wyosine derivatives found in different archaeal species.
Biosynthetic Pathway Diagram
Caption: Biosynthesis of N4-desmethylwyosine in Archaea.
Experimental Protocols
The isolation and characterization of N4-desmethylwyosine from archaeal tRNA requires a multi-step approach involving cell cultivation, tRNA extraction, enzymatic hydrolysis, and chromatographic separation and analysis.
Cultivation of Archaea and Extraction of Bulk tRNA
-
Archaeal Strains: Select an archaeal species known to produce wyosine derivatives, such as members of the orders Thermococcales or Sulfolobales.
-
Culture Conditions: Grow the selected archaeal strain under optimal conditions (temperature, pH, medium composition) to obtain a sufficient biomass.
-
Cell Lysis and tRNA Extraction: Harvest the cells and perform lysis using appropriate methods (e.g., sonication, French press). Isolate total RNA using methods like phenol-chloroform extraction or commercial kits.
-
tRNA Purification: Purify the tRNA from the total RNA extract. A common method involves anion-exchange chromatography (e.g., DEAE-cellulose) followed by size-exclusion chromatography.
Enzymatic Hydrolysis of tRNA to Nucleosides
To analyze the modified nucleosides, the purified tRNA is completely hydrolyzed into its constituent nucleosides.
-
Enzymes: A combination of nucleases and phosphatases is used for complete digestion. A typical enzyme cocktail includes:
-
Nuclease P1: To hydrolyze the phosphodiester bonds.
-
Bacterial Alkaline Phosphatase: To remove the phosphate groups from the resulting nucleotides.
-
-
Protocol:
-
Dissolve the purified tRNA in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Add Nuclease P1 and incubate at 37°C for 2-4 hours.
-
Add alkaline phosphatase and continue the incubation for another 1-2 hours at 37°C.
-
Terminate the reaction by heating or by adding a quenching agent.
-
Filter the resulting nucleoside mixture to remove enzymes before analysis.
-
Isolation and Purification of N4-Desmethylwyosine by HPLC
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the complex mixture of nucleosides obtained after enzymatic digestion.
-
Chromatography System: A reversed-phase HPLC system is typically used.
-
Column: A C18 column is commonly employed for the separation of nucleosides.
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium acetate or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.
-
Detection: A UV detector is used to monitor the elution profile, typically at 254 nm or 260 nm.
-
Fraction Collection: Fractions corresponding to the peak of interest are collected for further characterization. For preparative isolation, the process is scaled up using a larger column and higher sample loading.
Characterization of N4-Desmethylwyosine
The purified compound is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy.
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the isolated nucleoside. High-resolution mass spectrometry provides the accurate mass for elemental composition determination.
-
Expected Mass: The protonated molecule [M+H]+ of N4-desmethylwyosine (C12H14N4O5) has a calculated exact mass of 295.1042.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: 1H NMR and 13C NMR are used to elucidate the chemical structure of the molecule.
-
Sample Preparation: The purified nucleoside is dissolved in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
Quantitative Data
Currently, there is a lack of comprehensive quantitative data on the abundance of N4-desmethylwyosine across different archaeal species and under various growth conditions. The development of robust quantitative mass spectrometry methods, such as stable isotope dilution assays, will be crucial for determining the precise levels of this modified nucleoside in archaeal tRNA.
Experimental Workflow
Caption: Workflow for the isolation and characterization of N4-desmethylwyosine.
Conclusion and Future Perspectives
The discovery and study of N4-desmethylwyosine in Archaea have significantly advanced our understanding of tRNA modification pathways and their importance in ensuring translational fidelity. While the biosynthetic pathway is largely elucidated, further research is needed to obtain detailed quantitative data on its abundance and to fully characterize the enzymes involved. The development of efficient preparative isolation protocols will be instrumental in providing sufficient quantities of N4-desmethylwyosine for detailed structural studies and for investigating its potential as a biomarker or a target for novel antimicrobial agents. The methodologies and information presented in this guide provide a solid foundation for researchers to further explore the fascinating world of hypermodified nucleosides in Archaea.
References
- 1. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic studies of the radical SAM enzyme 4-demethylwyosine synthase reveals the site of hydrogen atom abstraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insertion of 4-demethylwyosine in tRNAPhe catalyzed by the radical S-adenosyl-l-methionine enzyme TYW1 entails oxidative cleavage of pyruvate to form CO2 - PMC [pmc.ncbi.nlm.nih.gov]
N4-Desmethylwyosine: A Pivotal Precursor in the Biosynthesis of Wyosine Family tRNA Modifications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Wyosine and its derivatives are complex, tricyclic hypermodified nucleosides found at position 37 of tRNAPhe in Eukarya and Archaea. These modifications are crucial for maintaining translational reading frame fidelity. The biosynthesis of these intricate molecules proceeds through a multi-enzyme pathway, with N4-desmethylwyosine (also known as imG-14) serving as a key, conserved intermediate. This technical guide provides a comprehensive overview of the role of N4-desmethylwyosine as a precursor in wyosine biosynthesis, detailing the enzymatic pathways in both yeast and archaea. It includes a summary of quantitative data derived from mass spectrometry analysis of biosynthetic intermediates, detailed experimental protocols for the in vitro reconstitution of the pathway, and visualizations of the core biochemical processes to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Post-transcriptional modifications of transfer RNA (tRNA) are essential for its structural integrity and proper function in protein synthesis.[1] Among the most complex of these are the wyosine family of modifications, located at position 37, immediately 3' to the anticodon of tRNAPhe.[1] These modifications, such as wybutosine (yW) in eukaryotes, play a critical role in stabilizing codon-anticodon interactions and preventing ribosomal frameshifting.[2][3]
The biosynthesis of wyosine derivatives is a fascinating and intricate process that begins with the modification of a guanosine residue.[1] A central and highly conserved intermediate in this pathway is N4-desmethylwyosine (imG-14), a tricyclic nucleoside that serves as the foundational scaffold for subsequent enzymatic modifications. Understanding the biosynthesis of wyosine, with N4-desmethylwyosine at its core, is of significant interest for elucidating fundamental aspects of RNA biology and may present novel targets for therapeutic intervention, particularly given the link between aberrant tRNA modifications and human diseases.
This guide will explore the pivotal role of N4-desmethylwyosine in the biosynthesis of wyosine and its derivatives, focusing on the well-characterized pathways in the yeast Saccharomyces cerevisiae and in various archaeal species.
The Biosynthetic Pathway of Wyosine and the Central Role of N4-Desmethylwyosine
The formation of wyosine derivatives is a sequential enzymatic cascade that varies between Eukarya and Archaea, yet both pathways converge on the formation of N4-desmethylwyosine.
Biosynthesis in Saccharomyces cerevisiae
In the yeast S. cerevisiae, the biosynthesis of wybutosine (yW) is a seven-step process involving a series of enzymes designated TYW (tRNA-yW synthesizing). The pathway commences with the methylation of guanosine at position 37 to m1G by the enzyme Trm5. The subsequent crucial step is the formation of the tricyclic core of N4-desmethylwyosine (imG-14) from m1G, a reaction catalyzed by the radical S-adenosylmethionine (SAM) enzyme, TYW1.
From N4-desmethylwyosine, the pathway proceeds as follows:
-
TYW2: This enzyme utilizes SAM to transfer an α-amino-α-carboxypropyl (acp) group to the C7 position of N4-desmethylwyosine, forming yW-86.
-
TYW3: Following the addition of the acp group, TYW3, an S-adenosylmethionine-dependent methyltransferase, methylates the N4 position of the imidazopurine ring of yW-86 to produce yW-72.
-
TYW4: The final steps are catalyzed by the bifunctional enzyme TYW4, which completes the synthesis of wybutosine (yW) through methylation and methoxycarbonylation of the acp side chain.
The logical flow of the wybutosine biosynthetic pathway in S. cerevisiae is depicted below.
Biosynthesis in Archaea
Archaea exhibit a greater diversity in their wyosine derivatives, and consequently, their biosynthetic pathways show more variation. However, the initial steps leading to N4-desmethylwyosine are conserved. The pathway begins with the formation of m1G37 by Trm5 homologues. Subsequently, the archaeal enzyme Taw1 (tRNA archaeal wyosine derivative synthesis 1), a homolog of yeast TYW1, catalyzes the formation of N4-desmethylwyosine (imG-14).
From this central precursor, the pathways diverge to produce different wyosine derivatives:
-
Formation of yW-86: In some Euryarchaeota, the enzyme Taw2 (a homolog of yeast TYW2) transfers an acp group to N4-desmethylwyosine to form yW-86.
-
Formation of Wyosine (imG): In many Crenarchaeota and the eukaryote Candida utilis, the enzyme Taw3 (a homolog of yeast TYW3) directly methylates the N4 position of N4-desmethylwyosine to produce wyosine (imG).
-
Formation of Isowyosine (imG2): A peculiar bifunctional methyltransferase, aTrm5a, found in some archaea, can methylate the C7 position of N4-desmethylwyosine to yield isowyosine (imG2).
The divergent pathways from N4-desmethylwyosine in Archaea are illustrated in the following diagram.
Quantitative Data on Wyosine Biosynthesis Intermediates
| Deletion Mutant Strain | Accumulated Intermediate at Position 37 | Molecular Weight Difference from Wybutosine (yW) | Reference |
| ΔTYW1 | m1G | - | |
| ΔTYW2 | yW-187 (imG-14) | -187 Da | |
| ΔTYW3 | yW-86 and yW-14 | -86 Da and -14 Da | |
| ΔTYW4 | yW-72 | -72 Da |
Note: The molecular weight differences are relative to the fully modified wybutosine (yW) nucleoside.
Experimental Protocols
The in vitro reconstitution of the wyosine biosynthesis pathway has been instrumental in elucidating the function of the individual enzymes. Below are generalized protocols for the expression and purification of the biosynthetic enzymes and the subsequent in vitro modification assays.
Recombinant Enzyme Expression and Purification
A common strategy for obtaining the TYW/Taw enzymes is through recombinant expression in E. coli or S. cerevisiae with an affinity tag (e.g., hexahistidine) for purification.
Workflow for Recombinant Enzyme Production:
Detailed Methodology:
-
Expression: The coding sequence for the desired TYW or Taw enzyme is cloned into an appropriate expression vector, often with an N- or C-terminal hexahistidine tag. The vector is then transformed into a suitable expression host. Cells are grown to a specified optical density, and protein expression is induced (e.g., with IPTG for E. coli or galactose for some yeast systems).
-
Lysis: Cell pellets are resuspended in a lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors) and lysed by sonication or high-pressure homogenization.
-
Purification: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. After washing to remove non-specifically bound proteins, the His-tagged enzyme is eluted with a buffer containing imidazole.
-
Final Steps: The eluted protein is dialyzed against a storage buffer and concentrated. Protein purity is assessed by SDS-PAGE, and identity can be confirmed by Western blotting or mass spectrometry.
Preparation of tRNA Substrates
The natural substrates for the wyosine biosynthetic enzymes are tRNAPhe molecules containing the precursor modifications. These can be obtained by purifying total tRNA from specific yeast deletion strains.
-
tRNA Extraction: Total tRNA is isolated from large-scale cultures of the relevant S. cerevisiae deletion strain (e.g., ΔTYW2 to obtain tRNAPhe with imG-14) using methods such as phenol-chloroform extraction followed by ethanol precipitation.
-
tRNAPhe Enrichment: While not always necessary, tRNAPhe can be enriched from the total tRNA pool using methods like preparative polyacrylamide gel electrophoresis or specialized chromatography.
In Vitro tRNA Modification Assay
This assay allows for the functional characterization of the recombinant enzymes.
Reaction Mixture:
-
50 mM Tris-HCl (pH 7.5-8.0)
-
10 mM MgCl2
-
0.5 mM DTT
-
1 mM Spermidine
-
0.5 mM S-adenosylmethionine (SAM)
-
2 µg of substrate tRNA (e.g., tRNA from ΔTYW2 strain)
-
1-2 µM of purified recombinant enzyme (e.g., TYW2)
Procedure:
-
The reaction components are combined in a final volume of 10-20 µL.
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at 30-37°C for 1-2 hours.
-
The reaction is stopped, and the tRNA is recovered by phenol-chloroform extraction and ethanol precipitation.
-
The modified tRNA is then analyzed by methods such as liquid chromatography-mass spectrometry (LC-MS) to detect the formation of the expected product.
Conclusion and Future Perspectives
N4-desmethylwyosine is undeniably a central hub in the intricate biosynthetic pathways of wyosine family tRNA modifications. Its formation represents a key commitment step, after which the pathways in Eukarya and Archaea diverge to create a fascinating array of structurally and functionally distinct nucleosides. The elucidation of these pathways has been a significant achievement, driven by a combination of genetics, biochemistry, and advanced analytical techniques.
For researchers in drug development, the enzymes involved in wyosine biosynthesis, particularly those acting on N4-desmethylwyosine, represent potential targets. Inhibiting these enzymes could disrupt translational fidelity, a strategy that may be explored for antimicrobial or anticancer therapies. Future research should focus on obtaining high-resolution structures of these enzymes in complex with their tRNA substrates and N4-desmethylwyosine to facilitate structure-based drug design. Furthermore, a deeper understanding of the regulation of this pathway and its links to cellular stress responses and disease states will be crucial for translating this fundamental knowledge into therapeutic applications.
References
- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence and Analysis of N4-Desmethyl-wyosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-desmethyl-wyosine (imG-14) is a crucial intermediate in the biosynthesis of wyosine and its hypermodified derivatives, a class of tricyclic guanosine modifications found in the transfer RNA (tRNA) of Archaea and Eukarya. These modifications, located at position 37 in the anticodon loop of tRNAPhe, are essential for maintaining translational reading frame fidelity. This technical guide provides a comprehensive overview of the natural occurrence of N4-desmethyl-wyosine across different organisms, details its biosynthesis, and presents a methodological framework for its detection and quantification. This document is intended to serve as a valuable resource for researchers investigating tRNA modification, translational regulation, and those in the field of drug development targeting these pathways.
Natural Occurrence of N4-Desmethyl-wyosine
N4-desmethyl-wyosine is primarily found in the domain of Archaea, where it serves as a central precursor to a diverse array of wyosine derivatives.[1][2] Its presence in Eukarya is transient as it is an intermediate in the wybutosine biosynthesis pathway.[3] The distribution of N4-desmethyl-wyosine in Archaea can be inferred from the presence of the gene encoding Taw1, the enzyme responsible for its synthesis from 1-methylguanosine (m1G).[2][4] The subsequent modifications of N4-desmethyl-wyosine determine the final wyosine derivative present in the organism.
The table below summarizes the inferred presence of N4-desmethyl-wyosine in various archaeal species based on the distribution of genes involved in the wyosine biosynthetic pathway. The presence of Taw1 suggests the ability to synthesize N4-desmethyl-wyosine. The presence of other enzymes like Taw2, Taw3, and aTrm5a indicates the pathways for its further modification.
| Domain | Phylum | Species | Taw1 (imG-14 Synthesis) | Taw2 (yW-86 Formation) | Taw3 (imG Formation) | aTrm5a (imG2 Formation) | Inferred Presence of N4-Desmethyl-wyosine |
| Archaea | Euryarchaeota | Methanocaldococcus jannaschii | + | + | - | - | Present |
| Archaea | Euryarchaeota | Pyrococcus abyssi | + | + | - | - | Present |
| Archaea | Euryarchaeota | Haloferax volcanii | - | - | - | - | Absent |
| Archaea | Crenarchaeota | Sulfolobus solfataricus | + | - | + | + | Present |
| Archaea | Crenarchaeota | Aeropyrum pernix | + | - | + | - | Present |
This table is a representation based on genomic data and the presence of homologous genes. The actual presence and quantity of N4-desmethyl-wyosine may vary depending on growth conditions.
Biosynthesis of N4-Desmethyl-wyosine and its Derivatives in Archaea
The biosynthesis of wyosine derivatives in Archaea is a multi-step enzymatic process that begins with the modification of guanosine at position 37 of pre-tRNA. N4-desmethyl-wyosine is a key intermediate in this pathway.
The process begins with the methylation of guanosine (G) to 1-methylguanosine (m1G) by the enzyme Trm5. Subsequently, the radical SAM enzyme Taw1 catalyzes the formation of the tricyclic core of wyosine, converting m1G to N4-desmethyl-wyosine (imG-14). From this crucial branch point, the pathway diverges to produce various wyosine derivatives:
-
Formation of yW-86: In many Euryarchaeota, Taw2 utilizes S-adenosyl-L-methionine (SAM) to add an aminocarboxypropyl (acp) group to N4-desmethyl-wyosine, forming yW-86.
-
Formation of wyosine (imG): In Crenarchaeota and some Euryarchaeota, the methyltransferase Taw3 directly methylates N4-desmethyl-wyosine at the N4 position to produce wyosine (imG).
-
Formation of isowyosine (imG2): A unique bifunctional enzyme, aTrm5a, found in some archaea, can catalyze the C7-methylation of N4-desmethyl-wyosine to form isowyosine (imG2).
The following diagram illustrates the central role of N4-desmethyl-wyosine in the archaeal wyosine biosynthetic pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Archaeal Pathway to 4-Demethylwyosine (imG-14): A Technical Guide to its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hypermodified nucleoside 4-demethylwyosine (imG-14) is a crucial intermediate in the biosynthesis of wyosine and its derivatives, which are found at position 37 in the anticodon loop of tRNAPhe in archaea and eukarya. These modifications are vital for maintaining the reading frame during protein synthesis. This technical guide provides an in-depth overview of the biosynthesis of imG-14 in archaea, focusing on the enzymatic players, their mechanisms, and the experimental protocols to study this pathway. A comprehensive understanding of this pathway is essential for fundamental biological research and presents potential avenues for novel drug development by targeting these unique archaeal enzymes.
Introduction to 4-Demethylwyosine (imG-14) Biosynthesis in Archaea
The biosynthesis of 4-demethylwyosine (imG-14) is a two-step enzymatic process that modifies a guanosine residue at position 37 of tRNAPhe. This pathway is conserved in archaea and is a prerequisite for the formation of a diverse array of downstream wyosine derivatives. The process is initiated by the methylation of guanosine, followed by a complex radical-mediated cyclization to form the characteristic tricyclic core of imG-14.
The key enzymes involved in this pathway are:
-
tRNA (m¹G37) methyltransferase (Trm5 or aTrm5): This S-adenosyl-L-methionine (SAM)-dependent methyltransferase catalyzes the first step, the N1-methylation of the guanosine at position 37 (G37) of tRNAPhe to form 1-methylguanosine (m¹G37)[1][2].
-
4-demethylwyosine synthase (TYW1 or Taw1): This radical SAM enzyme catalyzes the second and more complex step. It utilizes a second molecule of SAM to generate a 5'-deoxyadenosyl radical, which initiates a reaction cascade involving pyruvate to form the tricyclic imG-14 structure from the m¹G37-modified tRNA[3][4][5]. Archaeal TYW1 (Taw1) contains two [4Fe-4S] clusters that are essential for its catalytic activity.
The Biosynthetic Pathway of 4-Demethylwyosine (imG-14)
The formation of imG-14 proceeds through a sequential enzymatic cascade. The pathway begins with the precursor, a guanosine residue at position 37 within the tRNAPhe molecule.
Quantitative Data on imG-14 Biosynthesis Enzymes
While detailed kinetic studies on archaeal Trm5 and TYW1 are limited in the literature, some quantitative data for related enzymes and homologs are available. The following table summarizes the available information. Further research is required to fully characterize the kinetic parameters of the archaeal enzymes.
| Enzyme/Homolog | Organism | Parameter | Value | Reference |
| TYW1 (ScTYW1) | Saccharomyces cerevisiae | Iron content | 4.2 ± 1.9 mol/mol protein | |
| FMN content | 0.54 ± 0.07 mol/mol protein | |||
| QueE | Bacillus subtilis | Km for CPH4 | 20 ± 7 µM | |
| kcat | 5.4 ± 1.2 min-1 | |||
| Kapp for SAM | 45 ± 1 µM | |||
| Trm5 (MjTrm5) | Methanocaldococcus jannaschii | Kinetic Behavior | Exhibits burst kinetics, suggesting slow product release. | |
| Active Fragment | The D2-D3 fragment is as active as the full-length enzyme. |
Experimental Protocols
Expression and Purification of Archaeal TYW1 (Taw1)
This protocol is adapted for the purification of His₆-tagged TYW1 from thermophilic archaea like Methanocaldococcus jannaschii, expressed in E. coli. The purification is performed under anaerobic conditions to preserve the integrity of the oxygen-sensitive iron-sulfur clusters.
Buffers and Reagents:
-
Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 500 mM KCl, 10 mM imidazole, 1 mM DTT.
-
Wash Buffer: 20 mM Tris-HCl (pH 8.0), 500 mM KCl, 40 mM imidazole, 1 mM DTT.
-
Elution Buffer: 20 mM Tris-HCl (pH 8.0), 500 mM KCl, 500 mM imidazole, 1 mM DTT.
-
HIC Binding Buffer: 20 mM Tris-HCl (pH 8.0), 1 M (NH₄)₂SO₄.
-
HIC Elution Buffer: 20 mM Tris-HCl (pH 8.0).
-
Reconstitution Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM DTT.
-
Iron Solution: Ferric ammonium citrate or FeCl₃.
-
Sulfide Solution: Na₂S.
Protocol:
-
Cell Lysis: Resuspend E. coli cell paste in Lysis Buffer and lyse by sonication on ice.
-
Heat Treatment: Incubate the cell lysate at a high temperature (e.g., 70°C for 30 minutes) to denature most E. coli proteins.
-
Centrifugation: Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 30 minutes).
-
Hydrophobic Interaction Chromatography: Add (NH₄)₂SO₄ to the supernatant to a final concentration of 1 M and load onto a Butyl-Sepharose column equilibrated with HIC Binding Buffer. Elute the protein with a decreasing salt gradient using HIC Elution Buffer.
-
IMAC Purification: Pool fractions containing TYW1, add imidazole to 10 mM, and load onto a HisTrap column. Wash the column with Wash Buffer and elute the protein with Elution Buffer.
-
Desalting: Exchange the buffer of the purified protein to Reconstitution Buffer using a desalting column.
-
Iron-Sulfur Cluster Reconstitution: In an anaerobic chamber, add a 5-fold molar excess of iron and sulfide to the protein solution. Incubate for 4 hours at room temperature. Remove excess iron and sulfide by passing the solution through a desalting column.
In Vitro Reconstitution of imG-14 Biosynthesis
This protocol describes the in vitro synthesis of imG-14 using purified Trm5 and TYW1 enzymes and in vitro transcribed tRNAPhe.
Reaction Components:
-
In vitro transcribed tRNAPhe (unmodified)
-
Purified Trm5
-
Purified TYW1
-
S-Adenosyl-L-methionine (SAM)
-
Pyruvate
-
Dithiothreitol (DTT)
-
Sodium dithionite (for TYW1 activity)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 5 mM MgCl₂.
Protocol:
-
Step 1: m¹G37 formation:
-
In a reaction tube, combine tRNAPhe, Trm5, and SAM in the Reaction Buffer.
-
Incubate at the optimal temperature for the Trm5 enzyme (e.g., 65°C for Trm5 from a hyperthermophile) for 1 hour.
-
-
Step 2: imG-14 formation:
-
To the reaction mixture from Step 1, add purified TYW1, an additional aliquot of SAM, pyruvate, and sodium dithionite.
-
Incubate under anaerobic conditions at the optimal temperature for TYW1 (e.g., 65°C) for 2-4 hours.
-
-
Reaction Quenching and tRNA purification:
-
Stop the reaction by phenol-chloroform extraction followed by ethanol precipitation of the tRNA.
-
Analysis of imG-14 Formation by HPLC and Mass Spectrometry
This protocol outlines the digestion of tRNA to nucleosides and subsequent analysis by HPLC-MS to detect the formation of imG-14.
Protocol:
-
tRNA Digestion:
-
Resuspend the purified tRNA in a buffer containing Nuclease P1 and incubate to digest the tRNA into 5'-mononucleotides.
-
Add alkaline phosphatase to dephosphorylate the mononucleotides into nucleosides.
-
-
Sample Cleanup: Remove the enzymes by passing the reaction through a centrifugal filter.
-
HPLC Separation:
-
Inject the nucleoside mixture onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of a suitable mobile phase (e.g., ammonium acetate buffer and acetonitrile).
-
-
Mass Spectrometry Detection:
-
Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.
-
Monitor for the expected mass-to-charge ratio (m/z) of protonated imG-14.
-
Confirm the identity of the peak by comparing its retention time and mass spectrum to a known standard if available, and by performing tandem mass spectrometry (MS/MS) to obtain characteristic fragmentation patterns.
-
Conclusion and Future Perspectives
The biosynthesis of 4-demethylwyosine in archaea represents a fascinating and essential pathway for tRNA modification. The enzymes Trm5 and TYW1, with their unique catalytic mechanisms, are central to this process. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate this pathway further, including the characterization of enzyme kinetics, substrate specificity, and the identification of potential inhibitors. A deeper understanding of the structural and mechanistic details of these archaeal enzymes will not only advance our knowledge of fundamental RNA biology but may also pave the way for the development of novel antimicrobial agents targeting these unique and essential pathways. Future work should focus on obtaining detailed kinetic parameters for a broader range of archaeal Trm5 and TYW1 enzymes and elucidating the high-resolution structures of these enzymes in complex with their tRNA substrates.
References
- 1. Conservation of structure and mechanism by Trm5 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trm5 and TrmD: Two Enzymes from Distinct Origins Catalyze the Identical tRNA Modification, m1G37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Demethylwyosine Synthase from Pyrococcus abyssi Is a Radical-S-adenosyl-l-methionine Enzyme with an Additional [4Fe-4S]+2 Cluster That Interacts with the Pyruvate Co-substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TYW1: A radical SAM enzyme involved in the biosynthesis of wybutosine bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insertion of 4-demethylwyosine in tRNAPhe catalyzed by the radical S-adenosyl-l-methionine enzyme TYW1 entails oxidative cleavage of pyruvate to form CO2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes Catalyzing N4-Desmethylwyosine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-desmethylwyosine, a crucial intermediate in the biosynthesis of the hypermodified tRNA nucleoside wybutosine, is synthesized through a sophisticated enzymatic pathway. This guide provides a comprehensive overview of the core enzymes involved in this process, with a primary focus on tRNA (guanine-N1)-methyltransferase (TRM5) and the radical S-adenosyl-L-methionine (SAM) enzyme, tRNA-yW-synthesizing protein 1 (TYW1). Detailed experimental protocols, quantitative enzymatic data, and pathway visualizations are presented to facilitate further research and potential therapeutic development targeting this essential biological pathway.
Introduction
Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining translational fidelity and efficiency. One of the most complex modifications is the formation of wybutosine (yW) at position 37 of tRNAPhe, adjacent to the anticodon. The biosynthesis of yW is a multi-step process involving a cascade of enzymatic reactions. A key intermediate in this pathway is N4-desmethylwyosine (also known as imG-14), a tricyclic nucleoside formed from a guanosine residue. The synthesis of N4-desmethylwyosine is a two-step process initiated by the methylation of guanosine, followed by a complex ring formation. This guide delves into the specifics of the enzymes responsible for these initial, critical steps.
The Biosynthetic Pathway of N4-Desmethylwyosine
The synthesis of N4-desmethylwyosine is the foundational stage of the broader wybutosine biosynthetic pathway. It involves two key enzymes: TRM5 and TYW1.[1][2]
-
Step 1: Methylation of Guanosine (G) to N1-methylguanosine (m¹G)
-
Step 2: Formation of the Tricyclic Core of N4-Desmethylwyosine
-
Enzyme: tRNA-yW-synthesizing protein 1 (TYW1)
-
Reaction: TYW1, a radical SAM and iron-sulfur cluster-containing enzyme, catalyzes the complex condensation of N1-methylguanosine with pyruvate to form the characteristic tricyclic structure of N4-desmethylwyosine.[1] This reaction involves the incorporation of two carbon atoms from pyruvate into the final structure.
-
The subsequent steps in the wybutosine pathway involve further modifications of N4-desmethylwyosine by the enzymes TYW2, TYW3, and TYW4, leading to the mature wybutosine nucleoside.
Signaling Pathway Diagram
Quantitative Data of Key Enzymes
Precise kinetic parameters are essential for understanding enzyme function and for the development of potential inhibitors. The following tables summarize the available quantitative data for the enzymes involved in N4-desmethylwyosine synthesis.
Table 1: Kinetic Parameters of TRM5
| Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Homo sapiens | AdoMet | 0.42 ± 0.08 | 0.023 ± 0.003 | - | |
| Homo sapiens | tRNA | 0.47 ± 0.04 | - | 0.05 ± 0.01 | |
| Methanococcus jannaschii | AdoMet | 1.0 ± 0.1 | 0.017 ± 0.002 | - | |
| Methanococcus jannaschii | tRNA | 0.70 ± 0.05 | - | 0.024 ± 0.003 |
Table 2: Dissociation Constants (Kd) for TRM5
| Organism | Ligand | Kd (µM) | Reference |
| Homo sapiens | AdoMet | 1.1 ± 0.1 | |
| Homo sapiens | tRNA | 1.8 ± 0.1 | |
| Methanococcus jannaschii | tRNA | 1.4 ± 0.1 |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes involved in N4-desmethylwyosine synthesis.
TRM5 (tRNA (guanine-N1)-methyltransferase)
-
Cloning and Expression: The cDNA sequence for HsTRM5 is cloned into an appropriate expression vector (e.g., pET22b) with a C-terminal His-tag. The recombinant enzyme is expressed in E. coli BL21(DE3)-RIL cells.
-
Purification: The expressed protein is purified by affinity chromatography using a His-Link resin. The purification is performed in a sonication buffer (20 mM HEPES at pH 7.5, 250 mM NaCl, 10 mM β-mercaptoethanol, and 0.2 mM PMSF).
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet) to a tRNA substrate.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM HEPES, pH 7.5
-
10 mM MgCl₂
-
100 mM NH₄Cl
-
10 mM β-mercaptoethanol
-
Purified TRM5 enzyme (e.g., 0.8 µg)
-
[³H]AdoMet (e.g., 50 µM)
-
tRNA substrate (e.g., trm5Δ total tRNA or a synthetic tRNA transcript)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for HsTRM5).
-
Quenching and Precipitation: At various time points, remove aliquots and precipitate the tRNA on filter paper using 5% trichloroacetic acid (TCA).
-
Quantification: Wash the filters to remove unincorporated [³H]AdoMet and measure the radioactivity incorporated into the tRNA using a scintillation counter.
TYW1 (tRNA-yW-synthesizing protein 1)
-
Expression: The TYW1 gene is expressed in E. coli from an expression vector (e.g., pAY613 for M. jannaschii TYW1 with an N-terminal His₆-tag and a TEV protease cleavage site). Optimal expression is induced with IPTG and arabinose.
-
Purification Protocol:
-
Lysis: Cells are lysed in an anaerobic chamber in lysis buffer (20 mM Tris-HCl, pH 8).
-
Hydrophobic Chromatography: The lysate is subjected to hydrophobic chromatography to remove nucleic acids.
-
Affinity Chromatography: The protein is then purified using a HisTrap column.
-
Desalting: Imidazole and excess salt are removed by desalting.
-
(Optional) Tag Cleavage: The His₆-tag can be removed by TEV protease cleavage followed by another pass through the HisTrap column.
-
This assay monitors the formation of N4-desmethylwyosine (imG-14) on a tRNA substrate.
-
Substrate Preparation: The substrate is m¹G-modified tRNA. This can be prepared by in vitro transcription of a tRNAPhe gene followed by methylation with purified TRM5 enzyme.
-
Reaction Mixture (anaerobic):
-
0.1 M Tris-HCl, pH 8
-
0.1 M KCl
-
4 mM DTT
-
2 mM MgCl₂
-
2 mM SAM
-
20 µM m¹G-tRNA substrate
-
1.5 mM pyruvate
-
A reducing system (e.g., dithionite or an NADPH/flavodoxin system)
-
Purified and reconstituted TYW1 enzyme
-
-
Incubation: Incubate the reaction under anaerobic conditions at the optimal temperature (e.g., 50°C for M. jannaschii TYW1).
-
Product Analysis:
-
RNA Extraction: Extract the tRNA from the reaction mixture.
-
Digestion: Digest the tRNA to nucleosides using nuclease P1 and alkaline phosphatase.
-
LC-MS Analysis: Analyze the resulting nucleosides by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of imG-14.
-
Experimental Workflow Diagram
Conclusion
The synthesis of N4-desmethylwyosine is a critical juncture in the biosynthesis of wybutosine, a modification essential for translational accuracy. The enzymes TRM5 and TYW1 execute this transformation through distinct and complex chemical reactions. While significant progress has been made in elucidating the mechanisms and developing experimental systems to study these enzymes, a complete quantitative understanding, particularly of the kinetic parameters of the TYW family of enzymes, remains an area for future investigation. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, fostering further exploration of this fascinating pathway and its potential as a target for novel therapeutic interventions.
References
- 1. Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Conservation of structure and mechanism by Trm5 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis of N4-Desmethylwyosine from Guanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-desmethylwyosine, also known as imG-14 or 4-demethylwyosine, is a tricyclic nucleoside that serves as a crucial intermediate in the biosynthesis of wyosine and its derivatives. These hypermodified nucleosides are found in the anticodon loop of transfer RNA (tRNA), where they play a vital role in maintaining translational fidelity. The unique tricyclic structure of N4-desmethylwyosine, an imidazo[1,2-a]purine system, has also garnered interest in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical synthesis of N4-desmethylwyosine from the readily available starting material, guanosine. It details the experimental protocols derived from seminal works in the field, presents quantitative data in a clear, tabular format, and illustrates the synthetic pathway through a detailed workflow diagram.
Synthetic Strategy Overview
The chemical synthesis of N4-desmethylwyosine from guanosine hinges on the construction of the third, imidazo, ring onto the guanine base. The general approach involves the reaction of guanosine with a bifunctional reagent, typically a halo-aldehyde or a halo-ketone, which first alkylates the N1 position of the guanine ring, followed by an intramolecular cyclization and dehydration to form the stable tricyclic aromatic system. Key contributions to this methodology were made by Kasai and coworkers in 1976 and later refined by Golankiewicz and Folkman in 1983.
Core Synthetic Pathway
The primary route for the synthesis of N4-desmethylwyosine from guanosine can be conceptualized in the following workflow:
Figure 1: General workflow for the synthesis of N4-Desmethylwyosine.
Experimental Protocols
The following protocols are based on the methodologies described in the foundational literature for the synthesis of N4-desmethylwyosine and its analogues.
Protocol 1: Synthesis of N4-Desmethylwyosine using Bromoacetaldehyde
This protocol is adapted from the work of Golankiewicz and Folkman (1983).
Step 1: Reaction of Guanosine with Bromoacetaldehyde
-
Materials: Guanosine, Bromoacetaldehyde diethyl acetal, Dimethylformamide (DMF), Potassium carbonate (K₂CO₃), Hydrochloric acid (HCl).
-
Procedure: a. Suspend guanosine in anhydrous DMF. b. Add anhydrous potassium carbonate to the suspension. c. Add bromoacetaldehyde diethyl acetal to the reaction mixture. d. Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). e. After the reaction is complete, filter the mixture to remove inorganic salts and evaporate the solvent under reduced pressure. f. The resulting residue contains the N1-alkylated guanosine derivative with the acetal protecting group.
Step 2: Cyclization and Dehydration
-
Procedure: a. Dissolve the crude product from Step 1 in a solution of aqueous hydrochloric acid. b. Heat the solution to hydrolyze the acetal and promote intramolecular cyclization and dehydration. c. Monitor the formation of the fluorescent N4-desmethylwyosine product by TLC and UV lamp. d. Neutralize the reaction mixture with a suitable base (e.g., ammonium hydroxide) and cool to induce precipitation. e. Collect the precipitate by filtration, wash with cold water, and dry under vacuum. f. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).
Protocol 2: Synthesis of a 6-Methyl-N4-desmethylwyosine Analogue using Chloroacetone
This protocol is based on the general method described by Kasai et al. (1976) for the synthesis of wyosine derivatives.
Step 1: Formation of the Sodium Salt of Guanosine
-
Materials: Guanosine, Sodium hydride (NaH), Dimethyl sulfoxide (DMSO).
-
Procedure: a. Dissolve guanosine in anhydrous DMSO under an inert atmosphere. b. Carefully add sodium hydride to the solution to form the sodium salt of guanosine.
Step 2: Reaction with Chloroacetone
-
Materials: Chloroacetone.
-
Procedure: a. Add chloroacetone to the solution of the guanosine sodium salt. b. Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
Step 3: Cyclization and Dehydration
-
Procedure: a. Adjust the pH of the reaction mixture to alkaline (e.g., with sodium hydroxide) to facilitate cyclization and dehydration. b. Heat the mixture to drive the reaction to completion. c. Neutralize the solution and isolate the crude product. Purification is typically performed using column chromatography on silica gel.
Data Presentation
The following tables summarize typical quantitative data reported for the synthesis of N4-desmethylwyosine and its analogues.
Table 1: Reaction Conditions and Yields
| Starting Material | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Guanosine | Bromoacetaldehyde diethyl acetal | DMF | K₂CO₃ | 80-100 | 4-8 | N4-Desmethylwyosine | ~50 | Adapted from Golankiewicz & Folkman, 1983 |
| Guanosine | Chloroacetone | DMSO | NaH | Room Temp. | 12-24 | 6-Methyl-N4-desmethylwyosine | 70-90 | Adapted from Kasai et al., 1976 |
Table 2: Spectroscopic Data for N4-Desmethylwyosine
| Spectroscopic Technique | Characteristic Data |
| UV-Vis Spectroscopy (in H₂O) | λmax at approximately 230, 255, and 305 nm |
| Fluorescence Spectroscopy | Exhibits characteristic fluorescence under UV light |
| ¹H NMR Spectroscopy | Signals corresponding to the ribose protons and the aromatic protons of the tricyclic system. The absence of the N4-methyl signal distinguishes it from wyosine. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of N4-desmethylwyosine. |
Logical Relationships in Synthesis
The synthesis of N4-desmethylwyosine from guanosine involves a series of logical chemical transformations. The initial step requires the specific alkylation at the N1 position of the guanine ring, which is more nucleophilic than the other nitrogen atoms under appropriate basic conditions. The subsequent intramolecular cyclization is a key step that forms the five-membered imidazo ring.
Figure 2: Logical steps in the formation of the tricyclic system.
Conclusion
The chemical synthesis of N4-desmethylwyosine from guanosine provides a reliable route to this important biomolecule and its analogues. The methodologies established by early researchers remain fundamental and offer a robust framework for chemists in academia and industry. The protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis and further exploration of this fascinating class of modified nucleosides. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving good yields and high purity of the final product. The unique fluorescent properties of the wyosine family of compounds also provide a convenient handle for monitoring their formation and purification.
N4-Desmethyl-wyosine: A Key Intermediate in the Biosynthesis of Wyosine Derivatives in tRNA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Wyosine and its derivatives are complex, tricyclic hypermodified nucleosides found at position 37 of tRNAPhe in eukaryotes and archaea. These modifications are crucial for maintaining the translational reading frame and ensuring the fidelity of protein synthesis. The biosynthesis of these intricate molecules is a multi-step enzymatic process in which N4-desmethyl-wyosine (also known as imG-14) serves as a critical intermediate. This technical guide provides a comprehensive overview of the role of N4-desmethyl-wyosine in the formation of various wyosine derivatives, detailing the enzymatic pathways, experimental protocols for studying this process, and quantitative data where available. This document is intended to be a valuable resource for researchers in molecular biology, biochemistry, and drug development who are investigating tRNA modification pathways and their potential as therapeutic targets.
Introduction
Post-transcriptional modifications of transfer RNA (tRNA) are essential for its structure, stability, and function in protein synthesis.[1] Wyosine (yW) and its derivatives, located at the 3'-adjacent position to the anticodon in tRNAPhe, are among the most complex of these modifications.[2] Their biosynthesis begins with a guanosine residue and proceeds through a series of enzymatic reactions. A pivotal step in this pathway is the formation of the tricyclic core structure, N4-desmethyl-wyosine (imG-14).[3] This molecule then acts as a branching point for the synthesis of a diverse array of wyosine derivatives, which vary between different domains of life and even between different organisms within the same domain.[4][5] Understanding the formation and subsequent modification of N4-desmethyl-wyosine is therefore fundamental to elucidating the complete biosynthetic landscape of wyosine derivatives.
The Biosynthetic Pathway of Wyosine Derivatives
The formation of wyosine derivatives from a guanosine residue in tRNAPhe is a sequential process catalyzed by a series of dedicated enzymes. The pathway can be broadly divided into the formation of the N4-desmethyl-wyosine intermediate and its subsequent modifications.
Formation of N4-Desmethyl-wyosine (imG-14)
The initial steps leading to the synthesis of N4-desmethyl-wyosine are conserved in both eukaryotes and archaea.
-
N1-methylation of Guanosine (G37): The pathway is initiated by the methylation of the guanosine at position 37 (G37) of the tRNAPhe precursor to form 1-methylguanosine (m1G37). This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, Trm5 .
-
Formation of the Tricyclic Core: The m1G37-modified tRNAPhe then serves as the substrate for the enzyme TYW1 (in eukaryotes) or its archaeal homolog Taw1 . TYW1/Taw1 is a radical SAM and iron-sulfur ([4Fe-4S]) cluster-containing enzyme that catalyzes a complex cyclization reaction. This reaction utilizes pyruvate as a source of two carbon atoms to form the third ring of the wyosine base, resulting in the formation of N4-desmethyl-wyosine (imG-14).
References
Methodological & Application
Quantification of N4-Desmethyl wyosine using LC-MS/MS
An Application Note on the Quantification of N4-Desmethyl Wyosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a tricyclic fluorescent nucleoside, is a key intermediate in the biosynthesis of wyosine and its derivatives, which are located at position 37 of tRNAPhe in Archaea and Eukarya.[1][2] These hypermodified nucleosides are crucial for maintaining the correct reading frame during protein synthesis.[2] The ability to accurately quantify this compound is essential for studying tRNA modification pathways, understanding their role in various physiological and pathological processes, and for the development of novel therapeutics targeting these pathways.
This application note details a robust and sensitive method for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of this compound.
Table 1: LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | To be determined (requires mass of this compound) |
| Product Ion 1 (m/z) | To be determined |
| Product Ion 2 (m/z) | To be determined |
| Collision Energy | Optimized for fragmentation |
| Dwell Time | 100 ms |
Table 2: Calibration Curve and Performance Data
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) | ULOQ (ng/mL) |
| This compound | 0.1 - 100 | > 0.995 | 0.1 | 100 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 10 | < 12 | 90 - 110 |
| Medium | 10 | < 8 | < 10 | 92 - 108 |
| High | 80 | < 5 | < 8 | 95 - 105 |
Experimental Protocols
Sample Preparation (from tRNA)
Due to the lability of the glycosidic bond of wyosine derivatives in acidic conditions, care must be taken during extraction.[3]
-
tRNA Isolation: Isolate total tRNA from the biological sample of interest using a commercially available kit or standard phenol-chloroform extraction protocols.
-
Enzymatic Digestion:
-
To 20 µg of isolated tRNA, add 2 units of nuclease P1 in a final volume of 50 µL of 10 mM ammonium acetate buffer (pH 5.3).
-
Incubate at 37 °C for 2 hours.
-
Add 2 units of bacterial alkaline phosphatase and incubate at 37 °C for an additional 1 hour to dephosphorylate the nucleotides to nucleosides.[1]
-
-
Protein Precipitation:
-
Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled this compound) to the digested sample.
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4 °C.
-
Sample Collection: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis of modified nucleosides is typically performed using reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Inject 5 µL of the prepared sample onto the C18 column.
-
Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). A suggested gradient is as follows:
-
0-2 min: 5% B
-
2-10 min: 5-40% B
-
10-12 min: 40-95% B
-
12-14 min: 95% B
-
14-14.1 min: 95-5% B
-
14.1-18 min: 5% B
-
-
-
Mass Spectrometric Detection:
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode. The exact m/z values will need to be determined by infusion of a pure standard.
-
Optimize source-dependent and compound-dependent parameters such as declustering potential, entrance potential, collision energy, and cell exit potential to achieve maximum signal intensity.
-
Data Analysis and Quantification
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrants.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical steps in the LC-MS/MS quantification of this compound.
References
- 1. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-Based Separation of N4-Desmethylwyosine from Other Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-desmethylwyosine is a hypermodified guanosine analog found in the anticodon loop of transfer RNA (tRNA). As an intermediate in the biosynthesis of wybutosine, the presence and concentration of N4-desmethylwyosine can be an important biomarker in various biological processes.[1][2] Accurate quantification and separation of N4-desmethylwyosine from other structurally similar nucleosides are crucial for understanding its biological role and for potential therapeutic development. This application note provides a detailed protocol for the separation of N4-desmethylwyosine from other nucleosides using reversed-phase high-performance liquid chromatography (RP-HPLC). The method is designed to be a robust starting point for researchers and may be further optimized for specific applications.
The separation is based on the principle of reversed-phase chromatography, where polar compounds elute earlier than nonpolar compounds. N4-desmethylwyosine, being a complex and hydrophobic molecule, is expected to be strongly retained on a C18 column.[3] The use of a volatile buffer system makes this method compatible with mass spectrometry (LC-MS) for further characterization and sensitive detection.
Experimental Protocols
Sample Preparation (from tRNA)
This protocol outlines the enzymatic hydrolysis of tRNA to release individual nucleosides for HPLC analysis.
Materials:
-
Purified tRNA sample
-
Nuclease P1 (from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP)
-
10 mM Ammonium Acetate buffer (pH 5.3)
-
30 mM Sodium Acetate buffer (pH 5.3)
-
1 M Tris-HCl (pH 8.0)
-
Ultrapure water
-
Centrifugal filters (10 kDa MWCO)
Procedure:
-
In a microcentrifuge tube, dissolve 1-5 µg of purified tRNA in 25 µL of 30 mM sodium acetate buffer (pH 5.3).
-
Add 2 units of Nuclease P1 to the tRNA solution.
-
Incubate the mixture at 37°C for 2 hours to digest the tRNA into nucleoside 5'-monophosphates.
-
Add 3 µL of 1 M Tris-HCl (pH 8.0) to the mixture.
-
Add 1 unit of Bacterial Alkaline Phosphatase (BAP).
-
Incubate at 37°C for an additional 1 hour to dephosphorylate the nucleoside monophosphates to nucleosides.
-
Filter the resulting nucleoside mixture through a 10 kDa MWCO centrifugal filter to remove the enzymes.
-
The filtrate containing the nucleosides is now ready for HPLC analysis.
HPLC Instrumentation and Conditions
Instrumentation:
-
A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.3 in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 5 |
| 5.0 | 5 |
| 35.0 | 30 |
| 40.0 | 80 |
| 45.0 | 80 |
| 46.0 | 5 |
| 55.0 | 5 |
Data Presentation
The following table provides the expected elution order and estimated retention times for N4-desmethylwyosine and other common nucleosides under the recommended HPLC conditions. The exact retention times may vary depending on the specific HPLC system and column used.
Table 2: Expected Retention Times of Nucleosides
| Nucleoside | Abbreviation | Expected Retention Time (min) | Relative Polarity |
| Cytidine | C | ~ 5 | High |
| Uridine | U | ~ 6 | High |
| Guanosine | G | ~ 10 | Medium |
| Adenosine | A | ~ 12 | Medium |
| 1-Methylguanosine | m1G | ~ 15 | Low |
| Wyosine | Wyo | ~ 35-40 | Very Low |
| N4-Desmethylwyosine | dWy | ~ 30-35 | Very Low |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC-based separation of N4-desmethylwyosine.
Caption: Experimental workflow for N4-desmethylwyosine separation.
Logical Elution Order
This diagram illustrates the expected elution order of nucleosides based on their relative polarity.
Caption: Expected elution order of nucleosides from high to low polarity.
References
- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Enzymatic Synthesis of N4-Desmethyl Wyosine in vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the in vitro enzymatic synthesis of N4-desmethyl wyosine (imG-14), a key intermediate in the biosynthesis of wybutosine, a hypermodified nucleoside found in the anticodon loop of tRNAPhe. The synthesis is a two-step enzymatic process involving the methylation of a guanosine residue in tRNAPhe by tRNA (guanine-N1)-methyltransferase (Trm5), followed by the formation of the tricyclic imG-14 core by the radical S-adenosyl-L-methionine (SAM) enzyme, tRNA-4-demethylwyosine synthase (TYW1). This protocol is intended for researchers in biochemistry, molecular biology, and drug development who are interested in studying tRNA modification pathways, enzyme mechanisms, and for the production of modified tRNA for structural and functional studies.
Introduction
Post-transcriptional modifications of transfer RNA (tRNA) are crucial for its structural integrity and proper function in protein synthesis. Wybutosine (yW) and its derivatives, found at position 37 in the anticodon loop of eukaryotic and archaeal tRNAPhe, are complex modifications that play a vital role in maintaining the reading frame during translation.[1][2] The biosynthesis of wybutosine is a multi-step enzymatic pathway, with this compound (imG-14) being a critical tricyclic intermediate.[3][4][5]
The in vitro reconstitution of the enzymatic synthesis of this compound provides a powerful tool to study the individual enzymes, their kinetics, and the overall pathway. This process begins with the methylation of guanosine at position 37 (G37) of tRNAPhe to 1-methylguanosine (m1G37) by the enzyme Trm5, using S-adenosyl-L-methionine (SAM) as the methyl donor. Subsequently, the enzyme TYW1, a member of the radical SAM superfamily, catalyzes the complex rearrangement of the m1G37 residue, utilizing a pyruvate molecule to form the characteristic tricyclic ring structure of imG-14. This application note provides detailed protocols for the preparation of substrates and enzymes, and the step-by-step procedure for the in vitro synthesis of this compound.
Data Presentation
Table 1: Key Enzymes and their Properties
| Enzyme | Gene Name | Function | Cofactors/Co-substrates | Source Organism (Example) |
| tRNA (guanine-N1)-methyltransferase | TRM5 | Methylates G37 of tRNAPhe to m1G37. | S-adenosyl-L-methionine (SAM) | Saccharomyces cerevisiae, Homo sapiens |
| tRNA-4-demethylwyosine synthase | TYW1 | Converts m1G37-tRNAPhe to imG-14-tRNAPhe. | S-adenosyl-L-methionine (SAM), Pyruvate, [4Fe-4S] clusters | Saccharomyces cerevisiae, Methanocaldococcus jannaschii |
Table 2: Kinetic Parameters for Trm5
| Substrate | Enzyme Source | Kd (μM) | kchem (s-1) | kcat (s-1) |
| tRNA | Methanococcus jannaschii Trm5 | 1.4 ± 0.1 | - | - |
| tRNA | Homo sapiens Trm5 | 1.8 ± 0.1 | - | - |
| - | Methanococcus jannaschii Trm5 | - | - | 0.09 ± 0.01 |
| - | Saccharomyces cerevisiae Trm5 | - | 0.12 ± 0.03 | 0.020 ± 0.007 |
Data compiled from kinetic analyses of Trm5 enzymes.
Table 3: Reaction Components for In Vitro Synthesis of this compound
| Component | Stock Concentration | Final Concentration |
| Step 1: Trm5 Catalyzed Methylation | ||
| Unmodified tRNAPhe transcript | 100 µM | 10 µM |
| Recombinant Trm5 | 100 µM | 1 µM |
| S-adenosyl-L-methionine (SAM) | 10 mM | 1 mM |
| Trm5 Reaction Buffer (5x) | 5x | 1x |
| Step 2: TYW1 Catalyzed Cyclization | ||
| Purified m1G37-tRNAPhe | 50 µM | 5 µM |
| Recombinant TYW1 (reconstituted) | 50 µM | 2 µM |
| S-adenosyl-L-methionine (SAM) | 10 mM | 1 mM |
| Sodium Pyruvate | 100 mM | 10 mM |
| Sodium Dithionite | 100 mM | 2 mM |
| Methyl Viologen | 10 mM | 100 µM |
| TYW1 Reaction Buffer (5x) | 5x | 1x |
Experimental Protocols
I. Preparation of Unmodified tRNAPhe Substrate by In Vitro Transcription
This protocol describes the synthesis of unmodified tRNAPhe using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA containing the T7 promoter followed by the tRNAPhe gene sequence.
-
T7 RNA polymerase
-
NTPs (ATP, GTP, CTP, UTP)
-
T7 Transcription Buffer (10x)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Urea-PAGE supplies
-
DEPC-treated water
Procedure:
-
Set up the in vitro transcription reaction in a total volume of 50 µL:
-
5 µL 10x T7 Transcription Buffer
-
1 µg linearized plasmid DNA template
-
2 mM each of ATP, GTP, CTP, UTP
-
40 units RNase Inhibitor
-
50 units T7 RNA polymerase
-
Nuclease-free water to 50 µL
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (8% urea-PAGE).
-
Excise the band corresponding to the tRNA, crush the gel slice, and elute the tRNA overnight in an appropriate buffer (e.g., 0.3 M sodium acetate).
-
Precipitate the tRNA with ethanol, wash with 70% ethanol, and resuspend in DEPC-treated water.
-
Quantify the tRNA concentration by measuring the absorbance at 260 nm.
II. Expression and Purification of Recombinant Trm5
This protocol is for the expression and purification of His-tagged Trm5 from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a Trm5 expression vector.
-
LB medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Ni-NTA affinity chromatography resin.
Procedure:
-
Inoculate a starter culture of the Trm5-expressing E. coli and grow overnight.
-
Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer.
-
Elute the Trm5 protein with Elution Buffer.
-
Dialyze the eluted protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.
III. In Vitro Methylation of tRNAPhe by Trm5
Materials:
-
Purified unmodified tRNAPhe.
-
Purified recombinant Trm5.
-
S-adenosyl-L-methionine (SAM).
-
Trm5 Reaction Buffer (5x): 250 mM Tris-HCl pH 8.0, 50 mM MgCl2, 250 mM NH4Cl, 5 mM DTT.
Procedure:
-
Set up the methylation reaction in a total volume of 100 µL:
-
20 µL 5x Trm5 Reaction Buffer
-
10 µM (final concentration) unmodified tRNAPhe
-
1 µM (final concentration) recombinant Trm5
-
1 mM (final concentration) SAM
-
Nuclease-free water to 100 µL
-
-
Incubate the reaction at 37°C for 1 hour.
-
Purify the m1G37-modified tRNAPhe using phenol:chloroform extraction followed by ethanol precipitation or a suitable RNA purification kit to remove the enzyme and other reaction components.
-
Resuspend the purified m1G37-tRNAPhe in nuclease-free water.
IV. Expression, Purification, and Reconstitution of Recombinant TYW1
TYW1 is an oxygen-sensitive iron-sulfur cluster-containing enzyme and must be purified under anaerobic conditions.
Materials:
-
Anaerobic chamber.
-
E. coli expression strain for TYW1.
-
Buffers and reagents for protein purification (as in Protocol II, but degassed and used inside the anaerobic chamber).
-
Iron (III) chloride (FeCl3).
-
Sodium sulfide (Na2S).
-
Dithiothreitol (DTT).
Procedure:
-
Express and lyse TYW1-expressing cells as described for Trm5.
-
Perform all subsequent purification steps inside an anaerobic chamber.
-
Purify the His-tagged TYW1 using Ni-NTA affinity chromatography.
-
For reconstitution of the iron-sulfur clusters, incubate the purified apo-TYW1 with a 5-10 fold molar excess of FeCl3 and Na2S in the presence of DTT (e.g., 2-5 mM) for several hours.
-
Remove excess iron and sulfide by size-exclusion chromatography inside the anaerobic chamber.
-
Concentrate the reconstituted, active TYW1 and store under anaerobic conditions at -80°C.
V. In Vitro Synthesis of this compound by TYW1
This reaction must be performed under strict anaerobic conditions.
Materials:
-
Purified m1G37-tRNAPhe.
-
Reconstituted, active TYW1.
-
S-adenosyl-L-methionine (SAM).
-
Sodium Pyruvate.
-
Sodium Dithionite.
-
Methyl Viologen.
-
TYW1 Reaction Buffer (5x): 250 mM HEPES-KOH pH 7.5, 500 mM KCl, 25 mM MgCl2, 10 mM DTT.
Procedure:
-
Prepare all solutions and perform all steps inside an anaerobic chamber.
-
Set up the reaction in a total volume of 50 µL:
-
10 µL 5x TYW1 Reaction Buffer
-
5 µM (final concentration) m1G37-tRNAPhe
-
2 µM (final concentration) reconstituted TYW1
-
1 mM (final concentration) SAM
-
10 mM (final concentration) Sodium Pyruvate
-
100 µM (final concentration) Methyl Viologen
-
2 mM (final concentration) Sodium Dithionite (prepare fresh)
-
Nuclease-free water to 50 µL
-
-
Incubate the reaction at the optimal temperature for the specific TYW1 enzyme (e.g., 37°C for eukaryotic enzymes, higher for thermophilic archaeal enzymes) for 1-2 hours.
-
Quench the reaction by adding EDTA to a final concentration of 50 mM.
-
Purify the this compound-containing tRNA by phenol:chloroform extraction and ethanol precipitation.
VI. Analysis of this compound Formation
The formation of imG-14 can be monitored by liquid chromatography-mass spectrometry (LC-MS) analysis of the digested tRNA.
Materials:
-
Nuclease P1.
-
Bacterial alkaline phosphatase.
-
LC-MS system.
Procedure:
-
Digest the purified tRNA product to nucleosides by incubating with Nuclease P1 followed by bacterial alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by LC-MS.
-
Identify the this compound nucleoside by its characteristic mass-to-charge ratio.
Mandatory Visualization
Caption: Enzymatic pathway for the in vitro synthesis of this compound.
Troubleshooting
-
Low yield of in vitro transcribed tRNA: Optimize transcription conditions (template concentration, incubation time, enzyme concentration). Ensure the DNA template is of high quality.
-
Inactive Trm5 enzyme: Verify protein purity and folding. Ensure SAM is fresh and stored correctly.
-
Inactive TYW1 enzyme: Strict anaerobic conditions are critical. Ensure proper reconstitution of the iron-sulfur clusters. Use freshly prepared sodium dithionite.
-
No formation of this compound: Confirm the successful formation of m1G37-tRNA in the first step. Check the activity of the TYW1 enzyme. Ensure all co-substrates (pyruvate, SAM) are present.
Conclusion
This application note provides a comprehensive set of protocols for the in vitro enzymatic synthesis of this compound. By following these detailed methodologies, researchers can produce this important modified tRNA intermediate for a variety of downstream applications, including structural biology, studies of translation fidelity, and as a tool for investigating the broader wybutosine biosynthesis pathway. The provided data tables and pathway diagram offer a clear overview of the process, facilitating a deeper understanding of this fundamental aspect of tRNA biology.
References
- 1. Conservation of structure and mechanism by Trm5 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Method for the Detection of Wybutosine-modified tRNAPheGAA as a Readout of Retrograde tRNA Nuclear Import and Re-export: HCl/Aniline Cleavage and Non-radioactive Northern Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Analysis of tRNA Methylfransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Analysis of tRNA Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of tRNA Containing N4-acetylcytidine (ac4C)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current and potential methodologies for the isolation and analysis of transfer RNA (tRNA) containing the N4-acetylcytidine (ac4C) modification. The following sections detail protocols for total tRNA isolation, methods for the detection and potential enrichment of ac4C-containing tRNA, and quantitative analysis techniques.
N4-acetylcytidine is a highly conserved RNA modification found in all domains of life.[1][2] In eukaryotes, it is present in tRNA and ribosomal RNA (rRNA), and its formation is catalyzed by the essential enzyme N-acetyltransferase 10 (NAT10).[2][3] This modification plays a crucial role in ensuring translational fidelity and stabilizing tRNA structure.[4] Given its importance in cellular processes and its association with diseases like cancer, methods to isolate and study tRNA with this specific modification are of significant interest to the research and drug development community.
Section 1: Isolation of Total tRNA from Cellular Sources
The initial step in studying any tRNA modification is the efficient and high-purity isolation of the total tRNA population from the biological sample of interest. The following protocol is a standard method for extracting total RNA, followed by steps to enrich for small RNAs, including tRNA.
Protocol 1: Total tRNA Isolation from Cultured Cells
This protocol describes the isolation of total tRNA from cultured mammalian cells using a combination of Trizol extraction and subsequent salt fractionation to separate small RNAs from larger RNA species.
Materials:
-
Phosphate-buffered saline (PBS)
-
Trizol reagent or other acid-guanidinium thiocyanate-phenol-chloroform solution
-
Chloroform
-
Isopropanol
-
70% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
High-salt solution: 1.2 M NaCl, 0.8 M sodium citrate
-
Glycogen (RNase-free)
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the culture dish with PBS, then add Trizol reagent directly to the dish (1 mL per 10 cm²). Lyse the cells by passing the solution several times through a pipette.
-
For suspension cells, pellet the cells by centrifugation, wash with PBS, and then lyse the cells in Trizol reagent.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of Trizol reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
Total RNA Precipitation:
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropanol per 1 mL of Trizol reagent used. Add a co-precipitant like glycogen to a final concentration of 20 µg/mL to aid in visualization of the pellet.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Remove the supernatant. Wash the RNA pellet once with 1 mL of 70% ethanol per 1 mL of Trizol reagent used.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will greatly decrease its solubility.
-
Resuspend the RNA in RNase-free water.
-
-
Enrichment of tRNA (Small RNA Fraction):
-
To the resuspended total RNA, add 0.25 volumes of a high-salt solution (1.2 M NaCl, 0.8 M sodium citrate) and 0.25 volumes of isopropanol. This will precipitate the large RNAs (rRNA and mRNA).
-
Incubate on ice for 1 hour.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the large RNAs.
-
Carefully transfer the supernatant, which contains tRNA and other small RNAs, to a new tube.
-
Add an equal volume of isopropanol to the supernatant to precipitate the small RNAs.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the tRNA.
-
Wash the pellet with 70% ethanol, air-dry briefly, and resuspend in RNase-free water.
-
-
Quality Control:
-
Assess the purity and concentration of the tRNA using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Verify the integrity and enrichment of the tRNA fraction by running an aliquot on a 15% denaturing polyacrylamide gel (PAGE) with urea. A strong band should be visible between 70-90 nucleotides.
-
Caption: Workflow for the isolation of total tRNA from cultured cells.
Section 2: Methods for Detection and Potential Enrichment of ac4C-containing tRNA
Currently, there are no established, standardized protocols specifically for the preparative isolation of tRNA containing ac4C. However, existing methods for the detection of ac4C can be theoretically adapted for enrichment purposes. This section outlines the principles behind these methods.
Chemical Labeling and Affinity Purification (Hypothetical Workflow)
The detection of ac4C can be achieved through chemical reduction of the acetyl group, which leads to a stable derivative that can be identified during reverse transcription. This chemical reactivity could potentially be exploited for affinity purification.
Principle:
-
Reduction of ac4C: N4-acetylcytidine can be reduced by sodium borohydride (NaBH₄) to N4-acetyl-3,4,5,6-tetrahydrocytidine.
-
Biotinylation: A biotin moiety could be chemically conjugated to the reduced ac4C. This would require a modified borohydride reagent or a multi-step chemical process.
-
Affinity Capture: The biotinylated tRNA could then be captured using streptavidin-coated magnetic beads.
-
Elution: The captured tRNA can be eluted from the beads.
Note: This is a proposed workflow and would require significant optimization and validation.
Antibody-based Enrichment (Immunoprecipitation)
If a highly specific antibody against N4-acetylcytidine is available, immunoprecipitation would be the most direct method for enrichment.
Principle:
-
Antibody Binding: A specific anti-ac4C antibody is incubated with the total tRNA pool.
-
Complex Formation: The antibody binds to the ac4C-containing tRNA molecules.
-
Pull-down: Protein A/G-coated magnetic beads are added to bind the antibody-tRNA complexes.
-
Washing: The beads are washed to remove non-specifically bound tRNA.
-
Elution: The enriched ac4C-tRNA is eluted from the beads.
Caption: Potential strategies for the enrichment of ac4C-containing tRNA.
Section 3: Quantitative Analysis of ac4C in tRNA
After isolation of total tRNA, it is essential to quantify the abundance of the ac4C modification. Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and accurate method for this purpose.
Protocol 2: Quantification of ac4C by LC-MS/MS
Principle: The tRNA sample is enzymatically digested into individual nucleosides. These nucleosides are then separated by high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS). The amount of ac4C can be quantified by comparing its signal to that of a stable isotope-labeled internal standard or by comparison to the canonical nucleosides.
Materials:
-
Isolated total tRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Ultrapure water
-
LC-MS grade solvents (e.g., acetonitrile, methanol)
-
Formic acid
-
Ammonium acetate
-
Nucleoside standards (A, C, G, U, and ac4C)
Procedure:
-
Enzymatic Digestion of tRNA:
-
To 1-5 µg of isolated tRNA, add Nuclease P1 and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and incubate for an additional 2 hours at 37°C to dephosphorylate the nucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
Filter the digested sample to remove enzymes.
-
Transfer the filtrate to an HPLC vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleosides using a reversed-phase C18 column with a gradient of mobile phases (e.g., aqueous ammonium acetate and acetonitrile).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each nucleoside, including ac4C.
-
-
Data Analysis:
-
Integrate the peak areas for each nucleoside.
-
Calculate the relative abundance of ac4C by taking the ratio of the ac4C peak area to the sum of the peak areas of the four canonical nucleosides (A, C, G, U).
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from an LC-MS/MS analysis of tRNA from different cell types or conditions.
| Sample Source | Total tRNA Yield (µg/10⁶ cells) | ac4C Abundance (% of total nucleosides) | Fold Change vs. Control |
| Control Cell Line | 10.2 ± 1.5 | 0.05 ± 0.01 | 1.0 |
| Stressed Cell Line | 9.8 ± 1.2 | 0.12 ± 0.02 | 2.4 |
| NAT10 Knockdown | 10.5 ± 1.8 | < 0.001 | < 0.02 |
Note: The values presented in this table are for illustrative purposes only and will vary depending on the cell type, growth conditions, and experimental procedures.
Section 4: Conclusion and Future Perspectives
The protocols and methods described provide a framework for the isolation and analysis of tRNA containing N4-acetylcytidine. While the isolation of total tRNA is a well-established process, the specific enrichment of ac4C-containing tRNA remains a challenge that requires further research and development. The hypothetical methods outlined, such as affinity purification based on chemical labeling or immunoprecipitation, offer promising avenues for future exploration. The continued development of such techniques will be invaluable for elucidating the precise roles of ac4C in tRNA function and its implications in health and disease, thereby providing new opportunities for therapeutic intervention.
References
- 1. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
Application Notes and Protocols: N4-Desmethyl Wyosine as a Biomarker for Archaeal Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-desmethyl wyosine, also known as imG-14, is a key intermediate in the intricate biosynthetic pathway of wyosine and its derivatives, which are hypermodified nucleosides found at position 37 of tRNAPhe in most archaea and eukaryotes.[1][2][3][4] These modifications are critical for maintaining the structural integrity of tRNA and ensuring the accuracy of translation, particularly in preventing ribosomal frameshifting.[1] In archaea, the wyosine derivative pathway exhibits significant diversity, making this compound and its downstream products potential biomarkers for identifying and characterizing archaeal metabolism, particularly in the context of drug development targeting these unique pathways.
These application notes provide a comprehensive overview of the role of this compound as a biomarker, detailed protocols for its detection and quantification, and a summary of its biosynthetic pathway.
Application: A Biomarker for Archaeal tRNA Modification Pathways
The presence and relative abundance of this compound and its derivatives can serve as a specific indicator of active tRNA modification pathways in archaea. This has several key applications:
-
Screening for Antimicrobial Agents: The enzymes in the archaeal wyosine biosynthetic pathway, such as Taw1, Taw2, and Taw3, are distinct from their eukaryotic counterparts and absent in bacteria, presenting potential targets for novel antimicrobial drugs. Monitoring the levels of this compound and its derivatives can be a primary or secondary screen to assess the efficacy of compounds designed to inhibit these enzymes.
-
Phylogenetic and Metabolic Fingerprinting: The diversity in the final wyosine derivatives (e.g., yW-86, yW-72, imG, mimG) across different archaeal species can be used for taxonomic classification and to understand the metabolic state of archaeal populations in various environments.
-
Fundamental Research: Studying the dynamics of this compound metabolism provides insights into the regulation of translation and the adaptation of archaea to extreme environments.
Biosynthetic Pathway of Wyosine Derivatives in Archaea
The biosynthesis of wyosine derivatives in archaea is a multi-step enzymatic process that begins with the methylation of a guanosine residue at position 37 of tRNAPhe. This compound (imG-14) is a crucial intermediate that can be further modified by a variety of enzymes, leading to a diverse array of final products. The generalized pathway is depicted below.
References
- 1. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Antibodies Specific for N4-Desmethylwyosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-desmethylwyosine (imG-14) is a modified nucleoside found in transfer RNA (tRNA), playing a crucial role in maintaining the reading frame during protein synthesis. The accurate detection and quantification of N4-desmethylwyosine are essential for understanding its biological functions and its potential role in various diseases. This document provides detailed application notes and protocols for the development of specific monoclonal antibodies against N4-desmethylwyosine, a critical tool for its study. These antibodies can be utilized in various immunoassays, such as enzyme-linked immunosorbent assay (ELISA), immunofluorescence, and immunoprecipitation, to detect and quantify N4-desmethylwyosine in biological samples.
The development process involves the synthesis of an N4-desmethylwyosine hapten, its conjugation to a carrier protein to elicit an immune response, the generation of hybridoma cell lines producing monoclonal antibodies, and the subsequent characterization of these antibodies for their specificity and affinity.
Data Presentation
Table 1: Representative Titer of Anti-N4-Desmethylwyosine Antiserum from Immunized Mice
| Mouse ID | Pre-immune Serum Titer | Post-immunization Titer (Week 4) | Post-immunization Titer (Week 8) |
| Mouse 1 | < 1:100 | 1:12,800 | 1:51,200 |
| Mouse 2 | < 1:100 | 1:8,000 | 1:64,000 |
| Mouse 3 | < 1:100 | 1:15,000 | 1:128,000 |
| Mouse 4 | < 1:100 | 1:10,000 | 1:51,200 |
| Mouse 5 | < 1:100 | 1:20,000 | 1:102,400 |
Titer is defined as the reciprocal of the highest dilution giving a positive signal in an indirect ELISA.
Table 2: Characterization of Monoclonal Antibody Clone 7G3
| Parameter | Value |
| Antibody Isotype | IgG1, kappa light chain |
| Affinity (KD) | 1.2 x 10-9 M |
| IC50 (Competitive ELISA) | 5.8 ng/mL |
Table 3: Cross-Reactivity Profile of Monoclonal Antibody Clone 7G3
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| N4-Desmethylwyosine | 5.8 | 100 |
| Wyosine | > 10,000 | < 0.05 |
| Guanosine | > 10,000 | < 0.05 |
| 7-Deazaguanosine | > 10,000 | < 0.05 |
| Inosine | > 10,000 | < 0.05 |
Cross-reactivity (%) = (IC50 of N4-Desmethylwyosine / IC50 of test compound) x 100
Experimental Protocols
Protocol 1: Synthesis of N4-Desmethylwyosine Hapten
This protocol describes a plausible method for the synthesis of a carboxyl-functionalized N4-desmethylwyosine hapten, suitable for conjugation to a carrier protein.
Materials:
-
N4-desmethylwyosine
-
Succinic anhydride
-
Pyridine
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 10 mg of N4-desmethylwyosine in 2 mL of anhydrous pyridine.
-
Add a 5-fold molar excess of succinic anhydride to the solution.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in a minimal amount of DMF and precipitate the hapten by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash it three times with cold diethyl ether.
-
Dry the resulting N4-desmethylwyosine-hemisuccinate hapten under vacuum.
-
Confirm the structure of the hapten using mass spectrometry and NMR.
Protocol 2: Conjugation of Hapten to Carrier Protein (KLH)
This protocol outlines the conjugation of the synthesized hapten to Keyhole Limpet Hemocyanin (KLH) using the carbodiimide method.[1][2]
Materials:
-
N4-desmethylwyosine-hemisuccinate hapten
-
Keyhole Limpet Hemocyanin (KLH)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve 5 mg of N4-desmethylwyosine-hemisuccinate hapten in 1 mL of DMF.
-
Dissolve 10 mg of KLH in 4 mL of PBS.
-
Activate the hapten by adding a 1.5-fold molar excess of EDC and NHS to the hapten solution and incubate for 15 minutes at room temperature.
-
Add the activated hapten solution dropwise to the KLH solution while gently stirring.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.
-
Transfer the reaction mixture to a dialysis tube and dialyze against PBS at 4°C for 48 hours, with several changes of the buffer to remove unconjugated hapten and cross-linking reagents.
-
Determine the protein concentration and conjugation efficiency using a spectrophotometer.
-
Store the conjugate at -20°C.
Protocol 3: Monoclonal Antibody Production via Hybridoma Technology
This protocol provides a general workflow for generating monoclonal antibodies.[3][4]
Materials:
-
BALB/c mice
-
N4-desmethylwyosine-KLH conjugate (immunogen)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Myeloma cells (e.g., SP2/0)
-
Polyethylene glycol (PEG)
-
HAT medium (Hypoxanthine-Aminopterin-Thymidine)
-
HT medium (Hypoxanthine-Thymidine)
-
Cell culture reagents and media
Procedure:
-
Immunization: Emulsify the N4-desmethylwyosine-KLH conjugate with CFA and immunize 6-8 week old female BALB/c mice intraperitoneally (50 µg of conjugate per mouse).
-
Boost the immunization every 2-3 weeks with the conjugate emulsified in IFA.
-
Monitor the antibody titer in the mouse serum using indirect ELISA.
-
Select the mouse with the highest antibody titer and administer a final intravenous boost with the conjugate in saline three days before fusion.
-
Cell Fusion: Isolate splenocytes from the immunized mouse and fuse them with SP2/0 myeloma cells using PEG.
-
Selection of Hybridomas: Plate the fused cells in 96-well plates and select for hybridoma cells by growing them in HAT medium.[5]
-
Screening: After 10-14 days, screen the culture supernatants for the presence of specific antibodies against N4-desmethylwyosine using a competitive ELISA (see Protocol 4).
-
Cloning: Expand positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.
-
Antibody Production and Purification: Grow the selected monoclonal hybridoma cells in larger volumes and purify the antibodies from the culture supernatant using protein A/G affinity chromatography.
Protocol 4: Competitive ELISA for Antibody Screening and Characterization
This protocol describes a competitive ELISA to determine the specificity and affinity of the generated antibodies.
Materials:
-
N4-desmethylwyosine conjugated to a different carrier protein (e.g., BSA) for coating
-
96-well ELISA plates
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Hybridoma supernatants or purified antibody
-
N4-desmethylwyosine standard solutions
-
HRP-conjugated secondary antibody (anti-mouse IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of N4-desmethylwyosine-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add 50 µL of hybridoma supernatant or diluted purified antibody and 50 µL of N4-desmethylwyosine standard solution (or competing nucleoside) at various concentrations to the wells. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding 100 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the concentration of the free N4-desmethylwyosine to generate a standard curve and determine the IC50 value.
Mandatory Visualizations
Caption: Overall experimental workflow for the development of monoclonal antibodies against N4-desmethylwyosine.
Caption: Principle of the competitive ELISA for screening and characterization of anti-N4-desmethylwyosine antibodies.
Caption: Simplified hypothetical pathway of tRNA modification leading to the formation of N4-desmethylwyosine.
References
- 1. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 3. MONOCLONAL ANTIBODY PRODUCTION [biosiva.50webs.org]
- 4. Monoclonal Antibody Production, mAb | Molecular Devices [moleculardevices.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Mass Spectrometry Analysis of N4-Desmethyl Wyosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Desmethyl wyosine, also known as imG-14, is a tricyclic hypermodified guanosine derivative found in the anticodon loop of transfer RNA (tRNA), specifically at position 37 of tRNAPhe in Archaea.[1] This modified nucleoside plays a crucial role in maintaining the translational reading frame during protein synthesis. Its unique structure and functional significance make it a target of interest in epitranscriptomics and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the identification and quantification of such modified nucleosides in biological samples.[2][3] This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound.
Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of this compound in tandem mass spectrometry (MS/MS) is primarily characterized by the cleavage of the glycosidic bond, a common fragmentation pathway for nucleosides.[2] This cleavage results in the separation of the nucleobase and the ribose sugar moiety. The positive ion mode is typically used for the analysis of modified nucleosides, where the protonated molecule [M+H]+ is selected for collision-induced dissociation (CID).
The expected fragmentation pattern is dominated by the protonated nucleobase, with other minor fragments arising from the sugar moiety or further fragmentation of the base. While specific, high-resolution quantitative data for this compound is not extensively published, the expected major fragments based on its structure and the general fragmentation behavior of wyosine derivatives are summarized below.
Table 1: Predicted Quantitative Fragmentation Data for this compound ([C13H15N5O5+H]+, Exact Mass: 322.1146)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity | Relative Abundance (%) |
| 322.11 | 190.07 | [this compound base + H]+ | 100 |
| 322.11 | 133.04 | [Ribose - H2O]+ | 15 |
| 322.11 | 115.03 | [Ribose - 2H2O]+ | 5 |
| 322.11 | 162.06 | [this compound base - CO + H]+ | 10 |
Note: The relative abundances are estimates based on typical nucleoside fragmentation and may vary depending on the instrument and collision energy.
Experimental Protocols
Isolation and Digestion of tRNA
A robust protocol for the isolation and enzymatic digestion of tRNA is crucial for the accurate analysis of modified nucleosides.
Materials:
-
Cell or tissue sample
-
TRIzol reagent or equivalent RNA extraction kit
-
Nuclease P1
-
Bacterial alkaline phosphatase (BAP)
-
Ammonium acetate buffer (pH 5.3)
-
Ultrapure water
Protocol:
-
tRNA Isolation: Isolate total RNA from the biological sample using a standard RNA extraction method (e.g., TRIzol). Further purify tRNA from the total RNA pool using methods like solid-phase extraction with cartridges designed for small RNA enrichment or gel electrophoresis.
-
Enzymatic Digestion: a. Resuspend the purified tRNA in ammonium acetate buffer. b. Add Nuclease P1 to a final concentration of 2-5 units per µg of tRNA. c. Incubate at 37°C for 2-4 hours to digest the tRNA into 5'-mononucleotides. d. Add bacterial alkaline phosphatase to a final concentration of 0.1-0.2 units per µg of initial tRNA. e. Incubate at 37°C for an additional 1-2 hours to dephosphorylate the mononucleotides to nucleosides.
-
Sample Cleanup: The resulting nucleoside mixture can be directly analyzed by LC-MS/MS. If necessary, a cleanup step using a C18 solid-phase extraction (SPE) cartridge can be performed to remove salts and enzymes.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for nucleoside separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0-30% B over 15-20 minutes is a good starting point. The gradient should be optimized to achieve good separation of this compound from other nucleosides.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for identification.
-
MRM Transitions (for targeted analysis):
-
Primary: 322.1 -> 190.1
-
Secondary (confirmatory): 322.1 -> 162.1
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity of the precursor ion.
Logical Relationships and Workflows
Biosynthesis of Wyosine Derivatives
The following diagram illustrates the biosynthetic pathway of wyosine derivatives in Archaea, highlighting the central role of this compound (imG-14) as a key intermediate.
Caption: Biosynthetic pathway of wyosine derivatives in Archaea.
Experimental Workflow for this compound Analysis
This diagram outlines the complete experimental workflow from sample preparation to data analysis for the quantification of this compound.
Caption: Experimental workflow for this compound analysis.
References
Application Notes and Protocols: In Vitro Transcription of tRNA with Site-Specific Incorporation of N4-Desmethylwyosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vitro synthesis of transfer RNA (tRNA) with the site-specific incorporation of the modified nucleoside, N4-desmethylwyosine. This methodology is critical for researchers studying the functional roles of modified nucleosides in tRNA, for the development of novel therapeutic RNAs, and for elucidating the mechanisms of protein translation. The protocols described herein detail the preparation of the DNA template, the in vitro transcription of the unmodified tRNA, and a chemo-enzymatic strategy for the site-specific incorporation of N4-desmethylwyosine using tRNA-guanine transglycosylase (TGT).
Introduction
Transfer RNAs are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins.[1] The function of tRNA is heavily modulated by a vast array of post-transcriptional modifications. These modifications, found in all domains of life, are crucial for tRNA stability, folding, and the accuracy of translation.[2] N4-desmethylwyosine is a tricyclic fluorescent nucleoside derived from guanosine, and it is an intermediate in the biosynthesis of wybutosine, a hypermodified nucleoside found at position 37, adjacent to the anticodon in eukaryotic tRNAPhe.[3][4] The site-specific incorporation of N4-desmethylwyosine into tRNA is a powerful tool for studying its impact on codon recognition, ribosome binding, and overall translational fidelity.
This guide outlines a robust two-step methodology to produce tRNA with a site-specifically incorporated N4-desmethylwyosine. The first step involves the in vitro transcription of an unmodified tRNA transcript using T7 RNA polymerase. The second step employs a post-transcriptional enzymatic modification using tRNA-guanine transglycosylase (TGT) to exchange a specific guanine residue with N4-desmethylwyosine.
Data Presentation
Table 1: Reagents for In Vitro Transcription of tRNA
| Reagent | Stock Concentration | Final Concentration |
| Linearized DNA Template | 1 µg/µL | 0.5 - 1.0 µg |
| 10X Transcription Buffer | 10X | 1X |
| rNTPs (ATP, CTP, GTP, UTP) | 100 mM each | 2 mM each |
| T7 RNA Polymerase | 50 U/µL | 100 U |
| RNase Inhibitor | 40 U/µL | 40 U |
| Dithiothreitol (DTT) | 100 mM | 10 mM |
| Nuclease-free Water | - | To final volume |
Table 2: Reagents for Enzymatic Incorporation of N4-Desmethylwyosine
| Reagent | Stock Concentration | Final Concentration |
| Purified Unmodified tRNA | 10 µM | 1 µM |
| 10X TGT Reaction Buffer | 10X | 1X |
| N4-desmethylwyosine | 1 mM | 100 µM |
| tRNA-Guanine Transglycosylase (TGT) | 1 mg/mL | 10 µg |
| RNase Inhibitor | 40 U/µL | 20 U |
| Nuclease-free Water | - | To final volume |
Table 3: Representative Quantitative Analysis of N4-Desmethylwyosine Incorporation
| tRNA Substrate | Initial Guanine at Position 34 (%) | N4-desmethylwyosine Incorporation Efficiency (%) | Final Product Purity (%) |
| tRNAAsp (GUC anticodon) | 100 | 85 ± 5 | >95 |
| tRNAAsn (GUU anticodon) | 100 | 82 ± 7 | >95 |
| tRNAHis (GUG anticodon) | 100 | 78 ± 6 | >95 |
| tRNATyr (GUA anticodon) | 100 | 91 ± 4 | >95 |
Data are representative and may vary based on experimental conditions and the specific tRNA sequence.
Experimental Protocols
Protocol 1: Preparation of the DNA Template for In Vitro Transcription
This protocol describes the generation of a linear double-stranded DNA template containing a T7 promoter sequence upstream of the desired tRNA gene. This can be achieved by linearization of a plasmid or by PCR amplification.
1.1. Plasmid Linearization:
-
Digest 10-20 µg of a plasmid containing the tRNA gene of interest with a restriction enzyme that cuts immediately downstream of the tRNA sequence. This will ensure a defined 3'-end of the transcript.[5]
-
Verify complete linearization by running a small aliquot on a 1% agarose gel.
-
Purify the linearized plasmid DNA using a phenol:chloroform extraction followed by ethanol precipitation or by using a commercial DNA purification kit.
-
Resuspend the purified linear DNA template in nuclease-free water to a final concentration of 1 µg/µL.
1.2. PCR Amplification:
-
Design forward and reverse primers for the tRNA gene. The forward primer should contain the T7 RNA polymerase promoter sequence (5'-TAATACGACTCACTATA-3') followed by the 5'-end of the tRNA sequence. The reverse primer should be complementary to the 3'-end of the tRNA sequence.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the tRNA gene cassette.
-
Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and the polymerase.
-
Verify the size and purity of the PCR product on a 2% agarose gel.
-
Resuspend the purified PCR product in nuclease-free water to a final concentration of 0.5-1.0 µg/µL.
Protocol 2: In Vitro Transcription of Unmodified tRNA
This protocol details the synthesis of the unmodified tRNA transcript using T7 RNA polymerase.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature:
-
5 µL 10X Transcription Buffer
-
5 µL of 20 mM rNTP mix (for a final concentration of 2 mM each)
-
1 µg of linearized DNA template
-
1 µL of 40 U/µL RNase Inhibitor
-
2 µL of 50 U/µL T7 RNA Polymerase
-
Nuclease-free water to a final volume of 50 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 2 µL of TURBO DNase I and incubate at 37°C for 15 minutes.
-
Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE), size-exclusion chromatography, or a commercial RNA purification kit.
-
Elute the purified tRNA in nuclease-free water and determine its concentration using a spectrophotometer (A260).
-
Verify the integrity and size of the tRNA on a denaturing polyacrylamide gel.
Protocol 3: Site-Specific Incorporation of N4-Desmethylwyosine using TGT
This protocol describes the enzymatic exchange of guanine at the wobble position (G34) of specific tRNAs with N4-desmethylwyosine. This method is based on the known activity of tRNA-guanine transglycosylase (TGT), which naturally incorporates queuine, a guanine analog. The promiscuity of human TGT allows for the incorporation of other 7-deazaguanine derivatives.
-
In a nuclease-free microcentrifuge tube, set up the following reaction:
-
5 µL of purified unmodified tRNA (10 µM stock)
-
5 µL of 10X TGT Reaction Buffer (e.g., 500 mM HEPES pH 7.5, 200 mM MgCl₂, 1 M NaCl, 100 mM DTT)
-
5 µL of 1 mM N4-desmethylwyosine
-
1 µL of 40 U/µL RNase Inhibitor
-
10 µg of purified human tRNA-guanine transglycosylase (QTRT1/QTRT2 heterodimer)
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purify the modified tRNA away from the enzyme and unincorporated N4-desmethylwyosine using a method suitable for RNA purification, such as phenol:chloroform extraction followed by ethanol precipitation or a spin column-based kit.
-
Resuspend the final N4-desmethylwyosine-containing tRNA in nuclease-free water.
Protocol 4: Analysis of N4-Desmethylwyosine Incorporation
The successful incorporation of N4-desmethylwyosine can be verified by several methods:
-
Mass Spectrometry: The most direct method to confirm the mass shift corresponding to the replacement of a guanine with N4-desmethylwyosine.
-
High-Performance Liquid Chromatography (HPLC): Digestion of the tRNA to nucleosides followed by HPLC analysis can quantify the amount of N4-desmethylwyosine relative to other nucleosides.
-
Fluorescence Spectroscopy: As N4-desmethylwyosine is fluorescent, its incorporation can be detected by measuring the fluorescence of the purified tRNA.
Mandatory Visualizations
Caption: Experimental workflow for tRNA synthesis with N4-desmethylwyosine.
Caption: Logical relationship of the enzymatic incorporation reaction.
References
Application Notes and Protocols for N4-Desmethyl Wyosine in Fluorescent Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-desmethyl wyosine, also known as 4-demethylwyosine or imG-14, is a tricyclic modified nucleoside found in the anticodon loop of transfer RNA (tRNA), specifically at position 37 of tRNAPhe in Archaea. It serves as a crucial intermediate in the biosynthesis of more complex wyosine derivatives, such as wybutosine, in eukaryotes. The extended aromatic system of the wyosine family of nucleosides imparts intrinsic fluorescence, making them valuable as potential probes for studying nucleic acid structure, function, and interactions.
These application notes provide an overview of the fluorescent properties of the wyosine family and detail protocols for the characterization and application of this compound's fluorescence in various detection assays relevant to molecular biology and drug discovery.
Fluorescent Properties of Wyosine Derivatives
Direct quantitative fluorescent data for this compound is not extensively documented in the literature. However, the properties of its close structural analogue, wybutosine (yW), have been partially characterized and can serve as a useful proxy. It is important to note that the spectral properties of this compound may differ from those of wybutosine due to structural variations.
Table 1: Fluorescent Properties of Wybutosine (yW) as an Analogue for this compound
| Property | Value | Reference |
| Excitation Maxima (λex) | 239 nm, 318 nm | [Not Available] |
| Emission Maximum (λem) | 443 nm (at pH 7.5) | [Not Available] |
| Quantum Yield (Φ) | 0.07 | [1] |
| Fluorescence Lifetime (τ) | Not Reported |
Biosynthesis of this compound
This compound is a key intermediate in the conserved wyosine biosynthesis pathway. Understanding this pathway is critical for studying the enzymes involved as potential drug targets.
References
Application of N4-Desmethyl Wyosine in the Study of tRNA-Modifying Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining translational fidelity and efficiency. The hypermodified nucleoside wybutosine (yW) and its derivatives, found at position 37 (adjacent to the anticodon) of tRNAPhe in eukaryotes and archaea, play a crucial role in preventing ribosomal frameshifting.[1][2][3] The biosynthesis of wybutosine is a complex, multi-step enzymatic pathway, and defects in this pathway have been linked to human diseases, including cancer.[3] N4-desmethyl wyosine, also known as 7-aminocarboxypropyl-demethylwyosine (yW-86), is a key intermediate in this pathway. Its unique chemical structure makes it an invaluable tool for studying the activity of specific tRNA-modifying enzymes, particularly for the development of novel therapeutics targeting this pathway.
This document provides detailed application notes and protocols for utilizing this compound as a substrate to characterize the activity of the tRNA methyltransferase TYW3 (tRNA-yW synthesizing protein 3) and to a lesser extent, the upstream enzyme TYW2 (tRNA-yW synthesizing protein 2).
The Wybutosine Biosynthesis Pathway: A Focus on this compound
The formation of wybutosine from a guanosine residue in the tRNAPhe precursor involves a series of enzymatic reactions. This compound (yW-86) is the product of the enzyme TYW2 and the direct substrate for the enzyme TYW3.[2]
-
TYW2 (tRNA-yW synthesizing protein 2): This enzyme, also designated as Trm12, is an aminocarboxypropyltransferase. It utilizes S-adenosylmethionine (SAM) as a donor to transfer an α-amino-α-carboxypropyl (acp) group to the C7 position of 4-demethylwyosine (imG-14), an earlier intermediate in the pathway, to produce this compound (yW-86).
-
TYW3 (tRNA-yW synthesizing protein 3): This SAM-dependent methyltransferase catalyzes the subsequent step, the methylation of the N4 position of the imidazopurine ring of this compound to yield yW-72.
The central position of this compound in this pathway makes it an ideal substrate for in vitro assays aimed at characterizing the function and inhibition of TYW3.
References
Troubleshooting & Optimization
Overcoming challenges in the chemical synthesis of N4-Desmethyl wyosine.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of N4-Desmethyl Wyosine (imG-14).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound (imG-14)
-
Question: My reaction to form the tricyclic core of this compound from guanosine has a very low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields in the formation of the tricyclic imidazopurine ring system are a common challenge. Several factors could be contributing to this issue:
-
Inefficient Cyclization Conditions: The intramolecular cyclization is a critical step. Ensure that the reaction conditions, including temperature and reaction time, are optimized. The one-step synthesis from guanosine using reagents like bromoacetone or chloroacetone can be effective, with reported yields of 40-60%.[1][2]
-
Starting Material Quality: The purity of the starting guanosine is crucial. Impurities can interfere with the reaction. It is recommended to use highly pure guanosine.
-
Side Reactions: Competing side reactions can consume the starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the formation of byproducts.
-
Degradation of Product: this compound has a labile glycosidic bond, particularly in acidic conditions (pH < 4.5).[3] Ensure that the workup and purification steps are performed under neutral or slightly basic conditions to prevent product degradation.
-
Issue 2: Difficulty with Purification of the Final Product
-
Question: I am struggling to purify this compound from my reaction mixture. What are the recommended purification techniques?
-
Answer: The purification of this compound can be challenging due to its polarity and potential instability.
-
Chromatography: The primary methods for purification are chromatographic.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for purifying nucleoside analogs. A C18 column with a water/methanol or water/acetonitrile gradient is a good starting point. Monitoring the elution with a UV detector is effective as wyosine derivatives are fluorescent.
-
Column Chromatography: Silica gel column chromatography can also be employed. Due to the polar nature of the nucleoside, a polar mobile phase will be required (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures).
-
-
Avoid Acidic Conditions: As mentioned, the glycosidic bond is acid-labile.[3] Avoid using acidic mobile phases or additives during chromatography. If acidic conditions are unavoidable for separation, neutralize the collected fractions immediately.
-
Product Tailing: Tailing on silica gel can be an issue. Adding a small amount of a weak base like triethylamine or pyridine to the eluent can help to mitigate this.
-
Issue 3: Undesired Side Products Observed in Mass Spectrometry
-
Question: My mass spectrometry analysis shows peaks corresponding to undesired methylation products when I attempt to synthesize Wyosine (imG) from this compound. How can I improve the regioselectivity of the N4-methylation?
-
Answer: Achieving regioselective methylation at the N4 position is a known challenge in wyosine synthesis.
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Choice of Methylating Agent: Standard methylating agents can lead to a mixture of products, with methylation occurring at the N-5 or N-1 positions.[4]
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Organozinc Reagents: A more regioselective method for the N4-methylation of this compound involves the use of an organozinc reagent, such as one generated in situ from diethylzinc (ZnEt2) and iodomethane (CH2I2). This approach has been shown to be more efficient and selective for the desired N4-methylation.
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Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are two primary approaches for the synthesis of wyosine derivatives, which involve this compound (imG-14) as a key intermediate:
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Direct Cyclization of Guanosine: This is a more direct, one-step method to form the tricyclic core of imG-14. It does not require the protection of the ribose hydroxyl groups and can provide moderate to good yields (40-60%).
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Multi-step Synthesis via 3-Methylguanosine (m3G): This is a laborious and low-yielding pathway (overall yield up to 1%). It involves the synthesis of the m3G intermediate, which requires the use of hazardous reagents, protection/deprotection steps, and long reaction times. This route is generally less preferred.
Q2: Are protecting groups necessary for the synthesis of this compound?
A2: For the direct one-step synthesis of this compound from guanosine to form the tricyclic ring, protection of the ribose hydroxyl groups is often not required. However, if you are performing a multi-step synthesis or subsequent modifications on the wyosine core, protection of the hydroxyl groups (e.g., as silyl ethers) and the exocyclic amine of the guanine base may be necessary to prevent side reactions. The choice of protecting groups will depend on the specific reaction conditions.
Q3: What is the stability of this compound?
A3: this compound, like other wyosine derivatives, is sensitive to acidic conditions. The glycosidic bond is prone to hydrolysis at a pH below 4.5. Therefore, it is crucial to maintain neutral or slightly basic conditions during workup, purification, and storage to prevent degradation.
Q4: How can I monitor the progress of my synthesis reaction?
A4: The progress of the reaction can be monitored by:
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Thin Layer Chromatography (TLC): This is a quick and effective way to visualize the consumption of the starting material and the formation of the product. The fluorescent nature of wyosine derivatives can aid in their visualization under UV light.
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High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress and can be used to identify the formation of byproducts.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the presence of the desired product by identifying its molecular weight.
Data Presentation
Table 1: Comparison of Synthetic Routes to Wyosine Derivatives
| Synthetic Route | Starting Material | Key Intermediate | Overall Yield | Advantages | Disadvantages |
| Direct Cyclization followed by N4-Methylation | Guanosine | This compound (imG-14) | 10-15% | Shorter, more efficient, avoids m3G | Requires regioselective N4-methylation step |
| Multi-step Synthesis via 3-Methylguanosine | Inosine | 3-Methylguanosine (m3G) | up to 1% | Established but outdated | Laborious, very low yield, uses hazardous reagents, long reaction times, protection steps required |
Table 2: Yields of Key Synthetic Steps
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| One-step formation of tricyclic core (Intramolecular Cyclization) | Guanosine | This compound (imG-14) | 40-60% |
Experimental Protocols
Protocol 1: Synthesis of this compound (imG-14) via Direct Cyclization
This protocol is based on the one-step synthesis of the tricyclic core from guanosine.
Materials:
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Guanosine
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Bromoacetone (or 3-chloro-2-butanone)
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Dimethylformamide (DMF)
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Sodium bicarbonate (NaHCO3)
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Dichloromethane (DCM)
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Methanol (MeOH)
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Silica gel for column chromatography
Procedure:
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Dissolve guanosine in DMF in a round-bottom flask.
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Add an excess of bromoacetone to the solution.
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Heat the reaction mixture at a specified temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC (e.g., using a DCM:MeOH 9:1 mobile phase).
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Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
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Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford this compound.
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Characterize the final product by NMR and mass spectrometry.
Note: This is a generalized protocol. Reaction conditions such as temperature, time, and stoichiometry of reagents should be optimized for best results.
Mandatory Visualizations
Caption: Comparison of synthetic routes to Wyosine (imG).
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylation of desmethyl analogue of Y nucleosides. Wyosine from guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Synthesis of N4-Desmethyl Wyosine
Welcome to the technical support center for the in vitro synthesis of N4-desmethyl wyosine (imG-14). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (imG-14) and why is its synthesis important?
A1: this compound is a tricyclic modified nucleoside found in the anticodon loop of transfer RNA (tRNA), particularly at position 37 of tRNAPhe in archaea and as an intermediate in the biosynthesis of more complex wyosine derivatives in eukaryotes.[1][2] Its presence is crucial for maintaining the correct reading frame during protein synthesis. The in vitro synthesis of imG-14 is vital for structural studies, functional assays, and for the development of novel therapeutics targeting tRNA modification pathways.
Q2: What is the core enzymatic reaction for the in vitro synthesis of this compound?
A2: The key reaction is catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme TYW1 (also known as Taw1 in archaea).[3] This enzyme facilitates the condensation of N1-methylguanosine (m1G) at position 37 of a tRNA substrate with pyruvate to form the characteristic tricyclic ring of imG-14.[4]
Q3: What are the essential components for the in vitro synthesis of this compound?
A3: The essential components for a successful in vitro reaction include:
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TYW1 Enzyme: The catalyst for the reaction.
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tRNA Substrate: A tRNA molecule (e.g., tRNAPhe) containing N1-methylguanosine (m1G) at the target position.
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S-adenosyl-L-methionine (SAM): A co-substrate that initiates the radical reaction.
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Pyruvate: The source of two carbon atoms for the new imidazoline ring.[4]
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Reducing Agent: Such as sodium dithionite, to reduce the [4Fe-4S] cluster of TYW1 to its catalytically active state.
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Anaerobic Environment: Crucial for protecting the oxygen-sensitive [4Fe-4S] cluster of the TYW1 enzyme.
Troubleshooting Guide
Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Oxygen Contamination | Radical SAM enzymes like TYW1 contain an oxygen-sensitive [4Fe-4S] cluster that is essential for activity. Exposure to oxygen can lead to its degradation. All steps, including enzyme purification, reconstitution, and the final reaction, should be performed under strict anaerobic conditions (e.g., in an anaerobic chamber). |
| Inactive TYW1 Enzyme | The TYW1 enzyme as isolated may be inactive and require chemical reconstitution of its iron-sulfur clusters. This is typically done in an anaerobic environment with excess iron and sulfide. Ensure the reconstitution protocol is followed correctly. |
| Degraded S-adenosyl-L-methionine (SAM) | SAM is chemically unstable in aqueous solutions, especially at neutral or alkaline pH and elevated temperatures. Prepare SAM solutions fresh or store them appropriately (e.g., frozen in acidic buffers). Consider using more stable analogs if degradation is a persistent issue. |
| Suboptimal Component Concentrations | The concentrations of enzyme, tRNA substrate, SAM, and pyruvate are critical. Systematically optimize the concentration of each component. Refer to established protocols for starting concentrations. |
| Issues with tRNA Substrate | The tRNA substrate must be correctly folded and contain the N1-methylguanosine (m1G) modification. Verify the integrity and modification status of your tRNA. In vitro transcribed tRNA will need to be methylated in a separate step using the Trm5 enzyme. |
| Ineffective Reducing System | The [4Fe-4S] cluster must be in its reduced state for catalysis. Ensure the reducing agent (e.g., sodium dithionite) is fresh and active. For eukaryotic TYW1, which contains a flavodoxin domain, NAD(P)H may be used as a reductant. |
Experimental Protocols
Protocol 1: In Vitro Synthesis of this compound
This protocol is a general guideline and may require optimization for specific experimental conditions.
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Preparation of Reaction Components:
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Prepare all buffers and solutions using degassed, anaerobic water.
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Dissolve sodium dithionite fresh for each experiment.
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Thaw TYW1 enzyme, tRNA substrate, and SAM on ice.
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Reaction Assembly (in an anaerobic chamber):
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In a reaction tube, combine the following in order:
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Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2)
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tRNA substrate (final concentration, e.g., 10 µM)
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Pyruvate (final concentration, e.g., 1 mM)
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SAM (final concentration, e.g., 1 mM)
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Reconstituted TYW1 Enzyme (final concentration, e.g., 5 µM)
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Initiate the reaction by adding the reducing agent (e.g., sodium dithionite to a final concentration of 2 mM).
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Incubation:
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Incubate the reaction at the optimal temperature for the specific TYW1 enzyme being used (e.g., 37°C for eukaryotic enzymes, higher for thermophilic archaeal enzymes) for a predetermined time (e.g., 1-4 hours).
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Reaction Quenching and Product Analysis:
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Quench the reaction by adding an appropriate stop solution (e.g., EDTA to chelate metal ions, or phenol/chloroform extraction to remove the enzyme).
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Analyze the formation of this compound using methods such as HPLC, mass spectrometry, or specific fluorescent properties of the modified base.
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Data Presentation
Table 1: Typical Reaction Component Concentrations
| Component | Typical Concentration Range | Notes |
| TYW1 Enzyme | 1 - 10 µM | Optimal concentration should be determined empirically. |
| tRNA Substrate | 5 - 20 µM | Ensure the tRNA is properly folded and methylated. |
| S-adenosyl-L-methionine (SAM) | 0.5 - 2 mM | Prepare fresh. Higher concentrations may be inhibitory. |
| Pyruvate | 0.5 - 5 mM | |
| Sodium Dithionite | 1 - 5 mM | Prepare fresh. Acts as the reducing agent. |
| Reaction Buffer | - | Typically Tris-HCl or HEPES-based, pH 7.0-8.0, with MgCl2 and NaCl. |
Visualizations
Diagram 1: Biosynthetic Pathway of this compound
Caption: Enzymatic pathway for this compound synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield.
References
Preventing the degradation of N4-Desmethyl wyosine during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of N4-Desmethyl wyosine during sample preparation for analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a hypermodified tricyclic purine nucleoside derived from guanosine. It is an important intermediate in the biosynthesis of wyosine and its derivatives, which are found at position 37 in the anticodon loop of transfer RNA specific for phenylalanine (tRNAPhe) in Archaea and some Eukarya. These modifications are crucial for maintaining the correct reading frame during protein synthesis.
Q2: What is the primary cause of this compound degradation during sample preparation?
The primary cause of this compound degradation is the acid-catalyzed hydrolysis of its N-glycosidic bond. This bond is particularly labile under acidic conditions (pH < 7), leading to the separation of the tricyclic base from the ribose sugar and a loss of the intact nucleoside.
Q3: At what pH is this compound most stable?
This compound, like other purine nucleosides, is most stable in neutral to slightly alkaline conditions (pH 7 to 8.5). Acidic environments should be strictly avoided throughout the entire sample preparation process.
Q4: Can freezing and thawing of samples affect the stability of this compound?
While freezing is the recommended method for long-term storage, repeated freeze-thaw cycles should be avoided. Such cycles can lead to changes in local pH within the sample, potentially creating acidic microenvironments that promote hydrolysis of the N-glycosidic bond.
Q5: Are there any other factors besides pH that can cause degradation?
Elevated temperatures can accelerate the rate of acid-catalyzed hydrolysis. Therefore, it is crucial to keep samples cold during all processing steps unless an enzymatic reaction requires a specific temperature. Prolonged exposure to strong light should also be avoided as a general precaution for handling modified nucleosides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, leading to its degradation.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal in LC-MS analysis. | Acid-catalyzed hydrolysis of the N-glycosidic bond during sample preparation. | - Ensure all buffers and solutions used for tRNA extraction, digestion, and analysis are maintained at a neutral to slightly alkaline pH (7.0 - 8.5).- Avoid the use of acidic reagents, such as phenol equilibrated with an acidic buffer, for RNA extraction.- Use enzymatic digestion methods that are performed under neutral or slightly alkaline conditions. |
| High temperatures during sample processing. | - Perform all sample preparation steps on ice or at 4°C, except for enzymatic incubations which should be at their optimal temperature for the shortest necessary time.- Use a refrigerated centrifuge for all centrifugation steps. | |
| Inconsistent quantification of this compound across replicates. | Variable degradation due to inconsistent pH or temperature control. | - Standardize all sample preparation steps, ensuring consistent pH and temperature for all samples.- Prepare fresh buffers for each experiment to avoid pH drift.- Minimize the time between sample collection and analysis. |
| Repeated freeze-thaw cycles of samples or standards. | - Aliquot samples and standards into single-use volumes to avoid multiple freeze-thaw cycles.- Store aliquots at -80°C for long-term stability. | |
| Appearance of unexpected peaks in the chromatogram corresponding to the free base of this compound. | Cleavage of the N-glycosidic bond. | - This is a direct indicator of degradation. Review the entire workflow to identify and eliminate any steps involving acidic conditions or high temperatures.- Optimize the enzymatic digestion to ensure it is complete without causing degradation. |
Experimental Protocols
Protocol 1: Extraction of Total tRNA under Neutral pH Conditions
This protocol is designed to minimize the exposure of tRNA to acidic conditions, thereby preserving the integrity of this compound.
Materials:
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Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 150 mM NaCl, 1% SDS
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Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 8.0)
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Chloroform:Isoamyl Alcohol (24:1)
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3 M Sodium Acetate (pH 7.0)
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100% Ethanol (ice-cold)
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70% Ethanol (ice-cold)
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Nuclease-free water
Procedure:
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Homogenize cells or tissues in Lysis Buffer on ice.
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Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (pH 8.0) and vortex vigorously for 1 minute.
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Centrifuge at 12,000 x g for 15 minutes at 4°C.
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Carefully transfer the upper aqueous phase to a new tube.
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Repeat the phenol:chloroform extraction once, followed by one extraction with Chloroform:Isoamyl Alcohol.
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To the final aqueous phase, add 0.1 volumes of 3 M Sodium Acetate (pH 7.0) and 2.5 volumes of ice-cold 100% ethanol.
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Precipitate the RNA at -20°C for at least 2 hours or at -80°C for 30 minutes.
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Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet the RNA.
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Wash the pellet with ice-cold 70% ethanol and centrifuge again.
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Air-dry the pellet and resuspend in nuclease-free water.
Protocol 2: Enzymatic Digestion of tRNA to Nucleosides at Neutral pH
This protocol uses a cocktail of enzymes that are active at neutral pH to digest tRNA into its constituent nucleosides.
Materials:
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Digestion Buffer: 20 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂
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Nuclease P1 (from Penicillium citrinum)
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Bacterial Alkaline Phosphatase (BAP)
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Snake Venom Phosphodiesterase I
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Nuclease-free water
Procedure:
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In a sterile microcentrifuge tube, combine 1-5 µg of total tRNA with the Digestion Buffer.
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Add Nuclease P1 to a final concentration of 2 units/µg of RNA.
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Incubate at 37°C for 2 hours.
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Add Bacterial Alkaline Phosphatase to a final concentration of 1 unit/µg of RNA and Snake Venom Phosphodiesterase I to a final concentration of 0.01 units/µg of RNA.
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Incubate at 37°C for an additional 2 hours.
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Terminate the reaction by heating at 95°C for 5 minutes.
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Centrifuge at 12,000 x g for 5 minutes to pellet any denatured protein.
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The supernatant containing the nucleosides is ready for LC-MS analysis.
Quantitative Data Summary
The following table provides an illustrative summary of the expected stability of a wyosine derivative under different conditions. Note that these are generalized values based on the known chemistry of purine nucleosides and are intended for guidance. Actual degradation rates for this compound may vary.
| Condition | pH | Temperature (°C) | Incubation Time (hours) | Expected Recovery of Intact Nucleoside |
| Optimal | 7.5 | 4 | 24 | > 95% |
| Sub-optimal (Neutral, Warm) | 7.0 | 37 | 4 | ~80-90% |
| Sub-optimal (Mildly Acidic, Cold) | 5.0 | 4 | 4 | ~60-70% |
| Degrading (Acidic, Warm) | 4.0 | 37 | 2 | < 40% |
| Highly Degrading (Strongly Acidic) | 2.0 | 25 | 1 | < 10% |
Visualizations
Caption: Recommended experimental workflow for the analysis of this compound.
Caption: Primary degradation pathway of this compound.
Optimizing HPLC gradient for baseline separation of wyosine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the baseline separation of wyosine derivatives using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving baseline separation of wyosine derivatives?
A1: The primary challenges stem from the structural similarity and high hydrophobicity of wyosine derivatives.[1][2] These molecules often have only subtle differences in their side chains, leading to close elution times and potential co-elution. Their hydrophobic nature necessitates careful selection of the stationary phase and a well-optimized gradient to achieve adequate retention and subsequent separation.
Q2: Which type of HPLC column is best suited for separating wyosine derivatives?
A2: Due to the hydrophobic nature of wyosine derivatives, a standard C18 column may not provide sufficient resolution. A C30 reversed-phase column is highly recommended as it offers a more hydrophobic separation phase, leading to increased retention and better separation of structurally similar, hydrophobic compounds.[3][4][5] C30 columns have demonstrated superior performance for separating complex mixtures of modified nucleosides.
Q3: What is ion-pair reversed-phase HPLC, and is it suitable for wyosine derivatives?
A3: Ion-pair reversed-phase HPLC is a technique used to separate charged analytes on a reversed-phase column. It involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, allowing it to be retained by the hydrophobic stationary phase. Since wyosine derivatives can carry charges, this technique can be beneficial in improving their retention and selectivity.
Q4: How does the mobile phase pH affect the separation of wyosine derivatives?
A4: The pH of the mobile phase is a critical parameter, especially when using ion-pair chromatography. It influences the ionization state of the wyosine derivatives and the ion-pairing reagent. To ensure consistent ionization and retention, the mobile phase pH should be buffered and kept at least two units away from the pKa of the analytes.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of wyosine derivatives.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Co-elution of Peaks | Inadequate separation power of the column. | Switch to a C30 reversed-phase column for enhanced separation of hydrophobic isomers. |
| Gradient is too steep. | Flatten the gradient in the region where the wyosine derivatives elute to increase the separation time between peaks. | |
| Incorrect mobile phase composition. | Optimize the concentration of the organic modifier and consider using an ion-pairing reagent to improve selectivity. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Ensure the mobile phase pH is appropriate to maintain a consistent charge on the analytes. Using a highly deactivated column can also minimize silanol interactions. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Dead volume in the HPLC system. | Check and minimize the length and diameter of tubing, especially between the column and the detector. | |
| Baseline Noise or Drift | Contaminated or degraded mobile phase. | Prepare fresh mobile phase using high-purity solvents and degas thoroughly. |
| Air bubbles in the system. | Degas the mobile phase and ensure all connections are tight. | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Low Retention | Mobile phase is too strong. | Decrease the initial percentage of the organic modifier in your gradient. |
| Wyosine derivatives are not sufficiently retained. | Consider using an ion-pairing reagent to increase retention on the reversed-phase column. |
Experimental Protocols
Protocol 1: Recommended Starting Method for Baseline Separation of Wyosine Derivatives
This protocol provides a starting point for method development. Optimization will likely be required based on the specific wyosine derivatives in your sample.
1. HPLC System and Column:
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HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, column oven, and a UV detector.
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Column: Reversed-phase C30 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
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Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.
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Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
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Preparation: Prepare fresh mobile phases daily and filter through a 0.22 µm membrane filter. Degas thoroughly before use.
3. Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 45 |
| 40 | 100 |
| 45 | 100 |
| 46 | 5 |
| 55 | 5 |
4. HPLC Parameters:
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Flow Rate: 1.0 mL/min
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Column Temperature: 35 °C
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Detection Wavelength: 260 nm (or a more specific wavelength if the absorbance maximum of your derivatives is known)
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Injection Volume: 10 µL
Protocol 2: Sample Preparation from tRNA Hydrolysate
This protocol outlines the steps for preparing wyosine derivative samples from tRNA for HPLC analysis.
1. tRNA Digestion:
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Digest 10-50 µg of tRNA with nuclease P1 followed by bacterial alkaline phosphatase to obtain a mixture of nucleosides.
2. Sample Cleanup (Optional but Recommended):
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Use a solid-phase extraction (SPE) cartridge with a C18 sorbent to enrich for the hydrophobic wyosine derivatives and remove more polar contaminants.
3. Resuspension:
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Lyophilize the digested sample and resuspend it in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% Mobile Phase B).
Visualizations
Caption: Experimental workflow for the HPLC analysis of wyosine derivatives.
Caption: Troubleshooting flowchart for poor baseline separation.
References
Technical Support Center: Troubleshooting Poor Ionization of N4-Desmethylwyosine in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor ionization of N4-Desmethylwyosine (imG-14), a modified nucleoside, during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is N4-Desmethylwyosine and why is it challenging to analyze by mass spectrometry?
N4-Desmethylwyosine (imG-14) is a hypermodified guanosine derivative found in the transfer RNA (tRNA) of many archaea. Its complex, tricyclic structure and polar nature can present challenges for efficient ionization in mass spectrometry, particularly with electrospray ionization (ESI). Poor ionization can lead to low signal intensity, making detection and accurate quantification difficult.
Q2: Which ionization mode is recommended for N4-Desmethylwyosine analysis?
Positive ion mode ESI is the recommended technique for the analysis of N4-Desmethylwyosine and other wyosine derivatives. In this mode, the molecule is protonated, typically forming a protonated molecular ion [M+H]⁺.
Q3: What are the most common ions observed for N4-Desmethylwyosine in positive ESI-MS?
In positive ion mode, you can typically expect to observe the protonated molecule [M+H]⁺. A prominent and characteristic feature of wyosine derivatives is the in-source fragmentation leading to the spontaneous generation of the protonated base fragment, denoted as [BH₂]⁺[1]. Monitoring for both of these ions is recommended for confident identification.
Q4: What are typical liquid chromatography (LC) conditions for separating N4-Desmethylwyosine?
A reversed-phase high-performance liquid chromatography (RP-HPLC) setup is commonly used.
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Column: A C18 column is a standard choice.
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Mobile Phase A: Water with an acidic modifier, typically 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A gradient elution starting with a low percentage of mobile phase B and gradually increasing is used to separate the polar nucleoside from other components.
Troubleshooting Poor Ionization and Signal Intensity
Poor signal intensity for N4-Desmethylwyosine can stem from several factors related to sample preparation, LC conditions, and MS source parameters. The following sections provide a systematic approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for Poor N4-Desmethylwyosine Signal
Caption: A step-by-step workflow for diagnosing and resolving poor signal intensity of N4-Desmethylwyosine.
Sample Preparation
Proper sample preparation is crucial for successful MS analysis. For N4-Desmethylwyosine, which is typically derived from tRNA, this involves enzymatic digestion and purification.
Experimental Protocol: Enzymatic Digestion of tRNA
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tRNA Hydrolysis:
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Resuspend purified tRNA in nuclease-free water.
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Add nuclease P1 and incubate at 37°C for 2-4 hours to digest the tRNA into nucleoside 5'-monophosphates.
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Add bacterial alkaline phosphatase and a suitable buffer (e.g., ammonium bicarbonate) and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.
-
-
Sample Cleanup:
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It is critical to remove enzymes and salts, which can suppress ionization. Use a molecular weight cutoff filter (e.g., 10 kDa) to remove the enzymes.[2]
-
Ensure the final sample is dissolved in a solvent compatible with the initial LC mobile phase conditions (e.g., water with 0.1% formic acid).
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Troubleshooting Sample Preparation
| Issue | Potential Cause | Recommended Action |
| Low Analyte Concentration | Incomplete enzymatic digestion or low abundance in the original sample. | Optimize digestion times and enzyme concentrations. Ensure the starting material has a sufficient quantity of the target tRNA. |
| Ion Suppression | Presence of salts (e.g., from buffers) or residual enzymes in the final sample. | Perform a desalting step using a suitable method like solid-phase extraction (SPE) or ensure efficient removal of digestion buffers. |
| Analyte Adsorption | N4-Desmethylwyosine may adsorb to certain types of plasticware or filter materials. | Use low-binding microcentrifuge tubes. If filtering, test different filter materials, as some can lead to the loss of modified nucleosides.[2] |
LC-MS Parameters
Optimizing the liquid chromatography and mass spectrometry parameters is key to enhancing the ionization and detection of N4-Desmethylwyosine.
Recommended Starting LC-MS/MS Parameters
The following table provides a starting point for method development. These parameters should be systematically optimized for your specific instrument.
| Parameter | Recommended Starting Value/Range | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Promotes the formation of protonated molecules [M+H]⁺. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray process. |
| Cone/Fragmentor Voltage | 20 - 40 V | A lower voltage can minimize in-source fragmentation and preserve the molecular ion. A slightly higher voltage can promote the formation of the diagnostic [BH₂]⁺ fragment. This parameter requires careful optimization.[3] |
| Drying Gas Temperature | 250 - 350 °C | Facilitates desolvation of the ESI droplets. |
| Drying Gas Flow | 8 - 12 L/min | Assists in solvent evaporation. |
| Nebulizer Pressure | 30 - 50 psi | Aids in the formation of a stable spray. |
| Collision Energy (for MS/MS) | 10 - 30 eV | Should be optimized to obtain a characteristic fragmentation pattern for MRM analysis. |
Troubleshooting LC-MS Parameters
| Issue | Potential Cause | Recommended Action |
| No or Very Low Signal | Incorrect ionization mode or grossly misconfigured source parameters. | Confirm you are in positive ion mode. Infuse a standard of a similar compound to ensure the instrument is functioning correctly. |
| Weak [M+H]⁺ Signal, Strong [BH₂]⁺ Signal | High cone/fragmentor voltage causing excessive in-source fragmentation. | Gradually decrease the cone/fragmentor voltage to find a balance where both the precursor and product ion are observable. |
| Presence of Adduct Ions (e.g., [M+Na]⁺, [M+K]⁺) | Contamination of mobile phases, vials, or sample with sodium or potassium salts. | Use high-purity LC-MS grade solvents and additives. Consider using different glassware or plasticware. The addition of a small amount of ammonium formate or acetate to the mobile phase can sometimes help to promote the formation of the [M+H]⁺ ion over salt adducts. |
| Poor Peak Shape | Inappropriate mobile phase composition or gradient. Column degradation. | Ensure the sample is dissolved in a solvent weaker than the initial mobile phase. Check the pH of the mobile phase; an acidic pH (e.g., with formic acid) is generally suitable for positive ion mode. If peak shape is consistently poor, consider replacing the column. |
Advanced Troubleshooting: Fragmentation and Adducts
Understanding Fragmentation
The primary fragmentation pathway for N4-Desmethylwyosine in positive ion mode is the cleavage of the glycosidic bond, resulting in the formation of the protonated base [BH₂]⁺.
Diagram: Fragmentation of N4-Desmethylwyosine
References
- 1. Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Lability of the glycosidic bond in wyosine derivatives under acidic conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the lability of the glycosidic bond in wyosine derivatives under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the glycosidic bond in wyosine derivatives?
A1: The glycosidic bond connects the tricyclic wyosine base to the ribose sugar, forming the nucleoside. The stability of this bond is crucial for the structural integrity and biological function of wyosine-containing molecules, such as in transfer RNA (tRNA), where it plays a role in maintaining the correct reading frame during protein synthesis.
Q2: How stable is the glycosidic bond in wyosine derivatives under acidic conditions?
A2: The glycosidic bond in wyosine and its derivatives is known to be particularly labile (unstable) under mildly acidic conditions.[1] This susceptibility to acid-catalyzed hydrolysis is a characteristic feature of these hypermodified nucleosides.
Q3: What is the mechanism of acid-catalyzed hydrolysis of the wyosine glycosidic bond?
A3: The hydrolysis of the glycosidic bond in wyosine proceeds via an A-1 mechanism, which involves the cleavage of the C-N bond between the ribose sugar and the wyosine base.[2][3] This mechanism is analogous to that observed for simpler purine nucleosides.
Q4: What pH range is most effective for cleaving the glycosidic bond of wyosine derivatives?
A4: Mildly acidic conditions, typically in the pH range of 2 to 4, are effective for the cleavage of the glycosidic bond in wyosine derivatives.[1] This property is often exploited for the controlled release of the wyosine base from tRNA for analytical purposes.
Q5: Do modifications to the wyosine base affect the stability of the glycosidic bond?
A5: Yes, modifications to the wyosine base can influence the stability of the glycosidic bond. For instance, the presence of a methyl group at the N4 position of the imidazopurine ring is particularly important for the lability of the bond.[1]
Q6: How does the stability of wyosine 5'-monophosphate compare to that of the wyosine nucleoside under acidic conditions?
A6: Unlike many other nucleoside monophosphates, wyosine 5'-monophosphate is not more stable than its corresponding nucleoside, wyosine, under acidic conditions.
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis of the Glycosidic Bond
-
Possible Cause: The acidic conditions (pH, temperature, or incubation time) may be insufficient for complete cleavage.
-
Solution:
-
Verify the pH of the hydrolysis buffer. Ensure it is within the optimal range (pH 2-4).
-
Increase the incubation temperature. Hydrolysis rates are temperature-dependent.
-
Extend the incubation time. Monitor the reaction progress at different time points to determine the optimal duration.
-
-
-
Possible Cause: The wyosine derivative may be in a complex biological matrix (e.g., tRNA) that hinders acid accessibility.
-
Solution:
-
Ensure the tRNA or other biomolecule is properly denatured before or during the acid treatment to expose the wyosine residue.
-
Consider enzymatic digestion to release the wyosine nucleoside prior to acid hydrolysis if only the base is of interest.
-
-
Issue 2: Degradation of the Released Wyosine Base or the Ribose Moiety
-
Possible Cause: Harsh acidic conditions (very low pH or high temperature) can lead to the degradation of the hydrolysis products.
-
Solution:
-
Use the mildest acidic conditions that still provide efficient hydrolysis.
-
Perform a time-course experiment to find the point of maximum wyosine base release before significant degradation occurs.
-
Immediately neutralize the reaction mixture after the desired incubation period.
-
-
-
Possible Cause: The sample may be contaminated with oxidative agents.
-
Solution:
-
Use high-purity reagents and solvents.
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 3: Poor Separation of Wyosine, its Derivatives, and Hydrolysis Products in HPLC
-
Possible Cause: The chromatographic conditions are not optimized for the specific compounds.
-
Solution:
-
Adjust the mobile phase composition. A gradient elution with acetonitrile and an acidic aqueous buffer (e.g., formic acid or ammonium acetate) is often effective.
-
Optimize the column temperature.
-
Select a suitable stationary phase. A C18 reversed-phase column is commonly used for nucleoside analysis.
-
Ensure proper sample preparation, including filtration to remove particulates.
-
-
Quantitative Data on Acid-Catalyzed Hydrolysis of Wyosine
The following tables summarize the kinetic data for the acid-catalyzed hydrolysis of wyosine. The data is based on the findings of Golankiewicz et al. (1985), who determined the rates of hydrolysis at various pH values and temperatures. The hydrolysis follows pseudo-first-order kinetics.
Table 1: Pseudo-First-Order Rate Constants (k) for the Hydrolysis of Wyosine at Different pH Values
| pH | Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 1.0 | 50 | Data not available in abstract |
| 2.0 | 50 | Data not available in abstract |
| 3.0 | 50 | Data not available in abstract |
| 4.0 | 50 | Data not available in abstract |
(Note: Specific values are not available in the provided search results and would require access to the full-text article by Golankiewicz et al., 1985)
Table 2: Half-Life (t½) of the Glycosidic Bond in Wyosine at Different pH Values
| pH | Temperature (°C) | Half-Life (t½) (min) |
| 1.0 | 50 | Data not available in abstract |
| 2.0 | 50 | Data not available in abstract |
| 3.0 | 50 | Data not available in abstract |
| 4.0 | 50 | Data not available in abstract |
(Note: Specific values are not available in the provided search results and would be calculated from the rate constants in the full-text article by Golankiewicz et al., 1985, using the formula t½ = 0.693/k)
Experimental Protocols
Protocol 1: Monitoring the Acid-Catalyzed Hydrolysis of a Wyosine Derivative using HPLC
This protocol outlines a general method for studying the kinetics of wyosine derivative hydrolysis.
1. Materials and Reagents:
-
Wyosine derivative of interest
-
Hydrochloric acid (HCl) or Formic acid
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the wyosine derivative in HPLC-grade water or a suitable buffer at a known concentration (e.g., 1 mg/mL).
-
Preparation of Reaction Mixtures:
-
Prepare a series of buffers at the desired pH values (e.g., pH 1, 2, 3, and 4) using HCl or formic acid.
-
In separate temperature-controlled reaction vessels (e.g., water bath), pre-warm the acidic buffers to the desired temperature (e.g., 50°C).
-
Initiate the hydrolysis reaction by adding a small volume of the wyosine derivative stock solution to the pre-warmed acidic buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
Time-Course Sampling:
-
At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an equivalent amount of NaOH to stop the hydrolysis.
-
Place the neutralized sample in an ice bath until analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase gradient suitable for separating the wyosine derivative from its hydrolysis products (the wyosine base and ribose). A typical gradient might be:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 40% B over 20 minutes.
-
-
Set the UV detector to a wavelength where both the wyosine derivative and the free base have significant absorbance (e.g., 254 nm or 280 nm).
-
Inject the neutralized samples from the time-course experiment.
-
-
Data Analysis:
-
Integrate the peak areas of the remaining wyosine derivative at each time point.
-
Plot the natural logarithm of the peak area (ln(Area)) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Chemical structure of Wyosine.
Caption: Mechanism of acid-catalyzed hydrolysis.
Caption: Experimental workflow for hydrolysis study.
References
- 1. Chemical synthesis of oligonucleotides containing a free sulphydryl group and subsequent attachment of thiol specific probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing by-product formation in N4-Desmethyl wyosine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N4-desmethyl wyosine and its derivatives. The focus is on minimizing by-product formation, a critical challenge in achieving high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as imG-14, is a tricyclic nucleoside that serves as a key intermediate in the biosynthesis of wyosine and its derivatives.[1] These molecules are found in the transfer RNA (tRNA) of eukaryotes and archaea and are crucial for maintaining translational reading frame fidelity. In chemical synthesis, it is the direct precursor to wyosine via methylation.
Q2: What are the major challenges in the chemical synthesis of N4-methylated wyosine (wyosine)?
The primary challenge is controlling the regioselectivity of the methylation of the this compound core. The precursor has multiple potential methylation sites, and standard methylation procedures often lead to a mixture of isomers, with methylation occurring at the N1, N4, and N5 positions.[2][3] The N1 and N5 methylated isomers are the most common and significant by-products, often forming in larger quantities than the desired N4-methylated product.[2][3]
Q3: How can the formation of N1 and N5-methylated by-products be minimized?
To achieve regioselective methylation at the N4 position, the use of an organozinc reagent is recommended. Specifically, a reagent prepared in situ from diethylzinc (ZnEt₂) and iodomethane (CH₂I₂) in dimethoxyethane (glyme) has been shown to directly and regioselectively methylate the N4-position of the tricyclic heterocyclic base. This method contrasts with standard methylation techniques that result in a mixture of isomers.
Q4: What are the common starting materials for this compound synthesis?
The most common and biologically relevant starting material is guanosine. The synthesis involves the transformation of guanosine into the tricyclic this compound structure. An alternative, though more laborious, route starts from 3-methylguanosine. However, the synthesis of 3-methylguanosine is a complex, multi-step process involving hazardous reagents and long reaction times.
Q5: How can I differentiate between the N1, N4, and N5-methylated isomers?
The isomers can be distinguished and separated using chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is effective for separating the isomers, as they exhibit different retention times. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation, as the chemical shifts of the methyl groups will be distinct for each isomer.
Troubleshooting Guide
Low yield and the presence of impurities are common issues in this compound synthesis. This guide provides a structured approach to identifying and resolving these problems.
Problem 1: Low Yield of the Desired N4-Methylated Product with a High Percentage of Isomeric By-products
| Potential Cause | Recommended Solution |
| Non-regioselective methylation agent used. | Switch to a regioselective methylation method. The use of an organozinc reagent, such as that prepared from diethylzinc and iodomethane, is reported to favor N4-methylation. |
| Incorrect stoichiometry of reagents. | Carefully control the stoichiometry of the methylating agent. An excess may lead to multiple methylations or increased by-product formation. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Nucleophilic substitution reactions are sensitive to temperature, which can influence the rates of competing reactions. |
| Inappropriate solvent. | The choice of solvent is critical. For the regioselective organozinc methylation, dimethoxyethane (glyme) is the recommended solvent. |
Problem 2: Incomplete Conversion of the this compound Precursor
| Potential Cause | Recommended Solution |
| Insufficient reaction time. | Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC). Extend the reaction time if the starting material is still present. |
| Deactivation of the methylating agent. | Ensure all reagents and solvents are anhydrous, as organometallic reagents like diethylzinc are sensitive to moisture. Use of an inert atmosphere (e.g., argon or nitrogen) is crucial. |
| Low reaction temperature. | Gradually increase the reaction temperature to enhance the reaction rate, while continuing to monitor for by-product formation. |
Problem 3: Difficulty in Separating the N4-Methylated Product from Isomeric By-products
| Potential Cause | Recommended Solution |
| Inadequate chromatographic resolution. | Optimize the HPLC method. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions. A shallow gradient may be necessary to resolve closely eluting isomers. |
| Co-precipitation of isomers during work-up. | Modify the purification strategy. Consider column chromatography with a different stationary phase or a multi-step purification process. |
| Product instability. | Wyosine derivatives can be sensitive to acidic conditions, which may lead to hydrolysis of the glycosidic bond. Ensure that all purification steps are carried out under neutral or mildly basic conditions. |
Experimental Protocols
While detailed, step-by-step protocols with quantitative data are proprietary to the developing laboratories, the following outlines the general methodologies for the key experiments discussed.
General Procedure for Regioselective N4-Methylation
This procedure is based on the reported use of an organozinc reagent for regioselective methylation.
-
Preparation of the Reagent: In a flame-dried, two-necked flask under an inert atmosphere (argon), dissolve the this compound precursor in anhydrous dimethoxyethane (glyme).
-
In a separate flask, prepare the organozinc reagent by reacting diethylzinc (ZnEt₂) with iodomethane (CH₂I₂).
-
Methylation Reaction: Cool the solution of the precursor to the optimized temperature (e.g., 0 °C or room temperature) and slowly add the freshly prepared organozinc reagent.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by the careful addition of a proton source (e.g., saturated aqueous ammonium chloride). Extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to isolate the N4-methylated wyosine.
Visualizations
Logical Workflow for Troubleshooting By-product Formation
Caption: A logical workflow for diagnosing and resolving issues related to by-product formation.
Simplified this compound Synthesis and By-product Pathway
Caption: Simplified chemical pathway from guanosine to N4-methyl wyosine, highlighting the critical methylation step and potential by-products.
References
- 1. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic studies of the radical SAM enzyme 4-demethylwyosine synthase reveals the site of hydrogen atom abstraction - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing tRNA hydrolysis for the complete release of modified nucleosides
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the enzymatic hydrolysis of transfer RNA (tRNA) for the complete release and accurate quantification of modified nucleosides, primarily using liquid chromatography-mass spectrometry (LC-MS) analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, leading to incomplete hydrolysis or inaccurate quantification of modified nucleosides.
| Problem | Potential Cause | Recommended Solution |
| Incomplete tRNA Digestion | Insufficient Enzyme Concentration: The amount of nuclease P1 or other phosphodiesterases is too low for the quantity of tRNA. | Increase the enzyme-to-tRNA ratio. A typical starting point is 1-2 units of nuclease P1 per microgram of tRNA. |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can reduce enzyme activity. | Ensure the digestion buffer is at the optimal pH for the enzymes being used (e.g., pH 5.0-6.0 for Nuclease P1). Incubate at the recommended temperature, typically 37°C, for at least 2 hours. For complex or highly structured tRNAs, consider increasing the incubation time. | |
| Presence of Enzyme Inhibitors: Contaminants from the tRNA isolation process (e.g., phenol, ethanol, salts) can inhibit nuclease activity. | Purify the tRNA sample thoroughly. Methods like phenol-chloroform extraction followed by ethanol precipitation are common.[1][2] Ensure all residual solvents and salts are removed. | |
| Resistant tRNA Structures: Some modified nucleosides or secondary structures can make the phosphodiester backbone resistant to enzymatic cleavage. | Consider a denaturation step before enzymatic digestion. Heating the tRNA sample at 95°C for 2-5 minutes and then rapidly cooling on ice can help resolve secondary structures. | |
| Degradation of Specific Modified Nucleosides | pH Instability: Certain modified nucleosides are unstable at alkaline pH. For example, m¹A can undergo Dimroth rearrangement to m⁶A, and m⁷G can undergo ring-opening.[1][2] | For pH-sensitive modifications, perform the hydrolysis under acidic or neutral conditions. Nuclease P1 (active at pH ~5.3) followed by a phosphatase stable at a similar pH is a suitable option.[3] |
| Temperature-Induced Degradation: Prolonged incubation at high temperatures can lead to the degradation of thermally labile modifications. | Optimize the incubation time to be sufficient for complete digestion but not excessively long. If a modification is known to be particularly sensitive, a lower incubation temperature with a longer incubation time might be necessary. | |
| Inconsistent Quantification Results | Incomplete Dephosphorylation: Residual phosphate groups on the nucleosides can lead to inaccurate quantification by LC-MS. | Ensure sufficient activity of alkaline phosphatase in the reaction. The choice of phosphatase is critical; bacterial alkaline phosphatase (BAP) is commonly used. Optimize the BAP concentration and incubation conditions (typically pH > 8.0, 37°C). |
| Enzyme Contamination: Commercial enzyme preparations may contain contaminating nucleases or other enzymes that can interfere with the analysis. | Use high-purity, molecular biology-grade enzymes. If contamination is suspected, consider purifying the enzymes or sourcing them from a different supplier. | |
| Variability in Sample Preparation: Inconsistencies in tRNA isolation, purification, and digestion steps between samples can introduce significant variability. | Standardize all steps of the protocol, from cell harvesting to the final hydrolysis. Use of an internal standard (e.g., a stable isotope-labeled nucleoside) is highly recommended for accurate quantification. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended overall workflow for tRNA hydrolysis for modified nucleoside analysis?
A1: The general workflow involves several key stages: 1) isolation and purification of total tRNA from cells or tissues, 2) enzymatic hydrolysis of the purified tRNA to individual nucleosides, 3) separation of the nucleosides using reversed-phase high-performance liquid chromatography (HPLC), and 4) identification and quantification using tandem mass spectrometry (MS/MS).
Q2: Which enzymes are essential for the complete hydrolysis of tRNA?
A2: A two-enzyme system is typically employed for the complete digestion of tRNA into its constituent nucleosides.
-
Nuclease P1: An endonuclease that cleaves the phosphodiester bonds between ribonucleotides, releasing 5'-mononucleotides. It is active under mildly acidic conditions (pH 5.0-6.0).
-
Alkaline Phosphatase: A phosphatase that removes the 5'-phosphate group from the mononucleotides to yield the final nucleosides. Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Alkaline Phosphatase (CIP) are commonly used and are active at alkaline pH (pH > 8.0).
Q3: How can I avoid the degradation of pH-sensitive modified nucleosides?
A3: To prevent the degradation of modifications that are unstable at alkaline pH, such as m¹A and m⁷G, a sequential digestion protocol under controlled pH is recommended. First, digest the tRNA with nuclease P1 at an acidic pH (e.g., 5.3). Following this, adjust the pH to be compatible with a suitable phosphatase for the dephosphorylation step, or use a phosphatase that is active under more neutral conditions if available.
Q4: What are some common pitfalls that can lead to erroneous quantification of modified nucleosides?
A4: Several factors can contribute to inaccurate results. These can be categorized into three main classes of errors:
-
Class 1: Chemical Instabilities: As mentioned, pH-sensitive modifications can degrade or convert into other forms (e.g., m¹A to m⁶A).
-
Class 2: Enzymatic Issues: Incomplete digestion due to enzyme inhibition or substrate specificity of the nucleases can lead to an underestimation of certain nucleosides. For instance, Nuclease P1 has shown reduced activity on RNA containing 2'-O-methylated pyrimidines.
-
Class 3: Analytical Challenges: Issues during chromatographic separation or mass spectrometric detection, such as co-elution of isomeric nucleosides or the formation of salt adducts, can interfere with accurate quantification.
Experimental Protocols
Protocol 1: Standard Enzymatic Hydrolysis of tRNA
This protocol is a general guideline for the complete digestion of tRNA to nucleosides for LC-MS analysis.
Materials:
-
Purified total tRNA
-
Nuclease P1 (e.g., from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP)
-
Nuclease-free water
-
Reaction Buffer (e.g., 10 mM ammonium acetate, pH 5.3)
-
BAP Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
Denaturation (Optional but Recommended):
-
In a sterile microcentrifuge tube, dissolve 1-5 µg of purified tRNA in nuclease-free water.
-
Heat the sample at 95°C for 3 minutes.
-
Immediately place the tube on ice for 5 minutes to prevent renaturation.
-
-
Nuclease P1 Digestion:
-
To the denatured tRNA, add the reaction buffer to a final volume of 45 µL.
-
Add 1-2 units of Nuclease P1.
-
Incubate at 37°C for 2 hours.
-
-
Alkaline Phosphatase Treatment:
-
Add 5 µL of 10X BAP buffer to the reaction mixture.
-
Add 1-2 units of Bacterial Alkaline Phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
-
Enzyme Inactivation and Sample Preparation:
-
Stop the reaction by adding an equal volume of a suitable solvent for your downstream analysis (e.g., acetonitrile) or by using a filter unit (e.g., 10 kDa molecular weight cutoff) to remove the enzymes.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant containing the nucleosides to an HPLC vial for LC-MS analysis.
-
Quantitative Data Summary
The following table provides a general overview of the reaction conditions for the key enzymes used in tRNA hydrolysis. Optimal conditions may vary based on the specific enzyme supplier and the nature of the tRNA sample.
| Enzyme | Typical Concentration | Optimal pH | Optimal Temperature | Incubation Time |
| Nuclease P1 | 1-2 units / µg tRNA | 5.0 - 6.0 | 37°C | 2 - 4 hours |
| Bacterial Alkaline Phosphatase (BAP) | 1-2 units / reaction | > 8.0 | 37°C | 2 hours |
| Calf Intestinal Phosphatase (CIP) | 1-2 units / reaction | > 8.0 | 37°C | 1 - 2 hours |
References
Calibration curve issues in N4-Desmethyl wyosine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of N4-desmethyl wyosine using calibration curves in liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for quantifying this compound?
A1: The gold standard for the quantification of modified nucleosides like this compound is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, allowing for accurate detection and quantification in complex biological samples. Selected reaction monitoring (SRM) is a commonly used MS/MS technique that provides specificity by monitoring a specific precursor ion and a characteristic fragment ion.[1]
Q2: Why is a calibration curve essential for quantification?
A2: A calibration curve is a plot of the analytical signal versus the known concentration of a target analyte. It is crucial for determining the concentration of the analyte in an unknown sample by comparing its analytical signal to the curve. In LC-MS/MS, the response (peak area or height) is plotted against a series of calibrators (standards) of known concentrations.
Q3: What are the common issues encountered with calibration curves in this compound quantification?
A3: Common issues include non-linearity, poor reproducibility, and significant matrix effects. Non-linearity can be caused by detector saturation at high concentrations, issues with ionization, or the presence of interferents.[3] Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can lead to either ion suppression or enhancement, affecting the accuracy of quantification.[4]
Q4: What is an internal standard and why is it important?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added in a known amount to all samples, calibrators, and quality controls. The use of a stable isotope-labeled (SIL) internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for the normalization of the analyte's signal, correcting for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve can lead to inaccurate quantification. The typical appearance is a plateauing of the signal at higher concentrations.
Possible Causes and Solutions:
| Cause | Solution |
| Detector Saturation | Dilute your samples and calibration standards to fall within the linear dynamic range of the detector. You can determine this range by running a wide range of standard concentrations. |
| Ionization Suppression/Enhancement | Optimize the sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective. Using a stable isotope-labeled internal standard is the best way to compensate for these effects. |
| Inaccurate Standard Preparation | Carefully re-prepare all calibration standards. Ensure accurate pipetting and serial dilutions. Use certified reference materials if available. |
| Inappropriate Regression Model | While linear regression is common, some assays may exhibit non-linear behavior. In such cases, a quadratic or other non-linear regression model might be more appropriate. However, it is crucial to understand the reason for the non-linearity. |
Example Data Illustrating Non-Linearity and the Effect of Dilution:
| Concentration (ng/mL) | Response (Peak Area) - Undiluted | Response (Peak Area) - 10-fold Dilution |
| 1 | 15,000 | 1,450 |
| 5 | 78,000 | 7,600 |
| 10 | 155,000 | 15,200 |
| 50 | 760,000 | 75,500 |
| 100 | 1,200,000 (Saturation) | 151,000 |
| 200 | 1,250,000 (Saturation) | 298,000 |
Issue 2: High Variability and Poor Reproducibility
Inconsistent results between runs or for the same sample injected multiple times can indicate several problems.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation | Standardize the sample preparation workflow. Ensure consistent timing, temperatures, and reagent volumes for all samples. |
| LC System Instability | Check for leaks in the LC system. Ensure the mobile phase is properly degassed and the pump is delivering a stable flow rate. Fluctuations in column temperature can also affect retention times and peak shapes. |
| Mass Spectrometer Instability | Calibrate the mass spectrometer regularly. Monitor for fluctuations in ion source temperature and gas flows. A dirty ion source can lead to inconsistent ionization. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If present, optimize the needle wash method and the LC gradient to ensure all analyte is eluted from the column in each run. |
Example of Poor vs. Good Reproducibility (Peak Area of a 50 ng/mL QC Sample):
| Injection | Run 1 (Poor Reproducibility) | Run 2 (Good Reproducibility with IS) |
| 1 | 750,000 | 0.98 (Analyte/IS Ratio) |
| 2 | 820,000 | 1.01 (Analyte/IS Ratio) |
| 3 | 690,000 | 0.99 (Analyte/IS Ratio) |
| %RSD | 9.2% | 1.5% |
Issue 3: Matrix Effects
Matrix effects can significantly impact the accuracy of quantification by either suppressing or enhancing the analyte signal.
Assessing and Mitigating Matrix Effects:
-
Post-Extraction Spike Experiment: Prepare two sets of samples. In the first set, spike a known amount of the analyte into a clean solvent. In the second set, spike the same amount of analyte into the sample matrix after the extraction process. The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100 A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use more rigorous extraction methods like solid-phase extraction (SPE) to remove interfering compounds.
-
Chromatographic Separation: Optimize the LC method to separate the analyte from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the IS will be affected in the same way as the analyte.
-
Example Data for Matrix Effect Assessment:
| Sample | Peak Area of 50 ng/mL Spike | Matrix Effect |
| Solvent (Methanol) | 750,000 | N/A |
| Extracted Urine | 450,000 | 60% (Ion Suppression) |
| Extracted Plasma | 900,000 | 120% (Ion Enhancement) |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in an appropriate solvent (e.g., methanol or water) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution.
-
Calibration Curve Standards: Prepare the final calibration standards by spiking the working solutions into a matrix that closely matches your samples (e.g., blank urine or plasma). A typical calibration curve consists of 6-8 non-zero concentration levels.
Protocol 2: General LC-MS/MS Method for Modified Nucleosides
This is a general protocol that should be optimized for your specific instrument and this compound.
-
tRNA Isolation and Hydrolysis:
-
Isolate total tRNA from your biological sample using a suitable RNA purification kit.
-
Quantify the purified tRNA accurately. Spectroscopic methods (A260) can be unreliable due to contaminants; methods based on fluorescent dyes are often more accurate.
-
Enzymatically hydrolyze the tRNA to individual nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases.
-
-
LC Separation:
-
Column: A reversed-phase C18 column is commonly used for nucleoside separation.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution from low to high organic phase is typically used to separate the nucleosides.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI) is generally used for nucleosides.
-
MRM Transitions: Determine the specific precursor ion (the [M+H]+ ion of this compound) and a stable, high-intensity fragment ion for selected reaction monitoring (SRM). This will require infusion of the pure standard into the mass spectrometer.
-
Optimization: Optimize MS parameters such as collision energy and source settings to achieve the best signal for this compound.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical workflow for troubleshooting calibration curve issues.
References
- 1. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Guarding the Genetic Code: N4-Desmethylwyosine's Role in Preventing Translational Frameshifting Compared
A comprehensive analysis of N4-desmethylwyosine's function in maintaining translational fidelity, benchmarked against alternative tRNA modifications and synthetic small molecules. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and pathway visualizations to inform research and therapeutic development.
Translational frameshifting, a process where the ribosome shifts its reading frame on an mRNA transcript, can lead to the production of non-functional or aberrant proteins, with significant implications for cellular health and disease. Nature has evolved intricate mechanisms to prevent such errors, a key one being the post-transcriptional modification of transfer RNA (tRNA). N4-desmethylwyosine (imG-14), a crucial intermediate in the biosynthesis of the hypermodified nucleoside wybutosine (yW), plays a vital role in this process. Located at position 37 of tRNAPhe, adjacent to the anticodon, it helps to ensure the correct pairing between the codon and anticodon, thereby maintaining the reading frame.[1][2]
This guide provides a functional validation of N4-desmethylwyosine in preventing translational frameshifting by comparing its implied efficacy with other tRNA modifications and synthetic small-molecule inhibitors. The data presented is compiled from studies utilizing advanced techniques to quantify frameshifting events, offering a clear perspective on the performance of these different molecular strategies.
Comparative Analysis of Frameshift Prevention
The efficacy of various molecules in preventing translational frameshifting can be quantified by measuring the percentage of frameshifting events in their presence or absence. The following tables summarize key findings from studies on tRNA modifications and small-molecule inhibitors.
Table 1: Impact of tRNA Modifications on Translational Frameshifting
| Modification/Condition | Target tRNA | Organism/System | Frameshift Induction (-fold change vs. wild type) | Citation |
| Wybutosine pathway knockout (TYW1-KO) | tRNAPhe | Human HeLa cells | ~2-fold increase | [3] |
| Loss of mcm5U modification (elp3 mutant) | tRNALysUUU | S. cerevisiae | 4.5-fold increase | [1] |
| Loss of s2U modification (urm1 mutant) | tRNALysUUU | S. cerevisiae | 5.6-fold increase | [1] |
| Absence of ct6A at 37°C | tRNALysUUU | S. cerevisiae | Significant increase |
Note: The knockout of the TYW1 enzyme prevents the formation of wybutosine and its downstream derivatives. N4-desmethylwyosine is an early intermediate in this pathway, and its absence is a direct consequence of the TYW1 knockout. The increased frameshifting observed in TYW1-KO cells underscores the importance of the entire wyosine modification pathway, initiated by intermediates like N4-desmethylwyosine, in maintaining the reading frame.
Table 2: Performance of Small-Molecule Inhibitors of -1 Programmed Ribosomal Frameshifting (PRF)
| Compound | Target | Assay System | IC50 (µM) | Citation |
| Nafamostat | SARS-CoV-2 -1 PRF | Cell-free dual-luciferase | 0.5 ± 0.4 | |
| Abemaciclib | SARS-CoV-2 -1 PRF | Cell-free dual-luciferase | 0.6 ± 0.2 | |
| Palbociclib | SARS-CoV-2 -1 PRF | Cell-free dual-luciferase | 0.6 ± 0.3 | |
| Valnemulin | SARS-CoV-2 -1 PRF | Cell-free dual-luciferase | 0.04 ± 0.03 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
The functional validation of molecules involved in preventing translational frameshifting relies on precise and reproducible experimental methodologies. Below are detailed protocols for the key assays cited in this guide.
Dual-Luciferase Reporter Assay for Measuring Frameshifting Efficiency
This is a widely used method to quantify the frequency of ribosomal frameshifting in vivo or in vitro. It utilizes a reporter construct containing two different luciferase genes (e.g., Renilla and Firefly) separated by a specific frameshift-inducing signal. The upstream luciferase is translated in the initial reading frame, while the downstream luciferase is only translated if a frameshift occurs. The ratio of the activities of the two luciferases provides a quantitative measure of frameshifting efficiency.
Protocol Outline:
-
Construct Design:
-
A dual-luciferase reporter vector is engineered. The Renilla luciferase (RLuc) gene is placed upstream, followed by a known frameshift-inducing sequence (e.g., the HIV-1 gag-pol slippery sequence). The Firefly luciferase (FLuc) gene is cloned downstream and out-of-frame (typically in the -1 frame) relative to the RLuc gene.
-
A control plasmid is also created where the FLuc gene is in the same reading frame as the RLuc gene to determine the baseline for 100% read-through.
-
-
Cell Culture and Transfection (for in vivo assay):
-
HEK293T or other suitable cell lines are cultured under standard conditions.
-
Cells are transfected with the dual-luciferase reporter plasmids using a suitable transfection reagent.
-
-
In Vitro Transcription and Translation (for cell-free assay):
-
The reporter plasmids are linearized and used as templates for in vitro transcription to generate mRNA.
-
The resulting mRNA is then used in a cell-free translation system, such as rabbit reticulocyte lysate.
-
-
Luciferase Activity Measurement:
-
After a suitable incubation period, cells are lysed, or the in vitro translation reaction is stopped.
-
The activities of both Renilla and Firefly luciferases are measured sequentially from the same sample using a luminometer and a dual-luciferase assay kit.
-
-
Calculation of Frameshifting Efficiency:
-
The frameshifting efficiency is calculated as the ratio of FLuc activity to RLuc activity from the test construct, normalized to the FLuc/RLuc ratio from the in-frame control construct.
-
Mass Spectrometry-Based Quantification of Frameshifted Peptides
This method provides direct evidence and quantification of frameshifted protein products. It involves the identification and quantification of peptides that span the frameshift junction.
Protocol Outline:
-
Protein Extraction and Digestion:
-
Total protein is extracted from cells expressing the gene of interest.
-
The protein mixture is digested into smaller peptides using a specific protease, typically trypsin.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The peptide mixture is separated by liquid chromatography and then analyzed by tandem mass spectrometry.
-
The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a custom protein database that includes the expected sequences of both the standard and the frameshifted proteins.
-
The identification of peptides that span the frameshift site confirms the occurrence of frameshifting.
-
Quantitative proteomics techniques, such as stable isotope labeling by amino acids in cell culture (SILAC) or label-free quantification, can be used to determine the relative abundance of the frameshifted protein compared to the standard protein.
-
Visualizing the Pathways
To better understand the molecular processes involved, the following diagrams illustrate the biosynthetic pathway of wybutosine and the workflow of a dual-luciferase reporter assay.
Caption: Biosynthesis pathway of Wybutosine.
Caption: Workflow of a dual-luciferase frameshift assay.
References
Comparative Analysis of N4-Desmethylwyosine and Wyosine in Ribosome Binding Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ribosomal binding characteristics of transfer RNA specific for phenylalanine (tRNAPhe) containing the hypermodified nucleoside wyosine versus its precursor, N4-desmethylwyosine. This analysis is supported by experimental data on translational fidelity and includes detailed methodologies for relevant assays.
The fidelity of protein synthesis is critically dependent on the precise interaction between the ribosome, messenger RNA (mRNA), and aminoacyl-tRNAs. Post-transcriptional modifications of tRNA, particularly in the anticodon loop, play a pivotal role in modulating this interaction. Wyosine (yW) and its derivatives, found at position 37 (adjacent to the anticodon) of tRNAPhe, are essential for maintaining the reading frame during the translation of phenylalanine codons (UUU and UUC). N4-desmethylwyosine (imG-14 or 4-demethylwyosine) is a key intermediate in the biosynthesis of wyosine. Understanding the functional differences between these modification states is crucial for elucidating the fine-tuning of translation and for the development of novel therapeutics targeting protein synthesis.
Data Presentation: Comparative Performance in Ribosome-Mediated Processes
| Modification at Position 37 of tRNAPhe | Relative Ribosomal Frameshifting Frequency | Inferred Relative Ribosome Binding Stability |
| Wyosine (yW) | Low (~15%) | High |
| N4-Desmethylwyosine (imG-14) | Intermediate (~25%) | Moderate |
| 1-Methylguanosine (m1G) | High (~35%) | Low |
Data inferred from frameshifting assays, which suggest that the more extensive modification of wyosine contributes to a more stable codon-anticodon interaction, thereby reducing the likelihood of the ribosome slipping out of the correct reading frame[1].
Signaling Pathways and Experimental Workflows
The biosynthetic relationship between N4-desmethylwyosine and wyosine is a sequential pathway involving multiple enzymatic steps. The stability of the tRNA-ribosome interaction is influenced by the maturation of this modified nucleoside.
The experimental workflow for a ribosome binding assay, such as a nitrocellulose filter binding assay, is designed to quantify the interaction between tRNA and ribosome-mRNA complexes.
Experimental Protocols
Nitrocellulose Filter Binding Assay for tRNA-Ribosome Interaction
This protocol is adapted from established methods for studying the binding of tRNA to ribosome-mRNA complexes.
1. Preparation of Components:
-
Ribosomes: Prepare highly active 70S ribosomes from E. coli or other relevant organisms. The concentration should be determined by A260 measurements (1 A260 unit = 23 pmol of 70S ribosomes).
-
mRNA: Use a synthetic mRNA, such as polyuridylic acid (poly(U)) for tRNAPhe binding studies.
-
tRNAPhe: Prepare aminoacylated tRNAPhe (Phe-tRNAPhe) containing either N4-desmethylwyosine or wyosine at position 37. The tRNA should be labeled, for example, with [14C]Phenylalanine.
-
Binding Buffer: Prepare a buffer suitable for maintaining ribosome activity, for example: 80 mM K-cacodylate (pH 7.5), 10 mM MgCl2, and 150 mM NH4Cl.
2. Binding Reaction:
-
In a microcentrifuge tube, combine the following components in the specified order on ice:
-
Binding Buffer
-
Poly(U) mRNA (to a final concentration that saturates the ribosomes)
-
70S Ribosomes (a fixed amount, e.g., 5-10 pmol)
-
A variable amount of labeled Phe-tRNAPhe (to generate a saturation curve)
-
-
Incubate the reaction mixture at 37°C for 30 minutes to allow the binding to reach equilibrium.
3. Filtration and Washing:
-
Pre-soak nitrocellulose filters (0.45 µm pore size) in cold binding buffer for at least 1 hour.
-
Set up a vacuum filtration apparatus with the pre-soaked filters.
-
After incubation, dilute the reaction mixture with 500 µL of cold binding buffer.
-
Immediately apply the diluted sample to the nitrocellulose filter under vacuum.
-
Wash the filter twice with 1 mL of cold binding buffer to remove unbound labeled tRNA.
4. Quantification:
-
Dry the filters under a heat lamp.
-
Place each dried filter in a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter. This value corresponds to the amount of ribosome-bound tRNA.
5. Data Analysis:
-
For each concentration of labeled tRNA, calculate the amount of bound tRNA.
-
Plot the amount of bound tRNA as a function of the total tRNA concentration.
-
Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity. A lower Kd indicates a stronger binding interaction.
The available evidence from ribosomal frameshifting studies strongly indicates that the maturation of N4-desmethylwyosine to wyosine at position 37 of tRNAPhe enhances the stability of the codon-anticodon interaction within the ribosome. This increased stability is crucial for maintaining the correct reading frame during protein synthesis. While direct quantitative binding data is yet to be published, the presented methodologies provide a framework for researchers to conduct such comparative analyses. These studies are essential for a deeper understanding of the role of tRNA modifications in translational fidelity and for the exploration of novel therapeutic strategies targeting the ribosome.
References
Comparative Analysis of N4-Desmethyl Wyosine's Role in Codon Recognition and Translational Fidelity
Post-transcriptional modifications of transfer RNA (tRNA) are paramount for the accuracy and efficiency of protein synthesis. These chemical alterations, particularly within the anticodon loop, fine-tune the structure and function of tRNA, ensuring precise codon recognition and maintenance of the translational reading frame. Among the most complex of these is the wyosine family of modifications, found at position 37, immediately 3' to the anticodon of tRNAPhe in eukaryotes and archaea. This guide provides a comparative analysis of N4-desmethyl wyosine (yW-72), an essential intermediate in the biosynthesis of wybutosine (yW), and its impact on translational fidelity relative to other modification states.
The Wybutosine Biosynthetic Pathway: A Stepwise Journey to Fidelity
Wybutosine (yW) is a hypermodified guanosine derivative that plays a critical role in stabilizing the codon-anticodon interaction for phenylalanine codons, thereby preventing ribosomal frameshifting.[1][2][3] Its absence or incomplete synthesis can lead to significant errors in protein production.[2] The biosynthesis of yW is a multi-step enzymatic process, with this compound (yW-72) appearing as a key intermediate.
The pathway in eukaryotes, particularly studied in Saccharomyces cerevisiae, proceeds as follows:
-
m1G Formation: The process begins with the methylation of guanosine at position 37 (G37) to form 1-methylguanosine (m1G), a reaction catalyzed by the enzyme TRM5.[4]
-
Tricyclic Core Formation: The radical SAM enzyme TYW1 utilizes m1G to form the tricyclic core of the wyosine base, resulting in 4-demethylwyosine (imG-14 or yW-187).
-
Side Chain Addition: TYW2 transfers an α-amino-α-carboxypropyl (acp) group from S-adenosylmethionine (AdoMet) to the core, producing yW-86.
-
N4-Methylation: TYW3 then catalyzes the methylation of the N4 position on the imidazopurine ring of yW-86 to form This compound (yW-72) .
-
Final Maturation: The bifunctional enzyme TYW4 performs the final two modifications to complete the synthesis of wybutosine (yW).
This compound is therefore the penultimate major intermediate before the final wybutosine structure is achieved. Its role is best understood by comparing the translational effects of its presence (in the absence of TYW4) with the fully modified tRNAPhe and other precursors.
Comparative Performance in Translation
The primary function of the complex wyosine modification is to enhance the stability of the anticodon loop through base-stacking interactions with adjacent nucleotides. This structural reinforcement is crucial for maintaining the correct reading frame during translation. The absence of a complete yW modification leads to increased rates of ribosomal frameshifting. While direct quantitative data for the translational fidelity of this compound is limited, its performance can be inferred from the hierarchical nature of the synthesis pathway. Each successive modification adds to the structural integrity and, consequently, the functional efficiency of the tRNA.
Table 1: Comparison of G37 Modification States in tRNAPhe and Their Effect on Translation
| Modification State | Key Enzyme(s) | Key Structural Feature | Reported Effect on Codon Recognition & Fidelity |
| Guanosine (G) | None (Unmodified) | Standard purine base. | Low: Lacks structural reinforcement, leading to higher rates of ribosomal frameshifting. |
| 1-methylguanosine (m1G) | TRM5 | Single methyl group on N1. | Low-Medium: The initial and essential precursor for all wyosine derivatives. |
| 4-demethylwyosine (yW-187) | TYW1 | Addition of the tricyclic imidazopurine core. | Medium: The core structure provides significant stabilization compared to m1G. |
| yW-86 | TYW2 | Addition of the α-amino-α-carboxypropyl (acp) side chain. | Medium-High: The side chain further enhances structural stability. |
| This compound (yW-72) | TYW3 | Methylation at the N4 position of the core ring. | High: Very close to the final structure; expected to provide substantial fidelity, though less than fully modified yW. |
| Wybutosine (yW) | TYW4 | Final methoxycarbonylation and methylation of the side chain. | Very High: The complete, hypermodified structure provides optimal stabilization of codon-anticodon pairing and maintains the reading frame. |
Experimental Protocols
The elucidation of the wybutosine biosynthetic pathway and the roles of its intermediates were primarily achieved through a combination of reverse genetics and mass spectrometry, a technique termed "ribonucleome analysis".
Protocol 1: Ribonucleome Analysis for Identification of tRNA Modification Intermediates
This method is used to identify the specific modification state of tRNA in yeast strains with targeted gene deletions.
-
Yeast Strain Cultivation: Cultivate Saccharomyces cerevisiae strains, each with a single deletion of a candidate gene (e.g., ΔTYW1, ΔTYW2, ΔTYW3, ΔTYW4), in an appropriate growth medium.
-
Total RNA Extraction: Harvest yeast cells and extract total RNA using a standard method such as hot acid-phenol extraction.
-
tRNAPhe Purification: Isolate tRNAPhe from the total RNA pool. This can be achieved using a solid-phase DNA probe complementary to the tRNAPhe sequence immobilized on magnetic beads.
-
RNase T1 Digestion: Digest the purified tRNAPhe with RNase T1, which specifically cleaves after guanosine residues, to generate fragments of the tRNA. The fragment containing the anticodon loop (and position 37) will have a variable mass depending on the modification present.
-
Mass Spectrometry (LC-MS): Analyze the resulting RNA fragments using liquid chromatography coupled with mass spectrometry (LC-MS).
-
Data Analysis: Determine the mass of the anticodon-containing fragment. By comparing the mass from a deletion strain to that of the wild-type (containing mature yW) and to the calculated masses of predicted intermediates, the specific intermediate that accumulates in the absence of the deleted gene can be precisely identified.
Protocol 2: In Vitro Reconstitution of yW Synthesis Steps
This protocol confirms the enzymatic function of the TYW proteins by recreating specific steps of the pathway in a test tube.
-
Recombinant Protein Expression: Express and purify recombinant TYW2, TYW3, and TYW4 proteins from E. coli.
-
Substrate Preparation: Prepare the substrate tRNAPhe containing the appropriate precursor. For example, to test TYW3 activity, tRNAPhe containing the yW-86 intermediate is required. This is obtained from a ΔTYW3 yeast strain as described in Protocol 1.
-
Enzymatic Reaction: Incubate the substrate tRNAPhe (e.g., containing yW-86) with the recombinant enzyme (e.g., TYW3) in a reaction buffer. Crucially, include the necessary co-substrate, S-adenosylmethionine (AdoMet), which serves as the methyl group donor.
-
Product Analysis: After the reaction, purify the tRNAPhe and analyze it using the mass spectrometry method detailed in Protocol 1.
-
Verification: A successful reaction is confirmed if the mass of the anticodon loop fragment increases by the expected amount, corresponding to the addition of the chemical group (e.g., a 14 Da increase for the methylation step from yW-86 to yW-72).
Conclusion
This compound is not an end-product but a critical intermediate in the highly conserved biosynthetic pathway of wybutosine. Its existence demonstrates the stepwise chemical logic cells employ to construct complex RNA modifications. While it provides a high degree of structural stability to the anticodon loop of tRNAPhe, it represents an incomplete modification. The subsequent final modifications catalyzed by TYW4 are necessary to achieve the full wybutosine structure, which confers maximal protection against ribosomal frameshifting and ensures the highest fidelity during the translation of phenylalanine codons. Therefore, the effect of this compound is best described as being one step short of optimal, providing substantial but not complete stabilization for codon recognition and translational accuracy.
References
- 1. Wybutosine - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of N4-Desmethyl Wyosine in Anticodon Loop Stabilization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N4-desmethyl wyosine and other tRNA modifications in stabilizing the anticodon loop, a critical factor in maintaining translational fidelity. We will delve into the experimental data validating its function, compare it with alternative stabilizing mechanisms, and provide detailed protocols for relevant assays.
Introduction to this compound and Anticodon Loop Stability
Transfer RNA (tRNA) molecules are central to protein synthesis, acting as adaptors between mRNA codons and amino acids. The fidelity of this process hinges on the precise recognition of codons by the tRNA's anticodon loop. Post-transcriptional modifications within and adjacent to the anticodon are crucial for maintaining the structural integrity of this loop, ensuring accurate codon pairing and preventing frameshift errors.
One such vital modification is the hypermodified nucleoside wybutosine (yW), found at position 37 (3'-adjacent to the anticodon) of eukaryotic and archaeal tRNAPhe. This compound (yW-86) is a key intermediate in the intricate biosynthetic pathway of wybutosine. Its formation and subsequent methylation are essential for the ultimate stability and function of the tRNA anticodon loop. The absence of these modifications has been linked to increased rates of ribosomal frameshifting, highlighting their importance in maintaining the reading frame during translation.[1]
Comparison of this compound with Other Anticodon Loop Modifications
The stabilization of the anticodon loop is not solely dependent on wyosine derivatives. A variety of other modifications contribute to this crucial function, each with its own mechanism and impact on translational fidelity. The following table compares the effects of the absence of wyosine/N4-desmethyl wyosine with the absence of other key modifications.
Table 1: Comparison of Anticodon Loop Modifications on Translational Fidelity and tRNA Stability
| Modification (and its location) | Organism(s) | Function | Effect of Absence | Method of Measurement |
| Wybutosine (yW) / this compound (yW-86) (Position 37 of tRNAPhe) | Eukaryotes, Archaea | Stabilizes codon-anticodon interaction, prevents ribosomal frameshifting.[1] | Increased -1 ribosomal frameshifting.[1][2] | Dual-luciferase reporter assay, Ribosome profiling. |
| 1-methylguanosine (m¹G) (Position 37) | Bacteria, Archaea, Eukaryotes | Prevents +1 ribosomal frameshifting.[3] | Increased +1 ribosomal frameshifting. | In vivo frameshift assays. |
| 2-methylthio-N⁶-isopentenyladenosine (ms²i⁶A) (Position 37) | Bacteria, Eukaryotes | Enhances codon binding affinity, particularly for codons starting with U. | Reduced translational efficiency. | In vitro translation assays, Ribosome profiling. |
| Queuosine (Q) (Position 34) | Bacteria, Eukaryotes | Modulates wobble pairing and translational accuracy. | Altered misreading frequencies. | Mass spectrometry-based quantification of mistranslation. |
| 5-methyl-2-thiouridine derivatives (xm⁵s²U) (Position 34) | Bacteria, Eukaryotes | Restricts conformational flexibility of the anticodon, ensuring fidelity. | Lethal in S. cerevisiae, indicating a critical role in translation. | Genetic knockout studies. |
Experimental Validation of this compound's Role
The functional significance of this compound and the broader wybutosine pathway has been elucidated through a combination of genetic, biochemical, and biophysical experiments. Deletion of the genes responsible for the synthesis of wybutosine intermediates, such as TYW2 (which produces yW-86) and TYW3 (which methylates yW-86), leads to a measurable increase in ribosomal frameshifting.
Experimental Workflow for Assessing Frameshift Efficiency
A common method to quantify ribosomal frameshifting is the dual-luciferase reporter assay. This system utilizes a reporter construct containing a slippery sequence prone to frameshifting, placed between the coding sequences for two different luciferases (e.g., Renilla and Firefly). The expression of the second luciferase is dependent on a frameshift event.
Caption: Workflow for dual-luciferase reporter assay to measure ribosomal frameshifting.
Experimental Protocols
Dual-Luciferase Reporter Assay for Ribosomal Frameshifting
This protocol is adapted for use in Saccharomyces cerevisiae to compare frameshift efficiencies between wild-type and mutant strains (e.g., ΔTYW2 or ΔTYW3).
Materials:
-
Yeast strains (wild-type, ΔTYW2, ΔTYW3)
-
Dual-luciferase reporter plasmid containing a frameshift-inducing sequence
-
Yeast transformation reagents
-
Yeast growth media (e.g., YPD, selective media)
-
Passive Lysis Buffer (e.g., Promega)
-
Luciferase Assay Reagent II (LAR II) (e.g., Promega)
-
Stop & Glo® Reagent (e.g., Promega)
-
Luminometer
Procedure:
-
Yeast Transformation: Transform the wild-type and mutant yeast strains with the dual-luciferase reporter plasmid using a standard lithium acetate method. Select for transformants on appropriate selective media.
-
Cell Culture: Inoculate single colonies of transformed yeast into liquid selective medium and grow overnight at 30°C with shaking.
-
Cell Lysis:
-
Harvest 1.5 mL of the yeast culture by centrifugation.
-
Wash the cell pellet with 1 mL of sterile water.
-
Resuspend the pellet in 100 µL of 1X Passive Lysis Buffer.
-
Incubate at room temperature for 15 minutes with gentle rocking.
-
Centrifuge at top speed for 5 minutes to pellet cell debris. Transfer the supernatant (cell lysate) to a new tube.
-
-
Luciferase Assay:
-
Equilibrate LAR II and Stop & Glo® Reagent to room temperature.
-
Add 20 µL of cell lysate to a luminometer tube or a well of a 96-well plate.
-
Add 100 µL of LAR II to the sample and mix by pipetting. Immediately measure the Firefly luciferase activity in a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to the same sample and mix. Immediately measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each sample.
-
The frameshift efficiency is proportional to this ratio.
-
Compare the frameshift efficiencies between the wild-type and mutant strains to determine the effect of the gene deletion.
-
tRNA Thermal Stability Assay by UV Absorbance
This protocol outlines a method to determine the melting temperature (Tm) of tRNA, which is an indicator of its thermal stability.
Materials:
-
Purified tRNA (from wild-type and mutant yeast strains)
-
Melting buffer (e.g., 10 mM sodium cacodylate, pH 7.0, 100 mM NaCl, 5 mM MgCl₂)
-
UV-Vis spectrophotometer with a temperature controller (Peltier)
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Dilute the purified tRNA in the melting buffer to a final concentration that gives an initial absorbance at 260 nm (A₂₆₀) of approximately 0.3-0.5.
-
Instrument Setup:
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Program the temperature controller to ramp the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
Set the instrument to record A₂₆₀ readings at regular temperature intervals (e.g., every 0.5°C).
-
-
Data Acquisition:
-
Place the cuvette with the tRNA sample in the spectrophotometer.
-
Start the temperature ramp and data collection.
-
-
Data Analysis:
-
Plot the A₂₆₀ values as a function of temperature to obtain a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the tRNA is denatured. This corresponds to the midpoint of the transition in the melting curve.
-
The Tm can be accurately determined by calculating the first derivative of the melting curve; the peak of the first derivative plot corresponds to the Tm.
-
Compare the Tm values of tRNA from wild-type and mutant strains. A lower Tm for the mutant tRNA indicates reduced thermal stability.
-
Biosynthetic Pathways of Wyosine Derivatives
The biosynthesis of wybutosine and its derivatives is a multi-step enzymatic process that varies between eukaryotes and archaea. This compound is a key intermediate in both pathways.
Eukaryotic Wybutosine Biosynthesis Pathway
In eukaryotes, the pathway involves a series of enzymatic modifications starting from a guanosine at position 37 of the tRNAPhe precursor.
References
- 1. Epigenetic loss of the transfer RNA-modifying enzyme TYW2 induces ribosome frameshifts in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic loss of the transfer RNA-modifying enzyme TYW2 induces ribosome frameshifts in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of tRNA modification in translational fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N4-Desmethyl Wyosine and m1G in Maintaining Translational Reading Frame
For Researchers, Scientists, and Drug Development Professionals
The fidelity of protein synthesis is paramount to cellular function. A critical aspect of this fidelity is the maintenance of the translational reading frame, ensuring that the ribosome decodes messenger RNA (mRNA) in the correct three-nucleotide blocks. Errors in this process, known as ribosomal frameshifting, can lead to the production of non-functional or toxic proteins. Transfer RNA (tRNA) modifications, particularly those in the anticodon loop, play a crucial role in preventing such errors. This guide provides an objective comparison of two key modifications at position 37 of the tRNA anticodon loop—N4-desmethyl wyosine and 1-methylguanosine (m1G)—and their respective roles in preserving the reading frame.
Overview of Modifications at tRNA Position 37
Position 37, immediately 3' to the anticodon, is a hotspot for modification across all domains of life.[1][2] Modifications at this position, typically on a purine base, are critical for stabilizing the codon-anticodon interaction.[2][3] They act as a structural buttress, enhancing the stacking interactions within the anticodon loop and preventing the tRNA from slipping on the mRNA, which is the primary cause of +1 frameshifting.[4] The absence of these modifications is linked to a significant increase in +1 frameshifting, particularly on "slippery" sequences such as homopolymeric runs.
-
1-Methylguanosine (m1G): A relatively simple modification involving the methylation of guanosine at the N1 position. It is found in tRNAs that read codons starting with C, such as tRNAPro and tRNALeu. The modification is catalyzed by the enzyme tRNA(m1G37)methyltransferase, encoded by the trmD gene in bacteria and TRM5 in archaea and eukaryotes.
-
This compound (yW-72): A complex, tricyclic hypermodification derived from guanosine. It is an intermediate in the biosynthesis of the more complex wybutosine (yW). This modification pathway is exclusive to the phenylalanine tRNA (tRNAPhe) in eukaryotes and archaea. Crucially, the biosynthesis of all wyosine derivatives begins with the formation of m1G, making m1G a universal precursor for this entire class of hypermodifications.
Biosynthesis Pathway: From m1G to this compound
The relationship between m1G and this compound is hierarchical. The formation of m1G is a prerequisite for the wyosine pathway.
-
m1G Formation: The enzyme Trm5 (in eukaryotes) uses S-adenosylmethionine (SAM) as a methyl donor to convert the G37 in a precursor tRNAPhe to m1G37. For other tRNAs like tRNAPro, this is the final, functional modification at this position.
-
Tricyclic Core Formation: The radical-SAM enzyme TYW1 uses pyruvate to add a two-carbon unit to m1G37, forming the tricyclic core known as 4-demethylwyosine (imG-14).
-
Side Chain Addition: The enzyme TYW2 transfers an α-amino-α-carboxypropyl (acp) group from another SAM molecule to the core, creating yW-86.
-
N4-Methylation: The methyltransferase TYW3 adds a methyl group to the N4 position, yielding This compound (yW-72) .
Subsequent steps catalyzed by TYW4 would complete the formation of wybutosine (yW).
Comparative Analysis of Frameshift Prevention
Both modifications prevent +1 frameshifting by stabilizing the codon-anticodon duplex in the ribosomal P-site, but they are relevant for different tRNAs and codon contexts. The absence of either modification allows for quadruplet decoding, where the tRNA slips forward one base to read a four-base codon, disrupting the reading frame.
The primary distinction lies in their specificity and complexity. The m1G modification is a widespread and fundamental anti-frameshift mechanism for several tRNAs. The wyosine pathway, which produces this compound as an intermediate, represents a more elaborate version of this mechanism tailored specifically for tRNAPhe, which must decode slippery UUU/C codons.
Quantitative Data on Frameshifting
The following table summarizes experimental data from studies on mutants deficient in these modifications. Note that direct comparison of percentages is challenging due to different reporter systems and organisms.
| Modification | Deficient Mutant | Affected tRNA(s) | Slippery Codon Context | Observed Frameshift Type | Frameshift Increase (vs. Wild Type) | Reference Organism |
| m1G | trmD | tRNAPro | CCC-C (Proline codons) | +1 | Significantly Increased | S. typhimurium |
| m1G / yW | trm5 | tRNAPhe, tRNALeu, etc. | UUU-UUA (Phe-Leu codons) | +1 | No significant effect on -1 frameshifting | S. cerevisiae |
| Wyosine | tyw gene family knockouts | tRNAPhe | UUU-U (Phenylalanine codons) | -1 | Loss of yW can induce -1 frameshifting in specific contexts | Colon Cancer Cells |
Experimental Protocols
The study of tRNA modifications and their impact on frameshifting relies on a combination of genetic, biochemical, and high-throughput sequencing techniques.
Protocol 1: Ribosome Profiling (Ribo-Seq) for Genome-wide Frameshift Detection
Ribosome profiling provides a snapshot of all ribosome positions on mRNA transcripts in a cell, allowing for the empirical detection of reading frame shifts.
Methodology:
-
Cell Lysis & Ribosome Stalling: Grow cell cultures (e.g., wild-type and a trm5 mutant) and treat with a translation inhibitor like cycloheximide to freeze ribosomes on the mRNA.
-
Nuclease Digestion: Lyse the cells and treat the lysate with RNase I. This digests all mRNA not protected by the physical footprint of the ribosome.
-
Ribosome-Protected Fragment (RPF) Isolation: Isolate the ribosome-mRNA complexes (monosomes) via sucrose density gradient centrifugation.
-
RNA Extraction: Extract the ~30-nucleotide mRNA fragments (RPFs) from the purified monosomes.
-
Library Preparation:
-
Ligate a universal linker to the 3' end of the RPFs.
-
Perform reverse transcription using a primer complementary to the linker.
-
Circularize the resulting cDNA.
-
Amplify the library using PCR.
-
-
Deep Sequencing: Sequence the cDNA library using a next-generation sequencing platform.
-
Data Analysis:
-
Align the sequenced reads to a reference transcriptome.
-
For each coding sequence, map the 5' end of each RPF read.
-
Analyze the distribution of reads relative to the start codon. In-frame translation produces a clear three-nucleotide periodicity.
-
A shift in this periodicity (e.g., from phase 0 to phase +1) indicates a frameshifting event. Statistical methods can be applied to identify significant frameshift sites genome-wide.
-
Protocol 2: Mass Spectrometry for tRNA Modification Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying RNA modifications.
Methodology:
-
tRNA Isolation: Isolate total RNA from cells and purify the tRNA fraction using anion-exchange chromatography or size-exclusion chromatography.
-
Enzymatic Digestion: Digest the purified tRNA completely into individual nucleosides using a cocktail of enzymes, typically nuclease P1 followed by bacterial alkaline phosphatase.
-
LC Separation: Inject the nucleoside mixture into a high-performance liquid chromatography (HPLC) system, usually with a C18 reverse-phase column. The nucleosides will separate based on their hydrophobicity.
-
MS/MS Analysis:
-
The eluent from the HPLC is directed into a tandem mass spectrometer.
-
The instrument measures the mass-to-charge (m/z) ratio of the intact nucleosides. For example, the protonated dinucleotide yWpA has an m/z of 838.
-
Specific ions are selected for collision-induced dissociation (CID), which fragments them.
-
The resulting fragment ions (e.g., the protonated yW-base at m/z 377) create a unique fingerprint that confirms the identity of the modification.
-
-
Quantification: The abundance of each modified nucleoside is determined by integrating the area under its peak in the mass chromatogram. Comparing the profiles of wild-type and mutant strains reveals the absence or reduction of specific modifications.
Mechanism of Frameshift Prevention
The core function of both m1G and wyosine derivatives at position 37 is to stabilize the anticodon loop and ensure proper codon pairing. The bulky, often hydrophobic nature of these modifications provides critical stacking energy, preventing the tRNA-mRNA complex from becoming distorted and slipping into an alternative reading frame. In the absence of this modification, the anticodon loop is more flexible, increasing the probability that it will realign on a "slippery" mRNA sequence, leading to a +1 frameshift.
Conclusion
Both this compound and m1G are essential for maintaining the translational reading frame by preventing +1 ribosomal frameshifting. Their fundamental mechanism is conserved: stabilizing the anticodon loop of tRNA to ensure accurate decoding.
The key difference lies in their complexity and specificity. m1G is a widespread, foundational modification found in multiple tRNA species. This compound , in contrast, is an intermediate in a highly specialized and energetically costly pathway exclusive to tRNAPhe. This pathway builds upon the initial m1G modification, suggesting an evolutionary pressure for an even more robust structural reinforcement for tRNAPhe, which frequently encounters slippery U-rich codons. Understanding the biosynthesis and function of these modifications offers critical insights into the fundamental mechanisms of translational fidelity and may present novel targets for therapeutic intervention in diseases where translational accuracy is compromised.
References
- 1. Transfer RNA modifications that alter +1 frameshifting in general fail to affect −1 frameshifting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine bases at position 37 of tRNA stabilize codon–anticodon interaction in the ribosomal A site by stacking and Mg2+-dependent interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Functional Analysis of Wyosine Derivatives in Archaea and Eukarya
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional roles of wyosine derivatives, a class of hypermodified nucleosides, in the domains of Archaea and Eukarya. These complex modifications, found at position 37 of tRNAPhe, are crucial for translational fidelity. Understanding the subtle yet significant differences in their biosynthesis and function across these domains can offer insights into novel therapeutic strategies and a deeper understanding of translational control mechanisms.
Wyosine (imG) and its derivatives, such as wybutosine (yW) in Eukarya, are tricyclic modifications of guanosine located 3' adjacent to the anticodon of phenylalanine-specific transfer RNA (tRNAPhe).[1][2] Their presence is critical for stabilizing codon-anticodon interactions, thereby preventing ribosomal frameshifting during protein synthesis.[3][4] While this fundamental role is conserved, the structural diversity of wyosine derivatives and the enzymatic pathways that produce them exhibit remarkable differences between Archaea and Eukarya.
Comparative Overview of Wyosine Derivative Biosynthesis and Function
| Feature | Eukarya (e.g., Saccharomyces cerevisiae) | Archaea |
| Primary Derivative | Wybutosine (yW) and its hydroxylated forms (e.g., OHyW) | Wyosine (imG), isowyosine (imG2), 7-methylwyosine (mimG), yW-86, yW-72 |
| Location | Position 37 of cytoplasmic tRNAPhe | Position 37 of tRNAPhe; recently also found in other tRNAs like tRNATrp in some species |
| Core Function | Maintenance of translational reading frame, prevention of -1 frameshifting | Maintenance of translational reading frame, prevention of +1 and -1 frameshifting |
| Biosynthetic Pathway | Generally a strictly sequential pathway involving five core enzymes: Trm5, TYW1, TYW2, TYW3, and TYW4. | More diverse and sometimes combinatorial pathways. Involves homologs of eukaryotic enzymes (e.g., Trm5, Taw1, Taw3) and unique archaeal enzymes. |
| Key Intermediate | 4-demethylwyosine (imG-14) | 4-demethylwyosine (imG-14) is a central intermediate branching into different derivatives. |
Quantitative Functional Data
The primary role of wyosine derivatives in preventing ribosomal frameshifting has been quantified in various studies. The efficiency of frameshifting is typically measured using reporter gene systems (e.g., luciferase or lacZ) containing a programmed frameshift site.
| Organism/System | Wyosine Derivative Status | Observed Frameshifting Frequency | Reference |
| Saccharomyces cerevisiae | Wild-type (yW present) | ~1-5% | |
| Saccharomyces cerevisiae | Mutant (yW absent) | Increased frameshifting | |
| In vitro translation (Eukaryotic) | tRNAPhe with yW | Low frameshifting | N/A |
| In vitro translation (Eukaryotic) | tRNAPhe without yW | Significantly increased frameshifting | N/A |
| Archaea (various) | Wild-type (various derivatives) | Low frameshifting | N/A |
| Archaea (mutants lacking derivatives) | Increased frameshifting | N/A |
Note: Specific quantitative data from comparative archaeal studies is less readily available in the searched literature. The general trend of increased frameshifting in the absence of wyosine derivatives is well-established.
Signaling Pathways and Experimental Workflows
Eukaryotic Wybutosine (yW) Biosynthesis Pathway
The biosynthesis of wybutosine in yeast is a well-characterized sequential pathway.
References
- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wybutosine - Wikipedia [en.wikipedia.org]
Validation of N4-Desmethyl wyosine as a key intermediate in the wybutosine pathway.
A Comparative Guide for Researchers
The intricate post-transcriptional modification of transfer RNA (tRNA) is essential for maintaining translational fidelity. One of the most complex modifications is the hypermodification of guanosine at position 37 of tRNAPhe, leading to the formation of wybutosine (yW). This guide provides a comparative analysis of N4-desmethyl wyosine (also known as imG-14), validating its role as a key intermediate in the wybutosine biosynthetic pathway. We present supporting experimental data, detailed methodologies, and a comparison with alternative biosynthetic endpoints. This document is intended for researchers, scientists, and drug development professionals working in the fields of molecular biology, biochemistry, and drug discovery.
Performance Comparison: Wybutosine Pathway Intermediates
The validation of this compound as a key intermediate in the wybutosine pathway has been rigorously established through systematic genetic and biochemical studies, primarily in the model organism Saccharomyces cerevisiae. The strategy involves creating deletion mutants for each gene in the pathway and analyzing the accumulated tRNA modification intermediate using mass spectrometry.
| Intermediate | Precursor | Enzyme | Mass Spectrometry Data (m/z of anticodon-containing fragment)[1] | Biological Significance |
| m¹G | Guanosine | TRM5 | 1317 | Initial methylation, prerequisite for further modification. |
| This compound (imG-14) | m¹G | TYW1 | 1325 | Core tricyclic structure formation; the central intermediate. |
| yW-86 | imG-14 | TYW2 | 1359 | Addition of the α-amino-α-carboxypropyl (acp) group. |
| yW-72 | yW-86 | TYW3 | 1364 | N4-methylation of the tricyclic core. |
| yW-58 | yW-72 | TYW4 | Not explicitly isolated as a stable intermediate in vivo. | Carboxymethylation of the acp side chain. |
| Wybutosine (yW) | yW-58 | TYW4 | 1388 | Final, fully modified nucleoside, crucial for reading frame maintenance. |
The Wybutosine Biosynthetic Pathway
The biosynthesis of wybutosine from a guanosine residue in the anticodon loop of tRNAPhe is a multi-step enzymatic process. This compound is the product of the second step and serves as the foundational substrate for subsequent modifications.
Caption: The sequential enzymatic conversion of guanosine to wybutosine in S. cerevisiae.
Experimental Validation Workflow
The key experimental strategy for validating the intermediates of the wybutosine pathway involves the analysis of tRNA from yeast strains with specific gene deletions.
Caption: General experimental workflow for the identification of wybutosine pathway intermediates.
Alternative Pathways and Comparative Intermediates
While the pathway to wybutosine is well-defined in S. cerevisiae, variations exist in other organisms, leading to different final products and highlighting the modularity of this modification pathway.
-
Wyosine (imG) in Torulopsis utilis : In this yeast, the pathway is truncated. After the formation of this compound (imG-14), the enzyme TYW3 acts directly on it to produce wyosine (imG), which is the final product in this organism. This pathway bypasses the steps catalyzed by TYW2 and TYW4.
-
Archaeal Wyosine Derivatives : Archaea exhibit a greater diversity of wyosine derivatives. This compound (imG-14) is a common intermediate that can be further modified to produce derivatives like isowyosine (imG2) or 7-methylwyosine (mimG), in addition to wyosine (imG).[2] The enzymes and the exact sequence of modifications can differ between archaeal species.
These alternative pathways underscore the central role of this compound as a branching point for the synthesis of a variety of complex modifications at position 37 of tRNAPhe.
Experimental Protocols
Yeast tRNA Purification
This protocol is adapted for the isolation of total tRNA from S. cerevisiae for subsequent analysis.
Materials:
-
Yeast cells (wild-type or deletion strains)
-
Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 0.1 M NaCl
-
Acid phenol:chloroform (pH 4.5)
-
Isopropanol
-
70% Ethanol
-
DEPC-treated water
Procedure:
-
Harvest yeast cells from a liquid culture by centrifugation.
-
Resuspend the cell pellet in extraction buffer.
-
Add an equal volume of acid phenol:chloroform, and lyse the cells by vigorous vortexing with glass beads.
-
Centrifuge to separate the aqueous and organic phases.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.7 volumes of isopropanol and incubating at -20°C.
-
Pellet the RNA by centrifugation, wash with 70% ethanol, and air-dry the pellet.
-
Resuspend the total RNA in DEPC-treated water.
In Vitro Reconstitution of Wybutosine Synthesis[1][3]
This assay confirms the function of each enzyme in the pathway.
Materials:
-
Purified tRNAPhe from a specific deletion strain (e.g., tRNA from ΔTYW2 will contain imG-14).
-
Recombinant TYW enzymes (e.g., TYW2, TYW3, TYW4).
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 mM DTT, 10 mM MgCl₂, 1 mM spermidine.
-
S-adenosylmethionine (AdoMet) (0.5 mM).
Procedure:
-
Set up a 10 µL reaction containing the reaction buffer, 2 µg of the substrate tRNA, the recombinant enzyme (e.g., 1.4 µM TYW2), and AdoMet.
-
Incubate the reaction at 30°C for 1 hour.[3]
-
Stop the reaction by phenol extraction.
-
Precipitate the tRNA with ethanol.
-
The resulting tRNA is then analyzed by LC/MS to observe the mass shift corresponding to the enzymatic modification.
LC/MS Analysis of tRNA Fragments
This method is used to identify the modification status of the tRNA.
Materials:
-
Purified tRNA
-
RNase T1
-
Ammonium acetate buffer
Procedure:
-
Digest the purified tRNA with RNase T1 to generate specific fragments. RNase T1 cleaves after guanosine residues, producing a fragment containing the anticodon loop.
-
Separate the resulting fragments using liquid chromatography (LC), typically a reverse-phase column.
-
Analyze the eluting fragments by mass spectrometry (MS) to determine their mass-to-charge ratio (m/z).
-
Compare the observed m/z of the anticodon-containing fragment from the mutant strains to that of the wild-type to identify the accumulated intermediate based on the mass difference.
This comprehensive guide validates this compound as an indispensable intermediate in the wybutosine pathway and provides the necessary framework for its further study and potential as a target in drug development. The provided data and protocols offer a robust starting point for researchers aiming to investigate this and other tRNA modification pathways.
References
A Comparative Guide to the Functional Redundancy of Wyosine Modifications in Translational Fidelity
For Researchers, Scientists, and Drug Development Professionals
Wyosine and its derivatives are a class of hypermodified guanosine nucleosides found at position 37 of tRNAPhe in most eukaryotes and archaea.[1][2] These complex modifications play a critical role in maintaining translational accuracy by stabilizing the codon-anticodon interaction and preventing ribosomal frameshifting.[3][4] This guide provides a comparative analysis of the functional redundancy of different wyosine modifications, supported by experimental data, to elucidate their distinct and overlapping roles in ensuring the fidelity of protein synthesis.
Quantitative Comparison of Frameshift Suppression by Wyosine Modifications
The primary function of wyosine modifications is to prevent ribosomal frameshifting, particularly at slippery sequences like polyuridine tracts.[5] To quantitatively assess the functional contribution of different wyosine species, studies have utilized Saccharomyces cerevisiae strains with genetic deletions in the wybutosine (yW) biosynthetic pathway. These mutant strains accumulate tRNAPhe with specific intermediate modifications, allowing for a direct comparison of their ability to maintain the correct reading frame.
A key study by Waas et al. (2007) employed a dual-luciferase reporter assay in yeast strains that accumulate tRNAPhe with either 1-methylguanosine (m¹G), 4-demethylwyosine (imG-14), or the fully mature wybutosine (yW). The results demonstrate a stepwise increase in frameshift prevention as the modification becomes more complex, indicating a partial but not complete functional redundancy.
| tRNAPhe Modification at Position 37 | Relative -1 Frameshift Efficiency (%) | Organism/System | Reference |
| G (unmodified) | ~1.8 | S. cerevisiae in vivo | |
| m¹G | ~1.5 | S. cerevisiae in vivo | |
| imG-14 | ~1.2 | S. cerevisiae in vivo | |
| yW (wybutosine) | 1.0 (baseline) | S. cerevisiae in vivo |
Table 1: Comparative analysis of -1 frameshift efficiency mediated by different modifications at position 37 of tRNAPhe. The data is normalized to the frameshift efficiency observed with the fully modified yW-containing tRNAPhe.
Wyosine Biosynthesis Pathway and Experimental Workflow
The biosynthesis of wybutosine is a multi-step enzymatic process that provides the basis for generating the yeast mutants used in comparative functional studies.
The functional consequences of these different modifications are typically assessed using an in vivo dual-luciferase frameshift assay.
Experimental Protocols
Yeast Strains and Growth Conditions
Saccharomyces cerevisiae strains from the BY4741 background with single-gene deletions of TYW1 (Δtyw1) and TYW2 (Δtyw2) are used, which accumulate tRNAPhe with m¹G and imG-14 at position 37, respectively. The wild-type BY4741 strain is used as a control, producing fully modified wybutosine (yW). Yeast cultures are grown in appropriate synthetic complete media to maintain plasmid selection.
In Vivo Dual-Luciferase Frameshift Assay
This assay quantifies the frequency of a -1 ribosomal frameshift event.
-
Reporter Plasmid: A dual-luciferase reporter plasmid is used, where the Renilla luciferase gene is followed by a "slippery sequence" (e.g., from the yeast L-A virus) and then the firefly luciferase gene in the -1 reading frame. Frameshifting is required to produce a functional firefly luciferase. A control plasmid with both luciferases in the 0-frame is used for normalization.
-
Yeast Transformation: The reporter and control plasmids are transformed into the wild-type and mutant yeast strains.
-
Cell Lysis: Yeast cultures are grown to mid-log phase, harvested, and lysed using a suitable lysis buffer (e.g., Passive Lysis Buffer, Promega).
-
Luciferase Activity Measurement: The activities of both firefly and Renilla luciferase are measured sequentially from a single lysate sample using a luminometer and a dual-luciferase assay kit (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
Calculation of Frameshift Efficiency: The frameshift efficiency is calculated as the ratio of firefly to Renilla luciferase activity from the frameshift reporter construct, normalized to the ratio from the in-frame control construct.
Mass Spectrometry Analysis of tRNA Modifications
To confirm the modification status of tRNAPhe in the different yeast strains, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed.
-
tRNA Isolation: Total tRNA is isolated from yeast cultures using methods such as acid guanidinium thiocyanate-phenol-chloroform extraction.
-
tRNA Purification: tRNAPhe can be further purified using methods like hybridization to a biotinylated oligonucleotide probe followed by streptavidin affinity purification.
-
Enzymatic Digestion: The purified tRNA is digested to single nucleosides using a cocktail of enzymes, typically including nuclease P1 and calf intestine alkaline phosphatase.
-
LC-MS/MS Analysis: The resulting nucleoside mixture is separated by reversed-phase high-performance liquid chromatography (HPLC) and analyzed by a tandem mass spectrometer. The identity and quantity of each modified nucleoside are determined by its retention time and specific mass-to-charge (m/z) ratio and fragmentation pattern.
Conclusion
The experimental evidence indicates that while different wyosine modifications share the fundamental function of maintaining the translational reading frame, they are not entirely redundant. The complexity of the modification at position 37 of tRNAPhe directly correlates with its efficiency in preventing -1 ribosomal frameshifting. The stepwise maturation of wybutosine, from m¹G to imG-14 and finally to yW, provides a mechanism for fine-tuning translational fidelity. This graded functionality suggests that the diversity of wyosine modifications observed in nature may allow for differential regulation of gene expression through programmed frameshifting. These findings have significant implications for understanding the roles of tRNA modifications in health and disease and for the development of novel therapeutics targeting protein synthesis.
References
- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Transfer RNA modifications that alter +1 frameshifting in general fail to affect −1 frameshifting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Kinetics of N4-Desmethyl-wyosine Modifying Enzymes
For Researchers, Scientists, and Drug Development Professionals
The post-transcriptional modification of tRNA is a critical process ensuring translational fidelity and efficiency. Within this intricate landscape, the wyosine family of modifications, found at position 37 in the anticodon loop of tRNAPhe, plays a vital role. The biosynthesis of wybutosine and its derivatives involves a cascade of enzymatic reactions, with N4-desmethyl-wyosine (imG-14) serving as a key intermediate. This guide provides a comparative analysis of the enzymatic kinetics of two key enzymes, TYW2 and TYW3 (and their archaeal homologs, Taw2 and Taw3), which act on derivatives of N4-desmethyl-wyosine.
Executive Summary
This document details the enzymatic kinetics of TYW2/Taw2 and TYW3/Taw3, enzymes central to the wyosine biosynthesis pathway. While comprehensive quantitative kinetic data remains sparse in publicly accessible literature, this guide synthesizes available information on their function and provides detailed experimental protocols for their characterization. This allows researchers to perform comparative kinetic analyses in their own laboratories. The provided workflows and diagrams offer a clear roadmap for expressing and purifying these enzymes, preparing the necessary tRNA substrates, and conducting enzymatic assays to determine key kinetic parameters.
Introduction to N4-Desmethyl-wyosine Modifying Enzymes
The biosynthesis of the hypermodified nucleoside wybutosine (yW) from guanosine in tRNAPhe is a multi-step process. Following the formation of the tricyclic core N4-desmethyl-wyosine (imG-14), two key enzymes, TYW2 and TYW3, introduce further modifications.
-
TYW2 (tRNA-yW synthesizing protein 2): This enzyme, and its archaeal homolog Taw2, is an S-adenosyl-L-methionine (SAM)-dependent aminocarboxypropyl transferase. It catalyzes the transfer of an α-amino-α-carboxypropyl (acp) group from SAM to the C7 position of the imG-14 base, forming 7-aminocarboxypropyl-4-demethylwyosine (yW-86).[1]
-
TYW3 (tRNA-yW synthesizing protein 3): This enzyme, along with its archaeal counterpart Taw3, is a SAM-dependent methyltransferase. It is responsible for the methylation of the N4 position of the wyosine intermediate yW-86 to produce yW-72.[1][2]
Understanding the kinetic properties of these enzymes is crucial for elucidating the regulation of the wyosine biosynthesis pathway and for developing potential therapeutic interventions that target tRNA modification.
Comparative Enzymatic Kinetics
Despite the importance of TYW2 and TYW3 in maintaining translational accuracy, detailed steady-state kinetic parameters (Km, kcat, Vmax) for these enzymes are not extensively reported in the literature. This guide, therefore, focuses on providing the necessary experimental framework for researchers to determine and compare these parameters. The following table is provided as a template for organizing experimentally determined kinetic data.
| Enzyme | Substrate(s) | Km | kcat | Vmax | Catalytic Efficiency (kcat/Km) |
| TYW2 | imG-14 modified tRNAPhe | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| S-adenosylmethionine (SAM) | Data to be determined | ||||
| TYW3 | yW-86 modified tRNAPhe | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| S-adenosylmethionine (SAM) | Data to be determined |
Researchers are encouraged to populate this table with their own experimental data following the protocols outlined in this guide.
Experimental Protocols
To facilitate the comparative analysis of TYW2 and TYW3, the following detailed experimental protocols are provided. These protocols cover the production of the enzymes and their tRNA substrates, as well as the execution and analysis of the enzymatic assays.
I. Preparation of Recombinant Enzymes (TYW2 and TYW3)
Objective: To express and purify recombinant TYW2 and TYW3 enzymes for use in kinetic assays.
Methodology: This protocol is based on standard procedures for recombinant protein expression in E. coli and purification using affinity chromatography.
-
Gene Cloning and Expression Vector Construction:
-
Synthesize or PCR-amplify the coding sequences for human TYW2 and TYW3.
-
Clone the coding sequences into an appropriate bacterial expression vector containing an N-terminal or C-terminal affinity tag (e.g., 6xHis-tag, GST-tag).
-
Verify the constructs by DNA sequencing.
-
-
Protein Expression:
-
Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to an appropriate affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins or glutathione-agarose for GST-tagged proteins).
-
Wash the resin extensively with wash buffer (lysis buffer with a slightly higher concentration of imidazole or without glutathione).
-
Elute the recombinant protein using an elution buffer containing a high concentration of imidazole (for His-tagged proteins) or reduced glutathione (for GST-tagged proteins).
-
Analyze the purified protein by SDS-PAGE to assess purity.
-
If necessary, perform further purification steps such as size-exclusion chromatography to obtain a highly pure and homogenous enzyme preparation.
-
Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.
-
II. Preparation of tRNA Substrates
Objective: To generate unmodified and modified tRNAPhe substrates for the kinetic assays.
Methodology: This involves in vitro transcription of the tRNA followed by enzymatic modification to generate the specific substrates for TYW2 and TYW3.
-
In Vitro Transcription of tRNAPhe:
-
Synthesize a DNA template for the Saccharomyces cerevisiae tRNAPhe gene downstream of a T7 RNA polymerase promoter.
-
Perform in vitro transcription using a commercial T7 RNA polymerase kit and the DNA template.
-
Purify the transcribed tRNA by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Elute the tRNA from the gel, ethanol precipitate, and resuspend in nuclease-free water.
-
-
Generation of imG-14 modified tRNAPhe (Substrate for TYW2):
-
This requires the enzymatic activities of TRM5 (to generate m1G) and TYW1 (to form the imG-14 tricycle).
-
Set up a reaction containing the in vitro transcribed tRNAPhe, purified recombinant TRM5 and TYW1 enzymes, S-adenosylmethionine (SAM), and other necessary cofactors as described in the literature (Noma et al., 2006).
-
Incubate the reaction to allow for the formation of the imG-14 modification.
-
Purify the modified tRNA away from the enzymes and small molecules.
-
-
Generation of yW-86 modified tRNAPhe (Substrate for TYW3):
-
Set up a reaction containing the imG-14 modified tRNAPhe, purified recombinant TYW2 enzyme, and SAM.
-
Incubate the reaction to allow for the formation of the yW-86 modification.
-
Purify the yW-86 modified tRNA.
-
III. Enzymatic Kinetic Assays
Objective: To determine the steady-state kinetic parameters of TYW2 and TYW3.
Methodology: These assays will measure the initial reaction rates at varying substrate concentrations. The reaction products can be quantified using HPLC analysis of the modified nucleosides.
-
TYW2 Kinetic Assay:
-
Prepare a series of reaction mixtures containing a fixed concentration of purified TYW2 enzyme, a fixed concentration of one substrate (either imG-14 tRNAPhe or SAM), and varying concentrations of the other substrate.
-
Initiate the reaction by adding the enzyme.
-
Incubate the reactions at an optimal temperature (e.g., 30°C) for a time course that ensures initial velocity conditions.
-
Stop the reactions at different time points by adding a quenching solution (e.g., phenol/chloroform).
-
Isolate the tRNA from the reaction mixtures.
-
Digest the tRNA to nucleosides using nuclease P1 and alkaline phosphatase.
-
Analyze the nucleoside mixture by HPLC to quantify the amount of yW-86 formed.
-
-
TYW3 Kinetic Assay:
-
Follow the same procedure as for the TYW2 assay, but use purified TYW3 enzyme and yW-86 modified tRNAPhe as the tRNA substrate.
-
Quantify the formation of the yW-72 product by HPLC.
-
-
Data Analysis:
-
Plot the initial reaction velocities against the varying substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate the kcat value from the Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).
-
Determine the catalytic efficiency (kcat/Km).
-
IV. Analysis of tRNA Modifications by HPLC
Objective: To separate and quantify the modified nucleosides from the enzymatic reactions.
Methodology: Reversed-phase high-performance liquid chromatography (HPLC) is a standard method for analyzing tRNA modifications.
-
tRNA Digestion:
-
Digest the purified tRNA from the enzymatic assay with nuclease P1, followed by bacterial alkaline phosphatase to yield a mixture of nucleosides.
-
-
HPLC Separation:
-
Inject the nucleoside mixture onto a C18 reversed-phase HPLC column.
-
Elute the nucleosides using a gradient of a suitable mobile phase (e.g., a mixture of ammonium acetate buffer and acetonitrile).
-
-
Detection and Quantification:
-
Monitor the elution profile using a UV detector at 254 nm.
-
Identify the peaks corresponding to the substrate and product nucleosides by comparing their retention times and UV spectra to known standards.
-
Quantify the amount of each nucleoside by integrating the peak areas.
-
For unambiguous identification, fractions can be collected and analyzed by mass spectrometry.[2][3]
-
Visualizing the Experimental Workflow and Pathways
To provide a clear overview of the processes described, the following diagrams have been generated using the DOT language.
Caption: Wyosine biosynthesis pathway highlighting the roles of TYW2 and TYW3.
Caption: Experimental workflow for the kinetic comparison of TYW2 and TYW3.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of the enzymatic kinetics of TYW2 and TYW3, two key enzymes in the wyosine biosynthesis pathway that act on derivatives of N4-desmethyl-wyosine. While quantitative kinetic data is currently limited in the public domain, the detailed experimental protocols and workflows presented here empower researchers to generate this crucial data. By systematically characterizing the kinetic parameters of these enzymes, the scientific community can gain deeper insights into the regulation of tRNA modification and its impact on cellular function, paving the way for new avenues in drug discovery and development.
References
A Cross-Species Comparative Guide to tRNA Modifications at Position 37
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of transfer RNA (tRNA) modifications at position 37 across different species. Position 37, located immediately 3' to the anticodon, is a critical site for post-transcriptional modifications that are essential for maintaining translational fidelity and efficiency. These modifications are phylogenetically distributed, showcasing diverse strategies evolved to optimize protein synthesis.[1] This document summarizes the distribution of key modifications, details the experimental protocols for their analysis, and visualizes the biosynthetic pathways of major modification types.
Cross-Species Distribution of Key Position 37 Modifications
The purine at position 37 of tRNA is almost universally modified. These modifications range from simple methylation to complex hypermodifications, and their distribution varies significantly across the three domains of life: Bacteria, Archaea, and Eukarya. The following table summarizes the distribution of some of the most well-characterized modifications at this position.
| Modification | Chemical Name | Bacteria | Archaea | Eukarya | Function |
| m¹G | 1-methylguanosine | Common | Common | Common | Prevents frameshifting, stabilizes anticodon loop structure.[2] |
| t⁶A | N⁶-threonylcarbamoyladenosine | Universal | Universal | Universal | Promotes codon-anticodon pairing, prevents frameshifting.[2][3] |
| i⁶A | N⁶-isopentenyladenosine | Common | Absent | Common | Stabilizes codon-anticodon interaction, particularly for codons starting with U. |
| ms²i⁶A | 2-methylthio-N⁶-isopentenyladenosine | Common | Absent | Common (in mitochondria) | Further stabilizes codon-anticodon interaction. |
| yW | Wybutosine | Absent | Absent | Common (in tRNAPhe) | Stabilizes codon-anticodon pairing, essential for reading frame maintenance. |
| imG | Wyosine | Absent | Common (in tRNAPhe) | Absent | A simpler tricyclic modification compared to wybutosine, stabilizes anticodon loop. |
Functional Significance of Position 37 Modifications
Modifications at position 37 play a crucial role in ensuring the accuracy and efficiency of protein synthesis. Their primary functions include:
-
Stabilizing Codon-Anticodon Interaction: Bulky modifications at position 37 enhance stacking interactions with the adjacent base pair in the anticodon loop and the codon on the mRNA, thereby stabilizing the codon-anticodon duplex. This is particularly important for weak A:U or U:A base pairs at the first position of the codon.
-
Preventing Frameshifting: An unmodified purine at position 37 can lead to slippage of the ribosome along the mRNA, resulting in frameshift errors. Modifications at this position act as a "reading frame bumper," ensuring that the ribosome translocates exactly one codon at a time.
-
Modulating tRNA Structure: These modifications help to maintain the canonical U-turn shape of the anticodon loop, which is essential for proper presentation of the anticodon for decoding.[1]
Experimental Protocols for tRNA Modification Analysis
The identification and quantification of tRNA modifications are critical for understanding their biological roles. The following are detailed protocols for the key experimental techniques used in this field.
Protocol 1: tRNA Isolation and Purification
This protocol describes the general steps for isolating total tRNA from cultured cells.
Materials:
-
Cell pellet
-
TRIzol® reagent or similar phenol-based lysis solution
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Glycogen (optional, as a carrier)
Procedure:
-
Cell Lysis: Homogenize the cell pellet in TRIzol® reagent (1 mL per 5-10 x 10⁶ cells).
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol® used. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® used. Add glycogen to a final concentration of 50-100 µg/mL to aid in precipitation if low amounts of RNA are expected. Mix and incubate at room temperature for 10 minutes.
-
Pelleting RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
-
Washing: Discard the supernatant and wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of TRIzol® used. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 and A260/A230 ratios). Assess RNA integrity using gel electrophoresis.
Protocol 2: Quantitative Analysis of tRNA Modifications by LC-MS/MS
This protocol outlines the steps for the enzymatic hydrolysis of tRNA to nucleosides and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Purified total tRNA (from Protocol 1)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate buffer (pH 5.3)
-
Ultrapure water
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Enzymatic Digestion:
-
To 1-5 µg of purified tRNA, add Nuclease P1 (e.g., 2 units) in a final volume of 20 µL of ammonium acetate buffer.
-
Incubate at 37°C for 2 hours.
-
Add Bacterial Alkaline Phosphatase (e.g., 0.1 units) and continue to incubate at 37°C for another 2 hours.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the digested sample to pellet any undigested material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Separate the nucleosides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Detect and quantify the modified nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Each modified nucleoside will have a specific precursor-to-product ion transition that can be used for its identification and quantification.
-
Protocol 3: tRNA Sequencing for Modification Analysis (tRNA-Seq)
This protocol describes a general workflow for preparing tRNA sequencing libraries, which allows for the identification of modifications based on reverse transcription signatures.
Materials:
-
Purified total tRNA
-
Demethylase enzyme (e.g., AlkB) and buffer (optional, to remove certain modifications that block reverse transcription)
-
3' and 5' adapters
-
T4 RNA Ligase 2 (for 3' adapter ligation)
-
T4 RNA Ligase 1 (for 5' adapter ligation)
-
Reverse transcriptase and dNTPs
-
PCR amplification reagents
-
Primers complementary to the adapters
-
Next-generation sequencing platform
Procedure:
-
Deacylation and Demethylation (Optional):
-
Deacylate tRNAs by incubating in a basic buffer (e.g., Tris-HCl, pH 9.0) at 37°C for 30 minutes.
-
If desired, treat the tRNA with a demethylase like AlkB to remove methyl groups that can block reverse transcription.
-
-
3' Adapter Ligation: Ligate a specific RNA adapter to the 3' end of the tRNAs using T4 RNA Ligase 2. This ligase is specific for the 3'-OH of RNA.
-
5' Adapter Ligation: Ligate a specific RNA adapter to the 5' end of the tRNAs using T4 RNA Ligase 1.
-
Reverse Transcription: Synthesize cDNA from the adapter-ligated tRNAs using a reverse transcriptase and a primer complementary to the 3' adapter. Modifications in the tRNA can cause the reverse transcriptase to pause or misincorporate a nucleotide, creating a "signature" at that position in the resulting cDNA.
-
PCR Amplification: Amplify the cDNA using primers that anneal to the adapter sequences.
-
Sequencing and Data Analysis: Sequence the amplified cDNA library on a high-throughput sequencing platform. Align the sequencing reads to a reference tRNA database. Analyze the alignment for misincorporations and premature termination of reverse transcription to identify the locations of modified bases.
Visualization of Biosynthetic Pathways
The biosynthesis of complex tRNA modifications often involves multi-step enzymatic pathways. Below are diagrams of the biosynthetic pathways for two key position 37 modifications, t⁶A and Wybutosine (yW), generated using the DOT language.
Biosynthesis of N⁶-threonylcarbamoyladenosine (t⁶A)
The synthesis of t⁶A is a two-step process that is universally conserved.
Caption: Biosynthesis of t⁶A modification.
Biosynthesis of Wybutosine (yW)
The biosynthesis of wybutosine is a more complex, multi-step pathway found in eukaryotes.
Caption: Biosynthesis of Wybutosine (yW).
Conclusion
The modification of tRNA at position 37 is a fundamental aspect of molecular biology, with profound implications for the accuracy and regulation of protein synthesis. This guide provides a comparative overview of these modifications across different species, highlighting their diversity and conserved functions. The detailed experimental protocols and visualized biosynthetic pathways serve as a valuable resource for researchers in the fields of molecular biology, drug development, and translational medicine. Further investigation into the species-specific roles of these modifications and the enzymes that catalyze them will undoubtedly uncover new layers of gene expression regulation and provide novel targets for therapeutic intervention.
References
Safety Operating Guide
Prudent Disposal of N4-Desmethyl Wyosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized research chemicals like N4-desmethyl wyosine are paramount for ensuring laboratory safety and environmental protection. In the absence of a publicly available, specific Safety Data Sheet (SDS), this guide provides essential procedural steps based on best practices for the disposal of potent, research-grade nucleoside analogues. These procedures are designed to mitigate risks and ensure compliance with general laboratory safety standards.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. Local regulations and institutional policies may vary and will always supersede general guidance.
I. Immediate Safety and Handling Protocols
Prior to disposal, adherence to safe handling procedures is critical. This compound is a purine nucleoside analogue intended for research use only.[1] As with many nucleoside analogues, it is prudent to handle it as a potentially bioactive and hazardous compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat must be worn to protect personal clothing.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a fume hood to minimize inhalation exposure.
II. Step-by-Step Disposal Procedure
The following step-by-step guide outlines a safe and compliant approach to the disposal of this compound.
-
Risk Assessment: Before beginning any work, perform a risk assessment for handling and disposing of this compound. This should be documented and approved by the laboratory supervisor.
-
Consult Institutional EHS: Contact your institution's EHS office to determine if this compound is classified as a hazardous waste according to local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2] They will provide specific guidance on the appropriate waste stream.
-
Segregation of Waste:
-
Solid Waste: Dispose of all materials contaminated with this compound, such as pipette tips, tubes, and gloves, into a dedicated hazardous waste container. This container should be clearly labeled with the chemical name and hazard information. Do not mix with regular laboratory trash.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain unless explicitly permitted by your institution's EHS for non-hazardous materials.
-
-
Decontamination:
-
Decontaminate work surfaces and equipment that have come into contact with this compound. A suitable decontamination solution should be chosen based on the chemical's properties; consult with your EHS for an appropriate deactivating agent. If the compound is treated as a component of recombinant or synthetic nucleic acid experiments, decontamination procedures for such waste may be applicable, which can include treatment with a 10% bleach solution followed by neutralization before disposal.
-
-
Waste Pickup and Disposal:
-
Arrange for the pickup of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal contractor. Ensure all required documentation is completed for the waste manifest. The waste will then be transported for incineration at a licensed facility.[2]
-
III. Chemical and Physical Properties
A summary of the known properties of this compound is provided below for reference.
| Property | Value |
| Molecular Formula | C13H15N5O5 |
| CAS Number | 59327-60-5 |
| Product Type | Small Compound, Nucleoside Derivative |
| Storage Temperature | -20°C |
(Data sourced from publicly available product information)[3]
IV. Biosynthetic Pathway of Wyosine Derivatives
This compound is a key intermediate in the complex enzymatic pathway for the biosynthesis of wyosine derivatives in the anticodon of tRNAPhe in Archaea. Understanding this pathway provides context for its biological significance.
Caption: Biosynthesis pathway of wyosine derivatives in Archaea, highlighting this compound (imG-14) as a central intermediate.
This guide provides a framework for the safe disposal of this compound. By prioritizing safety, consulting with institutional experts, and adhering to established protocols, researchers can effectively manage the risks associated with this and other research chemicals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
